Z-Gly-Gly-Arg-AMC acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
acetic acid;benzyl N-[2-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N7O7.C2H4O2/c1-17-12-25(38)42-22-13-19(9-10-20(17)22)34-26(39)21(8-5-11-31-27(29)30)35-24(37)15-32-23(36)14-33-28(40)41-16-18-6-3-2-4-7-18;1-2(3)4/h2-4,6-7,9-10,12-13,21H,5,8,11,14-16H2,1H3,(H,32,36)(H,33,40)(H,34,39)(H,35,37)(H4,29,30,31);1H3,(H,3,4)/t21-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVGJZBMODPHEX-BOXHHOBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N7O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism and Application of Z-Gly-Gly-Arg-AMC Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-Gly-Gly-Arg-AMC acetate is a widely utilized fluorogenic substrate essential for the kinetic analysis of trypsin-like serine proteases. Its mechanism of action relies on the enzymatic cleavage of the amide bond between the C-terminal arginine residue and the fluorescent reporter group, 7-amino-4-methylcoumarin (AMC). This cleavage results in a quantifiable increase in fluorescence, providing a sensitive and continuous measure of enzymatic activity. This technical guide delves into the core mechanism of this compound, presents key quantitative data for its interaction with various proteases, and provides detailed experimental protocols for its application in research and drug development.
Core Mechanism of Action
This compound is a synthetic peptide composed of three amino acids—glycine, glycine, and arginine—with a benzyloxycarbonyl (Z) protecting group at the N-terminus and a 7-amino-4-methylcoumarin (AMC) fluorophore attached to the C-terminal arginine via an amide bond. In its intact form, the AMC group is non-fluorescent.
The substrate is specifically designed to be recognized and cleaved by trypsin-like serine proteases, which exhibit a preference for cleaving peptide bonds C-terminal to arginine or lysine residues. The enzymatic reaction proceeds as follows:
-
Enzyme-Substrate Binding: The protease's active site recognizes and binds to the Gly-Gly-Arg sequence of the substrate.
-
Catalytic Cleavage: The serine protease catalyzes the hydrolysis of the amide bond between the arginine residue and the AMC molecule.
-
Fluorescence Emission: Upon cleavage, the free AMC is released. The liberated AMC is highly fluorescent, with an excitation maximum around 360-380 nm and an emission maximum in the range of 440-460 nm.[1]
The rate of the increase in fluorescence intensity is directly proportional to the enzymatic activity, allowing for real-time kinetic measurements.
Quantitative Data Presentation
The following table summarizes the key kinetic parameters for the interaction of Z-Gly-Gly-Arg-AMC with various trypsin-like proteases.
| Enzyme | Michaelis-Menten Constant (Km) | Catalytic Rate Constant (kcat) | Source |
| Thrombin | 21.7 µM (for Z-Gly-Pro-Arg-AMC) | 18.6 s-1 (for Z-Gly-Pro-Arg-AMC) | [2] |
| Trypsin | 0.019 mM (for Z-Gly-Pro-Arg-AMC) | Not Specified | [3] |
Note: Specific kinetic data for Z-Gly-Gly-Arg-AMC with thrombin and trypsin was not explicitly available in the search results. The provided data is for the closely related substrate Z-Gly-Pro-Arg-AMC, which is also a substrate for these enzymes. The bulky benzyloxycarbonyl group on Z-Gly-Gly-Arg-AMC may lead to a slower rate of hydrolysis compared to unprotected variants.[4]
Signaling Pathway and Experimental Workflow
Enzymatic Cleavage of Z-Gly-Gly-Arg-AMC
Caption: Enzymatic cleavage of Z-Gly-Gly-Arg-AMC by a serine protease.
Experimental Workflow for Enzyme Activity Assay
References
- 1. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]
- 2. glpbio.com [glpbio.com]
- 3. Characterization of the serine protease and serine protease inhibitor from the tissue-penetrating nematode Anisakis simplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Substrate Specificity of Z-Gly-Gly-Arg-AMC Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Gly-Arg-AMC acetate (Z-GGR-AMC) is a synthetic fluorogenic substrate widely utilized in biochemical assays to characterize the activity of various proteases. Its chemical structure, featuring a tripeptide sequence (Gly-Gly-Arg) linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC), allows for sensitive and real-time monitoring of enzymatic cleavage. This guide provides a comprehensive overview of the substrate specificity of Z-GGR-AMC, detailing its interactions with key enzymes, presenting quantitative kinetic data, and offering detailed experimental protocols.
The principle of the assay is based on the enzymatic hydrolysis of the amide bond between the arginine residue of the peptide and the AMC fluorophore. Upon cleavage, the highly fluorescent AMC is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity. The benzyloxycarbonyl (Z) group attached to the N-terminus of the peptide enhances its stability and recognition by certain proteases.
Enzyme Specificity and Kinetic Parameters
Z-GGR-AMC is primarily recognized and cleaved by proteases that exhibit a preference for arginine at the P1 position of the substrate cleavage site. While it is most commonly associated with thrombin, several other important proteases can also hydrolyze this substrate. The following table summarizes the known enzyme specificity and the available kinetic parameters for Z-Gly-Gly-Arg-AMC.
| Enzyme | Enzyme Class | P1 Specificity | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Thrombin | Serine Protease | Arginine | 100[1] | 1.03[1] | 1.03 x 10⁴ |
| Urokinase (uPA) | Serine Protease | Arginine | Not Reported | Not Reported | Not Reported |
| Trypsin | Serine Protease | Arginine/Lysine | Not Reported | Not Reported | Not Reported |
| Tissue Plasminogen Activator (tPA) | Serine Protease | Arginine | Not Reported | Not Reported | Not Reported |
| Human Kallikrein 8 (hK8) | Serine Protease | Arginine | Not Reported | Not Reported | 2.0 x 10³ |
| Proteasome (Trypsin-like activity) | Cysteine/Threonine Protease | Arginine/Lysine | Not Reported | Not Reported | Not Reported |
Note: The kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition). The data presented here are based on published literature under specific assay conditions.
Key Signaling Pathways and Logical Relationships
The enzymes that cleave Z-GGR-AMC are involved in critical physiological and pathological signaling pathways, most notably the coagulation cascade.
Caption: Simplified coagulation pathway showing Thrombin's role and its cleavage of Z-GGR-AMC.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are recommended methodologies for assaying the activity of various enzymes using Z-GGR-AMC.
General Assay Principle and Workflow
The general workflow for a protease assay using Z-GGR-AMC involves the preparation of reagents, incubation of the enzyme with the substrate, and measurement of the resulting fluorescence.
Caption: General experimental workflow for a protease assay using Z-GGR-AMC.
Thrombin Activity Assay
This protocol is adapted from a thrombin generation assay.[1]
Materials:
-
Assay Buffer: 20 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% PEG 8000, pH 7.4.
-
Thrombin: Purified human α-thrombin.
-
Z-Gly-Gly-Arg-AMC Stock Solution: 10 mM in DMSO.
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare serial dilutions of thrombin in assay buffer to the desired concentrations.
-
Prepare the Z-GGR-AMC working solution by diluting the stock solution in assay buffer to a final concentration of 1 mM. For determination of Km, a range of substrate concentrations (e.g., 0-1000 µM) should be prepared.
-
Add 50 µL of the thrombin dilutions to the microplate wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the Z-GGR-AMC working solution to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm. Readings should be taken kinetically every minute for 30-60 minutes.
-
Calculate the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time curve.
-
For Km and kcat determination, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
Urokinase (uPA) Activity Assay
This protocol is a general guideline for measuring uPA activity.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.5.
-
Urokinase: Recombinant human urokinase.
-
Z-Gly-Gly-Arg-AMC Stock Solution: 10 mM in DMSO.
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare dilutions of urokinase in assay buffer.
-
Prepare the Z-GGR-AMC working solution by diluting the stock solution in assay buffer to a final concentration of 200 µM.
-
Add 50 µL of the urokinase dilutions to the microplate wells.
-
Add 50 µL of the Z-GGR-AMC working solution to each well.
-
Immediately measure the fluorescence intensity kinetically at Ex/Em wavelengths of 380/460 nm for at least 15 minutes at 37°C.
-
Calculate the rate of hydrolysis from the slope of the linear portion of the curve.
Trypsin Activity Assay
This protocol can be used for the general measurement of trypsin activity.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.
-
Trypsin: Purified bovine or porcine trypsin.
-
Z-Gly-Gly-Arg-AMC Stock Solution: 10 mM in DMSO.
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare appropriate dilutions of trypsin in the assay buffer.
-
Prepare the Z-GGR-AMC working solution by diluting the stock solution in assay buffer. A common starting concentration is 100 µM.
-
Add 50 µL of the trypsin dilutions to the microplate wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Start the reaction by adding 50 µL of the Z-GGR-AMC working solution.
-
Monitor the increase in fluorescence at Ex/Em 360/460 nm over time.
-
Determine the initial reaction velocity from the linear phase of the reaction.
Tissue Plasminogen Activator (tPA) Activity Assay
This protocol describes a method for measuring tPA activity, often in the context of plasminogen activation. For direct tPA activity on Z-GGR-AMC, a similar setup to the urokinase assay can be used.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.
-
tPA: Recombinant human tPA.
-
Z-Gly-Gly-Arg-AMC Stock Solution: 10 mM in DMSO.
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare dilutions of tPA in the assay buffer.
-
Prepare the Z-GGR-AMC working solution to a final concentration of 200 µM in the assay buffer.
-
Add 50 µL of the tPA dilutions to the microplate wells.
-
Add 50 µL of the Z-GGR-AMC working solution to initiate the reaction.
-
Immediately measure the fluorescence kinetically at Ex/Em 380/460 nm at 37°C.
-
Calculate the reaction rate from the linear portion of the fluorescence curve.
Proteasome Trypsin-Like Activity Assay
The 20S proteasome possesses three distinct catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like. While other substrates are more commonly used, Z-GGR-AMC can theoretically be used to measure the trypsin-like activity. This protocol is an adaptation from general proteasome activity assays.
Materials:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 5 mM EGTA.
-
Proteasome: Purified 20S proteasome.
-
Z-Gly-Gly-Arg-AMC Stock Solution: 10 mM in DMSO.
-
SDS (Sodium Dodecyl Sulfate): 0.05% (w/v) for activating the 20S proteasome (optional).
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare dilutions of the 20S proteasome in the assay buffer.
-
If using, prepare the assay buffer with 0.05% SDS.
-
Prepare the Z-GGR-AMC working solution in the assay buffer to a final concentration of 100 µM.
-
Add 50 µL of the proteasome dilutions to the microplate wells.
-
Pre-incubate at 37°C for 10 minutes to allow for SDS-induced activation if applicable.
-
Start the reaction by adding 50 µL of the Z-GGR-AMC working solution.
-
Measure the fluorescence intensity kinetically at Ex/Em 380/460 nm at 37°C.
-
Determine the rate of substrate cleavage from the linear portion of the data.
Conclusion
This compound is a versatile and sensitive fluorogenic substrate for the characterization of several key serine proteases, particularly those with a preference for arginine at the P1 position. Its primary application is in the study of thrombin, a central enzyme in the coagulation cascade. However, its utility extends to other important proteases such as urokinase, trypsin, and tissue plasminogen activator, as well as for assessing the trypsin-like activity of the proteasome.
For researchers and drug development professionals, a thorough understanding of the substrate's specificity and the application of robust, standardized assay protocols are paramount for generating high-quality, reproducible data. The information and protocols provided in this guide serve as a comprehensive resource for the effective utilization of Z-Gly-Gly-Arg-AMC in protease research and drug discovery. Further characterization of the kinetic parameters for enzymes where this data is currently lacking will continue to enhance the value of this important research tool.
References
Z-Gly-Gly-Arg-AMC Acetate: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Gly-Arg-AMC acetate is a widely utilized fluorogenic substrate for the sensitive and continuous measurement of serine protease activity. This synthetic tripeptide, Nα-benzyloxycarbonyl-Glycyl-Glycyl-Arginine-7-amido-4-methylcoumarin acetate, is specifically designed to be cleaved by proteases that recognize the arginine residue. Upon enzymatic cleavage of the amide bond C-terminal to the arginine, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The resulting increase in fluorescence intensity, typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the enzyme's activity. This technical guide provides an in-depth overview of the applications, quantitative data, experimental protocols, and relevant signaling pathways associated with the use of this compound.
Core Applications
This compound is a versatile substrate for a range of trypsin-like serine proteases. Its primary applications include:
-
Enzyme Kinetics and Characterization: Determining the kinetic parameters (Km, kcat) of purified proteases.
-
Inhibitor Screening: High-throughput screening of potential inhibitors for drug discovery.
-
Biological Sample Analysis: Measuring protease activity in complex biological samples such as plasma, serum, and cell lysates.[1][2]
-
Thrombin Generation Assays: A key reagent in the Calibrated Automated Thrombogram (CAT) to assess hyper- and hypocoagulability states.[3][4]
The primary enzymes targeted by this substrate include:
-
Thrombin[1]
-
Urokinase (uPA)[5]
-
Trypsin[5]
-
Tissue-type Plasminogen Activator (tPA)[5]
-
Human Kallikrein 8 (hK8)[6]
Data Presentation: Physicochemical and Kinetic Parameters
The utility of this compound is defined by its physicochemical properties and its kinetic interaction with target enzymes.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₃N₇O₇ (free base) | [5] |
| Molecular Weight | 579.60 g/mol (free base) | [5] |
| Excitation Wavelength | 360-380 nm | [5] |
| Emission Wavelength | 440-460 nm | [5] |
| Solubility | Soluble in water and DMSO | [7] |
Kinetic Parameters
The Michaelis-Menten constant (Km) and the catalytic constant (kcat) are crucial for understanding the interaction between an enzyme and Z-Gly-Gly-Arg-AMC. While comprehensive data for all target enzymes is not consistently reported in the literature, the following table summarizes available kinetic parameters.
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Thrombin | 100 | 1.03 | 1.03 x 10⁴ | [1] |
| 168 | - | - | [8] | |
| Human Kallikrein 8 (hK8) | - | - | 1.1 x 10³ | [6] |
| Urokinase (uPA) | Data not available | Data not available | Data not available | |
| Trypsin | Data not available | Data not available | Data not available | |
| Tissue Plasminogen Activator (tPA) | Data not available | Data not available | Data not available |
Note: Kinetic parameters can vary depending on assay conditions (e.g., pH, temperature, buffer composition). The data for a similar but distinct substrate, Z-Gly-Pro-Arg-AMC, with thrombin shows a Km of 21.7 µM and a kcat of 18.6 s⁻¹[9].
Experimental Protocols
Below are detailed methodologies for preparing reagents and conducting a general protease activity assay using this compound.
Reagent Preparation
1. Substrate Stock Solution (e.g., 10 mM):
-
Materials: this compound powder, DMSO or water.
-
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in high-quality, anhydrous DMSO or sterile water to a final concentration of 10 mM.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light. The solution is typically stable for up to 6 months at -80°C.[2]
-
2. Assay Buffer:
-
The optimal buffer composition will vary depending on the enzyme being studied. A common starting point is a Tris-based buffer.
-
Example (Thrombin Assay Buffer): 10 mM Tris-Cl (pH 7.4), 150 mM NaCl, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% w/v BSA, 0.01% v/v Triton-X100.[2]
3. Enzyme Solution:
-
Prepare a stock solution of the purified enzyme or biological sample in a suitable buffer (often the assay buffer without the substrate).
-
The final concentration of the enzyme in the assay will need to be optimized to ensure a linear reaction rate over the desired time course.
4. AMC Standard Curve:
-
To convert the rate of fluorescence increase (RFU/min) to the rate of product formation (mol/min), a standard curve of free AMC is required.
-
Prepare a series of known concentrations of 7-amino-4-methylcoumarin in the assay buffer.
-
Measure the fluorescence of each standard under the same conditions as the enzyme assay.
-
Plot the fluorescence intensity (RFU) versus the concentration of AMC (µM) to generate a standard curve. The slope of this curve will be used to convert RFU to moles of product.
General Protease Activity Assay Protocol (96-well plate format)
-
Prepare the Reaction Plate:
-
Add the appropriate volume of assay buffer to each well of a black, flat-bottom 96-well plate.
-
Add the test compounds (e.g., inhibitors) or vehicle control to the appropriate wells.
-
Add the enzyme solution to each well, except for the "no enzyme" control wells.
-
-
Pre-incubation:
-
If screening for inhibitors, pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes) to allow for inhibitor binding.[2]
-
-
Initiate the Reaction:
-
Prepare a working solution of Z-Gly-Gly-Arg-AMC by diluting the stock solution in the assay buffer to the desired final concentration (typically in the range of 10-100 µM).
-
Add the substrate working solution to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (Ex/Em = 360-380/440-460 nm) at regular intervals (e.g., every 1-5 minutes) for a duration that maintains a linear reaction rate (e.g., 30-60 minutes).
-
-
Data Analysis:
-
For each sample, plot the fluorescence intensity (RFU) against time (minutes).
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve (ΔRFU/Δt).
-
Convert the V₀ from RFU/min to µmol/min using the slope from the AMC standard curve.
-
Enzyme activity can then be calculated using the following formula: Activity (µmol/min/mg) = (Rate of product formation (µmol/min) / Amount of enzyme in the well (mg))
-
Experimental Workflow Diagram
Caption: General workflow for a protease activity assay using Z-Gly-Gly-Arg-AMC.
Signaling Pathways
The enzymes targeted by Z-Gly-Gly-Arg-AMC are key players in various physiological and pathological signaling cascades. Understanding these pathways is crucial for interpreting experimental results and for drug development.
Thrombin Signaling Pathway
Thrombin is a central protease in the coagulation cascade and also a potent activator of cellular signaling through Protease-Activated Receptors (PARs), primarily PAR1.
Caption: Simplified thrombin signaling pathway via PAR1 activation.
Urokinase (uPA) Signaling Pathway
Urokinase-type plasminogen activator (uPA) and its receptor (uPAR) are critically involved in extracellular matrix degradation, cell migration, and invasion, particularly in the context of cancer metastasis.
Caption: Overview of the uPA/uPAR signaling cascade.
Conclusion
This compound is an indispensable tool for researchers studying a specific class of serine proteases. Its well-characterized fluorescent properties and specificity make it suitable for a wide range of applications, from fundamental enzyme kinetics to high-throughput screening. This guide provides the foundational knowledge required for its effective implementation in the laboratory, including quantitative data, detailed protocols, and the broader context of the signaling pathways in which its target enzymes operate. By leveraging this information, researchers can design robust experiments and accelerate discoveries in enzymology and drug development.
References
- 1. benthamopen.com [benthamopen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bachem Z-Gly-Gly-Arg-AMC · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]
- 6. doc.rero.ch [doc.rero.ch]
- 7. abmole.com [abmole.com]
- 8. rsc.org [rsc.org]
- 9. glpbio.com [glpbio.com]
Z-Gly-Gly-Arg-AMC Acetate: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the key properties, experimental applications, and underlying biochemical principles of the fluorogenic substrate, Z-Gly-Gly-Arg-AMC acetate. Designed for researchers, scientists, and drug development professionals, this document offers a centralized resource for utilizing this valuable tool in the study of serine proteases.
Core Properties and Specifications
Z-Gly-Gly-Arg-AMC (Benzyloxycarbonyl-Glycyl-Glycyl-L-Arginine-7-amino-4-methylcoumarin) acetate is a synthetic peptide substrate widely employed for the sensitive detection of protease activity. Its utility lies in the fluorogenic nature of the 7-amino-4-methylcoumarin (AMC) group, which is quenched when conjugated to the peptide. Upon enzymatic cleavage of the amide bond between Arginine and AMC, the free AMC molecule exhibits significant fluorescence, providing a direct measure of enzyme activity.
Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C30H37N7O9 | [1] |
| Molecular Weight | 639.66 g/mol | [1] |
| CAS Number | 2070009-61-7 | [1] |
| Excitation Wavelength | 360-390 nm | [2][3][4] |
| Emission Wavelength | 460-480 nm | [2][3][4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and water |
Kinetic Parameters
The efficiency of Z-Gly-Gly-Arg-AMC as a substrate for various proteases is defined by its kinetic constants. While extensively used, specific, peer-reviewed reports on the comprehensive kinetic parameters for this substrate with all its target enzymes are not uniformly available. The following table summarizes available data. Researchers are encouraged to determine these constants under their specific experimental conditions.
| Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Source(s) |
| Thrombin | 168 | Not Reported | Not Reported | [5] |
| Urokinase | Not Reported | Not Reported | Not Reported | |
| Trypsin | Not Reported | Not Reported | Not Reported |
Note: The reported Km for thrombin was determined in the context of an inhibitor screening assay and may vary under different buffer and assay conditions.
Enzymatic Cleavage and Substrate Specificity
Z-Gly-Gly-Arg-AMC is a substrate for several trypsin-like serine proteases that preferentially cleave after arginine residues. The primary enzymes that hydrolyze this substrate include:
-
Urokinase (uPA): A crucial component of the fibrinolytic system.[3][6]
-
Trypsin: A digestive enzyme found in the small intestine.[3][6]
-
Tissue-type Plasminogen Activator (tPA): Another important enzyme in fibrinolysis.[3]
The shared specificity is due to the presence of an arginine residue at the P1 position of the substrate, which fits into the S1 specificity pocket of these proteases.
Figure 1: Enzymatic cleavage of Z-Gly-Gly-Arg-AMC by a serine protease, releasing the fluorescent AMC moiety.
Experimental Protocols
The following sections provide detailed methodologies for using this compound in common protease activity assays.
Thrombin Generation Assay
This assay measures the total amount of thrombin generated in plasma over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Platelet-poor plasma (PPP) or platelet-rich plasma (PRP)
-
Assay Buffer: 10 mM Tris-Cl (pH 7.4), 150 mM NaCl, 10 mM MgCl2, 1 mM CaCl2, 0.1% w/v BSA, 0.01% v/v Triton-X100[5]
-
Thrombin (for standard curve)
-
Coagulation activator (e.g., tissue factor/phospholipids)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Thaw plasma and other reagents on ice.
-
Prepare a working solution of Z-Gly-Gly-Arg-AMC in Assay Buffer. A final concentration of 50 µM is often used.[5]
-
Prepare a serial dilution of thrombin in Assay Buffer for the standard curve.
-
-
Assay Setup:
-
Pipette plasma samples (and thrombin standards) into the wells of the 96-well plate.
-
Add the coagulation activator to initiate thrombin generation.
-
Incubate for a defined period (e.g., 15 minutes) at 37°C.[7]
-
-
Measurement:
-
Add the Z-Gly-Gly-Arg-AMC working solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of ~360-390 nm and an emission wavelength of ~460-480 nm.
-
Record readings kinetically over a period of time (e.g., every minute for 30-60 minutes).[7]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Convert the rate of fluorescence increase to thrombin concentration using the thrombin standard curve.
-
Plot thrombin concentration versus time to generate the thrombogram.
-
Urokinase Activity Assay
This protocol is adapted from a general fluorometric assay for urokinase.
Materials:
-
This compound stock solution
-
Urokinase (for standard curve and positive control)
-
Urokinase Assay Buffer (a common buffer is 50 mM Tris-HCl, pH 8.5, containing 0.1 M NaCl)
-
Sample containing urokinase (e.g., cell lysate, purified enzyme)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of urokinase in Assay Buffer for the standard curve.
-
Prepare a working solution of Z-Gly-Gly-Arg-AMC in Assay Buffer.
-
-
Assay Setup:
-
Add samples and urokinase standards to the wells of the microplate.
-
Add Assay Buffer to bring all wells to a uniform volume.
-
-
Initiate Reaction and Measure:
-
Add the Z-Gly-Gly-Arg-AMC working solution to all wells to start the reaction.
-
Measure the fluorescence kinetically as described for the thrombin assay.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence over time).
-
Determine the urokinase activity in the samples by comparing their reaction rates to the standard curve.
-
Trypsin Activity Assay
This protocol provides a general framework for measuring trypsin activity.
Materials:
-
This compound stock solution
-
Trypsin (for standard curve and positive control)
-
Trypsin Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
-
Sample containing trypsin
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of trypsin in Assay Buffer for the standard curve.
-
Prepare a working solution of Z-Gly-Gly-Arg-AMC in Assay Buffer.
-
-
Assay Setup:
-
Add samples and trypsin standards to the wells of the microplate.
-
Add Assay Buffer to a consistent final volume.
-
-
Initiate Reaction and Measure:
-
Add the Z-Gly-Gly-Arg-AMC working solution to initiate the reaction.
-
Monitor the increase in fluorescence over time as previously described.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage.
-
Quantify the trypsin activity in the samples using the standard curve.
-
Figure 2: A generalized workflow for a protease activity assay using Z-Gly-Gly-Arg-AMC.
Thrombin Signaling Pathway
Thrombin exerts its cellular effects primarily through the activation of Protease-Activated Receptors (PARs), a family of G protein-coupled receptors. The signaling cascade initiated by thrombin is crucial in hemostasis, thrombosis, and inflammation.
References
- 1. Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]
- 4. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Bachem Z-Gly-Gly-Arg-AMC · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 7. medchemexpress.com [medchemexpress.com]
Z-Gly-Gly-Arg-AMC Acetate: An In-Depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic serine protease substrate, Z-Gly-Gly-Arg-AMC acetate. It is intended to be a valuable resource for researchers and professionals involved in drug discovery, particularly those focused on enzymes such as thrombin, urokinase, and trypsin. This document details the chemical and physical properties of the substrate, experimental protocols for its use, and its application in studying relevant biological pathways.
Core Compound Information
This compound is a synthetic peptide substrate used to assay the activity of several serine proteases. The N-terminal benzyloxycarbonyl (Z) group protects the peptide from non-specific degradation. The core peptide sequence, Gly-Gly-Arg, is recognized and cleaved by target proteases after the Arginine residue. This cleavage releases the fluorescent group, 7-amino-4-methylcoumarin (AMC), which allows for the quantitative measurement of enzyme activity.
Chemical Structure
The chemical structure of this compound consists of a tripeptide (Glycyl-Glycyl-Arginine) linked to a fluorescent reporter group (7-amino-4-methylcoumarin) and protected at the N-terminus by a benzyloxycarbonyl group. The compound is supplied as an acetate salt.
Molecular Formula: C₃₀H₃₇N₇O₉
Molecular Weight: 639.66 g/mol
CAS Number: 2070009-61-7
Physicochemical and Spectroscopic Properties
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₇N₇O₉ | [1] |
| Molecular Weight | 639.66 g/mol | [1] |
| CAS Number | 2070009-61-7 | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥95% to >99% (typically by HPLC) | [2] |
| Solubility in DMSO | 100 mg/mL (156.33 mM) | [1] |
| Solubility in Water | 20 mg/mL (31.27 mM) | [1] |
| Storage | Store at -20°C, protected from light. Solutions are unstable and should be prepared fresh. | [3] |
Spectroscopic Properties
| Parameter | Wavelength (nm) | Reference |
| Excitation Maximum (Ex) | 360-390 | [1][4] |
| Emission Maximum (Em) | 460-480 | [1] |
Enzymatic Activity and Kinetics
Kinetic Parameters for a Related Thrombin Substrate
| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | Reference |
| Thrombin | Z-Gly-Pro-Arg-AMC | 21.7 | 18.6 | [5] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below. These protocols serve as a starting point and may require optimization based on specific experimental conditions.
General Protease Activity Assay
This protocol describes a method to measure the activity of a target protease using this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 10 mM Tris-Cl, pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% w/v BSA, 0.01% v/v Triton-X100)[1]
-
Purified protease of interest (e.g., thrombin)
-
96-well or 384-well black microplate
-
Fluorescence plate reader with appropriate filters (Ex: 360-390 nm, Em: 460-480 nm)
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in assay buffer to the desired final concentration (e.g., 10-50 µM). Protect the working solution from light.[1]
-
Add the desired volume of assay buffer to the wells of the microplate.
-
Add the protease solution to the wells to initiate the reaction. The final enzyme concentration should be optimized for linear reaction kinetics.
-
Immediately place the plate in the fluorescence plate reader, pre-set to the appropriate temperature (e.g., 25°C or 37°C).
-
Measure the increase in fluorescence intensity over time (e.g., every 3 minutes for 30 minutes).[1]
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
Enzyme Inhibition Assay
This protocol is designed to screen for and characterize inhibitors of a target protease.
Materials:
-
All materials from the General Protease Activity Assay
-
Putative inhibitor compound(s) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare serial dilutions of the inhibitor compound in assay buffer.
-
In the microplate, add the assay buffer, the inhibitor solution at various concentrations, and the protease solution.
-
Incubate the enzyme and inhibitor mixture for a pre-determined period (e.g., 15 minutes) at the desired temperature to allow for binding.[1]
-
Initiate the reaction by adding the this compound working solution to each well.[1]
-
Immediately measure the fluorescence intensity over time as described in the General Protease Activity Assay.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. IC₅₀ values can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Determination of Michaelis-Menten Constants (Kₘ and Vₘₐₓ)
This protocol outlines the steps to determine the kinetic parameters Kₘ and Vₘₐₓ for a protease with this compound.
Materials:
-
All materials from the General Protease Activity Assay
Procedure:
-
Prepare a series of dilutions of the this compound substrate in assay buffer, covering a wide range of concentrations (typically from 0.1 x Kₘ to 10 x Kₘ).
-
Set up reactions in the microplate with a fixed, low concentration of the enzyme and varying concentrations of the substrate.
-
Measure the initial reaction rates (V₀) for each substrate concentration by monitoring the linear increase in fluorescence over a short period.
-
Plot the initial reaction rate (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear regression analysis to determine the values of Kₘ and Vₘₐₓ. Alternatively, linearize the data using a Lineweaver-Burk plot (1/V₀ vs 1/[S]).
Signaling Pathways and Experimental Workflows
Visual representations of the primary signaling pathway involving thrombin and a typical experimental workflow for an enzyme inhibition assay are provided below using Graphviz (DOT language).
Blood Coagulation Cascade
The blood coagulation cascade is a complex series of enzymatic reactions that leads to the formation of a fibrin clot. Thrombin is a key enzyme in this pathway, responsible for converting fibrinogen to fibrin.
Caption: The blood coagulation cascade leading to the formation of a fibrin clot.
Experimental Workflow for Protease Inhibitor Screening
This diagram illustrates a typical workflow for screening potential protease inhibitors using a fluorogenic substrate like this compound.
Caption: A typical experimental workflow for screening protease inhibitors.
References
Z-Gly-Gly-Arg-AMC Acetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides core information on the fluorogenic substrate Z-Gly-Gly-Arg-AMC acetate, a vital tool in protease research and drug discovery. This document outlines its physicochemical properties, detailed experimental protocols for its use, and its relevance within key signaling pathways.
Core Data Presentation: Molecular Weight Analysis
The molecular integrity of this compound is fundamental to its application in quantitative enzymatic assays. The table below summarizes the molecular weight of the complete compound and its constituent parts.
| Component | Chemical Formula | Molecular Weight ( g/mol ) |
| This compound | C30H37N7O9 | ~639.66 |
| Carbobenzoxy (Z) group | C8H7O2 | ~135.14 |
| Glycine (Gly) | C2H5NO2 | 75.07[1][2][3][4][5] |
| Glycine (Gly) | C2H5NO2 | 75.07[1][2][3][4][5] |
| Arginine (Arg) | C6H14N4O2 | 174.20[6][7][8][9] |
| 7-Amino-4-methylcoumarin (AMC) | C10H9NO2 | 175.18[10][11][12][13] |
| Acetate | C2H3O2- | 59.04[14][15][16][17] |
Experimental Protocols: Enzyme Activity Assays
Z-Gly-Gly-Arg-AMC is a widely utilized fluorogenic substrate for measuring the activity of various proteases, most notably thrombin.[18][19][20] The cleavage of the amide bond between Arginine and AMC by a protease releases the fluorescent 7-Amino-4-methylcoumarin (AMC) group, which can be quantified to determine enzyme kinetics.
Thrombin Generation Assay (Calibrated Automated Thrombogram - CAT)
This protocol is a widely accepted method for assessing the potential of plasma to generate thrombin.
Materials:
-
Platelet-poor plasma (PPP)
-
Tissue factor (TF) and phospholipid vesicles mixture
-
Thrombin calibrator (α2-macroglobulin-thrombin complex)
-
Z-Gly-Gly-Arg-AMC substrate solution (final concentration 416 µM)
-
CaCl2 solution (final concentration 16.7 mM)
-
Fluorometer plate reader
Procedure:
-
In a 96-well plate, mix 80 µl of platelet-poor plasma (PPP) with 20 µl of a solution containing tissue factor (final concentration of 1 pM) and phospholipid vesicles.
-
For calibration wells, substitute the tissue factor and phospholipid vesicle mixture with 20 µl of a thrombin calibrator.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µl of a solution containing the Z-Gly-Gly-Arg-AMC substrate and CaCl2.
-
Immediately place the plate in a fluorometer pre-set to 37°C and measure the fluorescence intensity over time (e.g., for 30 minutes with readings every 3 minutes) at an excitation wavelength of approximately 360-390 nm and an emission wavelength of 460-480 nm.[21][22]
-
The resulting fluorescence data can be analyzed using dedicated software to calculate parameters such as endogenous thrombin potential (ETP), lag time, peak thrombin, and time to peak.[23]
General Protease Activity Assay
This protocol can be adapted for various proteases that recognize the Gly-Gly-Arg sequence.
Materials:
-
Purified enzyme or biological sample containing the protease of interest
-
Assay buffer (e.g., 10 mM Tris-Cl, pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM CaCl2, 0.1% w/v BSA, 0.01% v/v Triton-X100)[21]
-
Z-Gly-Gly-Arg-AMC substrate (stock solution in DMSO, final concentration typically in the µM range)
-
Fluorometer plate reader
Procedure:
-
Add the enzyme/sample to the wells of a microplate.
-
Prepare a working solution of the Z-Gly-Gly-Arg-AMC substrate in the assay buffer to the desired final concentration (e.g., 50 µM).[21]
-
Initiate the reaction by adding the substrate solution to the wells.
-
Measure the increase in fluorescence over time using a fluorometer with excitation and emission wavelengths appropriate for AMC (Ex: ~390 nm, Em: ~480 nm).[21][24]
-
The rate of increase in fluorescence is proportional to the enzyme activity.
Signaling Pathways and Logical Relationships
Z-Gly-Gly-Arg-AMC is primarily used to study the activity of thrombin, a key serine protease in the coagulation cascade and a potent activator of cellular signaling pathways.
Thrombin's Role in the Coagulation Cascade
Thrombin is the central effector enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the structural basis of a blood clot.[25] The cascade is a series of enzymatic reactions that amplify an initial signal, leading to the rapid formation of thrombin.
Thrombin-Mediated Cellular Signaling
Beyond its role in coagulation, thrombin is a potent cell activator, primarily through the cleavage and activation of Protease-Activated Receptors (PARs), which are G-protein coupled receptors.[26] This activation initiates a variety of intracellular signaling cascades.
Experimental Workflow for Protease Inhibition Screening
The fluorogenic properties of Z-Gly-Gly-Arg-AMC make it an ideal substrate for high-throughput screening of protease inhibitors. The general workflow involves comparing the rate of substrate cleavage in the presence and absence of a potential inhibitor.
References
- 1. Glycine [webbook.nist.gov]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. Glycine [webbook.nist.gov]
- 4. Glycine - Wikipedia [en.wikipedia.org]
- 5. Glycine [drugfuture.com]
- 6. Arginine [webbook.nist.gov]
- 7. merckindex.rsc.org [merckindex.rsc.org]
- 8. L-Arginine | C6H14N4O2 | CID 6322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Arginine - Wikipedia [en.wikipedia.org]
- 10. 7-Amino-4-methylcoumarin | C10H9NO2 | CID 92249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 7-Amino-4-methylcoumarin 99 26093-31-2 [sigmaaldrich.com]
- 12. 7-Amino-4-methylcoumarin 99 26093-31-2 [sigmaaldrich.com]
- 13. 26093-31-2|7-Amino-4-methylcoumarin|BLD Pharm [bldpharm.com]
- 14. Acetate | C2H3O2- | CID 175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Acetate - Wikipedia [en.wikipedia.org]
- 16. Page loading... [wap.guidechem.com]
- 17. NIH 3D - Acetate [3d.nih.gov]
- 18. Buy Z-Gly-Gly-Arg-AMC HCl (EVT-353775) | 102601-58-1 [evitachem.com]
- 19. This compound | CAS#:2070009-61-7 | Chemsrc [chemsrc.com]
- 20. Z-Gly-Gly-Arg-AMC (acetate) - MedChem Express [bioscience.co.uk]
- 21. medchemexpress.com [medchemexpress.com]
- 22. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Thrombin generation assay (CAT) [protocols.io]
- 24. medchemexpress.com [medchemexpress.com]
- 25. assaygenie.com [assaygenie.com]
- 26. geneglobe.qiagen.com [geneglobe.qiagen.com]
The Fluorogenic Probe Z-Gly-Gly-Arg-AMC Acetate: A Technical Guide to its Spectroscopic Properties and Enzymatic Applications
For Immediate Release
This technical guide provides an in-depth overview of the fluorogenic substrate Z-Gly-Gly-Arg-AMC acetate, tailored for researchers, scientists, and professionals in drug development. The document details the substrate's core fluorescent properties, provides comprehensive experimental protocols for its use, and contextualizes its application within a key physiological pathway.
Introduction
This compound is a synthetic peptide substrate widely utilized for the sensitive detection of protease activity. Its utility lies in the covalent linkage of the non-fluorescent tripeptide Z-Gly-Gly-Arg to the fluorophore 7-amino-4-methylcoumarin (AMC). Enzymatic cleavage of the amide bond between the arginine residue and AMC releases the free fluorophore, resulting in a quantifiable increase in fluorescence. This property makes it an invaluable tool for assaying the activity of several key serine proteases.
Spectral Properties
The fluorescence of this compound is dependent on the enzymatic release of 7-amino-4-methylcoumarin (AMC). The conjugated substrate itself is largely non-fluorescent. Upon cleavage, the free AMC exhibits distinct excitation and emission spectra. While the precise wavelengths can vary slightly depending on buffer conditions, pH, and the specific instrumentation used, the typical spectral properties are summarized below.
| Parameter | Wavelength Range (nm) | Optimal Wavelength (nm) |
| Excitation | 340 - 390 | ~350 - 360 |
| Emission | 440 - 480 | ~450 - 460 |
Note: The optimal excitation and emission wavelengths should be empirically determined for the specific assay conditions and instrumentation.
Key Enzymatic Targets
This compound is a substrate for several serine proteases, with a particular specificity for enzymes that cleave after an arginine residue. The primary targets include:
-
Thrombin: A key enzyme in the blood coagulation cascade.[1][2][3][4][5][6][7]
-
Urokinase (uPA): Involved in fibrinolysis and tissue remodeling.[3][4]
-
Trypsin: A digestive enzyme.[3]
-
Tissue-type Plasminogen Activator (tPA): A crucial component of the fibrinolytic system.[3]
Due to its high sensitivity, this substrate is frequently employed in high-throughput screening assays for inhibitors of these enzymes.
Experimental Protocols
The following are generalized protocols for a fluorometric enzyme activity assay using this compound. These should be optimized for the specific enzyme and experimental conditions.
General Reagent Preparation
-
Assay Buffer: Prepare a suitable buffer for the enzyme of interest. A common example for a thrombin inhibition screen is 10 mM Tris-Cl (pH 7.4), 150 mM NaCl, 10 mM MgCl2, 1 mM CaCl2, 0.1% w/v BSA, and 0.01% v/v Triton-X100.[8]
-
Substrate Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent such as DMSO. For example, a 10 mM stock solution can be prepared.[8] This solution should be stored at -20°C or -80°C, protected from light.[8]
-
Working Substrate Solution: Immediately before use, dilute the stock solution to the desired final concentration in the assay buffer. A typical working concentration is 50 μM.[8] It is critical to protect the working solution from light.[8]
-
Enzyme Solution: Prepare a solution of the purified enzyme or biological sample containing the enzyme in the assay buffer. The optimal concentration will depend on the enzyme's activity and should be determined empirically.
-
Inhibitor/Compound Solution (for screening): Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
Enzyme Activity Assay Protocol (96- or 384-well plate format)
-
Plate Setup: Add the components to the wells of a microplate (black plates are recommended for fluorescence assays) in the following order:
-
Assay Buffer
-
Enzyme solution
-
Inhibitor or vehicle control
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a specified period (e.g., 15 minutes) to allow for enzyme-inhibitor interactions.[8]
-
Initiate Reaction: Add the working substrate solution to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a fluorescence plate reader. Set the excitation and emission wavelengths to the optimal values for AMC (e.g., Ex/Em = 360/465 nm).[8]
-
Kinetic Reading: Record the fluorescence intensity at regular intervals (e.g., every 3 minutes) for a defined period (e.g., 30 minutes).[8]
-
Data Analysis: Determine the rate of the enzymatic reaction by calculating the slope of the linear portion of the fluorescence versus time plot. For inhibitor studies, calculate the percent inhibition relative to the vehicle control.
Signaling Pathway Context: The Coagulation Cascade
This compound is an excellent tool for studying the activity of thrombin, a central protease in the blood coagulation cascade. The following diagram illustrates the simplified enzymatic cascade leading to the formation of a fibrin clot, highlighting the role of thrombin.
Caption: Simplified diagram of the blood coagulation cascade leading to thrombin activation and subsequent cleavage of the fluorogenic substrate Z-Gly-Gly-Arg-AMC.
Experimental Workflow for a Thrombin Inhibition Assay
The following diagram outlines a typical workflow for screening potential thrombin inhibitors using this compound.
Caption: A standard experimental workflow for a thrombin inhibition assay using a fluorogenic substrate.
Conclusion
This compound remains a robust and sensitive tool for the study of serine proteases. Its well-characterized spectral properties and straightforward application in enzymatic assays make it an indispensable reagent for basic research and drug discovery. The protocols and pathways described herein provide a solid foundation for the successful implementation of this fluorogenic substrate in a laboratory setting.
References
- 1. selleckchem.com [selleckchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]
- 4. Urokinase Substrate III, Fluorogenic - Calbiochem | 672159 [merckmillipore.com]
- 5. static.igem.org [static.igem.org]
- 6. shop.bachem.com [shop.bachem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Z-Gly-Gly-Arg-AMC Acetate for Thrombin Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorogenic substrate, Z-Gly-Gly-Arg-AMC acetate, for the sensitive detection of thrombin activity. It covers the fundamental properties of the substrate, detailed experimental protocols, and the underlying biochemical principles.
Introduction
This compound is a synthetic peptide substrate widely utilized for the in vitro quantification of thrombin activity.[1][2][3][4][5][6] Its high specificity for thrombin makes it an invaluable tool in hemostasis research, anticoagulant drug development, and the clinical monitoring of coagulation disorders.[1][2][3][4][5][6] The substrate consists of a tripeptide sequence, Glycyl-Glycyl-Arginine, which is recognized and cleaved by thrombin. The C-terminus of the peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. However, upon enzymatic cleavage by thrombin at the C-terminal side of the Arginine residue, the highly fluorescent AMC molecule is liberated. The resulting fluorescence intensity is directly proportional to the thrombin activity in the sample, allowing for a sensitive and continuous measurement of the enzymatic reaction.
Physicochemical and Spectroscopic Properties
The utility of this compound in thrombin assays is underpinned by its specific chemical and fluorescent characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₃₇N₇O₉ | [1] |
| Molecular Weight | 639.66 g/mol | [1] |
| Excitation Wavelength (Ex) | 360-390 nm | [2][7] |
| Emission Wavelength (Em) | 460-480 nm | [2][7] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water | [2] |
Thrombin Kinetics
The enzymatic interaction between thrombin and this compound can be described by Michaelis-Menten kinetics. The key parameters that define this interaction are the Michaelis constant (Km) and the catalytic rate constant (kcat).
| Kinetic Parameter | Value | Enzyme | Source(s) |
| Km | 100 µM | Thrombin | [8] |
| kcat | 1.03 s⁻¹ | Thrombin | [8] |
Note: Kinetic parameters can be influenced by experimental conditions such as buffer composition, pH, and temperature.
Signaling Pathway of Thrombin-Mediated Cleavage
The detection of thrombin activity using this compound is based on a direct enzymatic cleavage reaction that results in the generation of a fluorescent signal.
Caption: Enzymatic cleavage of Z-Gly-Gly-Arg-AMC by thrombin.
Experimental Protocols
This section provides a detailed methodology for a standard thrombin activity assay using this compound.
Reagent Preparation
-
Assay Buffer: A common assay buffer consists of 10 mM Tris-HCl (pH 7.4), 150 mM NaCl, 10 mM MgCl₂, and 1 mM CaCl₂.[2] For some applications, the addition of 0.1% (w/v) Bovine Serum Albumin (BSA) and 0.01% (v/v) Triton-X100 may be required to prevent non-specific binding and improve enzyme stability.[2]
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water.[2] Aliquot and store at -20°C or -80°C in the dark.[2] Avoid repeated freeze-thaw cycles.
-
Substrate Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 50 µM) in the assay buffer.[2] Protect the working solution from light.
-
Thrombin Standard: Reconstitute purified human thrombin in a suitable buffer (e.g., PBS with 0.1% BSA) to a known concentration. Prepare a dilution series to generate a standard curve.
Assay Procedure
The following protocol is designed for a 96-well plate format and can be adapted for other formats.
-
Prepare the Plate: Add 50 µL of the assay buffer to each well of a black, clear-bottom 96-well plate.
-
Add Thrombin Standards and Samples: Add 20 µL of the thrombin standards or unknown samples to the appropriate wells.
-
Initiate the Reaction: Add 30 µL of the pre-warmed substrate working solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (e.g., 380 nm) and emission (e.g., 460 nm) wavelengths.
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes at a constant temperature (e.g., 37°C).
Data Analysis
-
Blank Subtraction: Subtract the background fluorescence (wells containing only buffer and substrate) from all readings.
-
Standard Curve Generation: Plot the rate of fluorescence increase (V, in RFU/min) for the thrombin standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the standard curve.
-
Calculation of Thrombin Activity: Determine the rate of fluorescence increase for the unknown samples and use the standard curve to calculate the thrombin concentration or activity.
Experimental Workflow
The following diagram illustrates the key steps in a typical thrombin activity assay.
Caption: A generalized workflow for a fluorometric thrombin activity assay.
Applications
The this compound-based thrombin assay has a broad range of applications in both basic research and clinical diagnostics.
-
Thrombin Generation Assays: It is a key component in assays that measure the total amount of thrombin generated in plasma samples, providing insights into the overall coagulation potential.[1][2][3][4][5][6]
-
Anticoagulant Drug Discovery: The assay is widely used to screen for and characterize novel thrombin inhibitors.
-
Clinical Diagnostics: It can be employed to assess bleeding or thrombotic risks in patients with coagulation disorders.
-
Basic Research: The substrate is used to study the biochemistry of thrombin and its interactions with other components of the coagulation cascade.
Conclusion
This compound is a robust and sensitive fluorogenic substrate for the detection of thrombin activity. Its well-defined kinetic properties and ease of use make it an indispensable tool for researchers and clinicians in the field of hemostasis and thrombosis. The protocols and data presented in this guide provide a solid foundation for the successful implementation of thrombin activity assays in a variety of research and development settings.
References
- 1. This compound | CAS#:2070009-61-7 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. adooq.com [adooq.com]
- 7. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamopen.com [benthamopen.com]
A Technical Guide to the Urokinase Activity Assay Using Z-Gly-Gly-Arg-AMC Acetate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of the fluorogenic substrate Z-Gly-Gly-Arg-AMC acetate for the sensitive and quantitative measurement of urokinase activity. This document details the underlying principles, experimental protocols, and data interpretation for this widely used enzymatic assay.
Introduction
Urokinase, also known as urokinase-type plasminogen activator (uPA), is a serine protease that plays a crucial role in fibrinolysis by converting plasminogen to the active enzyme plasmin. Dysregulation of urokinase activity is implicated in various physiological and pathological processes, including thrombolysis, tissue remodeling, and cancer metastasis. Consequently, the accurate measurement of urokinase activity is essential for basic research and the development of therapeutic inhibitors.
The this compound assay is a sensitive and continuous method for determining urokinase activity. The substrate, Z-Gly-Gly-Arg-AMC, is a synthetic peptide that is specifically cleaved by urokinase at the arginine residue. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified in real-time using a fluorometer. The rate of AMC production is directly proportional to the urokinase activity in the sample.
Assay Principle and Signaling Pathway
The assay is based on the enzymatic hydrolysis of the peptide bond between arginine (Arg) and AMC in the Z-Gly-Gly-Arg-AMC substrate by urokinase. The N-terminal benzyloxycarbonyl (Z) group serves as a protecting group. Upon cleavage, the highly fluorescent AMC molecule is released from the quenching effects of the peptide, resulting in a significant increase in fluorescence intensity.
Caption: Enzymatic cleavage of Z-Gly-Gly-Arg-AMC by urokinase.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the urokinase activity assay using this compound.
Table 1: Substrate and Fluorophore Properties
| Parameter | Value | Reference(s) |
| Substrate Name | This compound | N/A |
| Molecular Weight | ~693.7 g/mol (acetate salt) | N/A |
| AMC Excitation Wavelength | 360-380 nm | [1][2] |
| AMC Emission Wavelength | 440-465 nm | [1][2][3] |
Table 2: Kinetic Parameters of Urokinase with Z-Gly-Gly-Arg-AMC
| Parameter | Value | Conditions | Reference(s) |
| Michaelis Constant (Km) | 0.4 mM | 0.05 M Tris, pH 7.5, 25°C | Zimmerman et al. (1978) |
| Maximum Velocity (Vmax) | Not explicitly stated | 0.05 M Tris, pH 7.5, 25°C | Zimmerman et al. (1978) |
Note: The kinetic constants are based on the foundational study by Zimmerman et al. (1978) which developed this assay. Researchers should determine these parameters under their specific experimental conditions.
Experimental Protocols
This section provides a detailed methodology for performing a urokinase activity assay in a 96-well plate format.
Materials and Reagents
-
This compound (powder)
-
Human Urokinase (high purity)
-
Tris-HCl
-
NaCl
-
Dimethyl sulfoxide (DMSO)
-
Bovine Serum Albumin (BSA, optional)
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader
-
Calibrated pipettes
-
Deionized water
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5. Prepare a stock solution and adjust the pH at room temperature. The buffer can be supplemented with 0.1% BSA to prevent enzyme denaturation and non-specific binding.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.
-
Urokinase Stock Solution: Reconstitute lyophilized urokinase in assay buffer to a desired stock concentration (e.g., 1 mg/mL). Store in aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
AMC Standard Stock Solution: Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin in DMSO. This will be used to generate a standard curve to convert relative fluorescence units (RFU) to molar concentrations.
Experimental Workflow
Caption: A generalized workflow for the urokinase activity assay.
Assay Procedure
-
Prepare Substrate Working Solution: Dilute the 10 mM Z-Gly-Gly-Arg-AMC stock solution in assay buffer to the desired final concentration. For kinetic studies, a range of concentrations bracketing the Km (e.g., 0.1 to 2 mM) should be prepared. For single-point assays, a concentration of 2-5 times the Km is recommended.
-
Prepare Urokinase Dilutions: Prepare serial dilutions of the urokinase stock solution in assay buffer to generate a standard curve. The concentration range should be chosen to ensure the reaction rate is within the linear range of the instrument.
-
Prepare Samples: If testing for urokinase activity in biological samples or screening for inhibitors, prepare the samples in assay buffer.
-
Assay Plate Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of urokinase standards, samples, or buffer (for blank wells) to the appropriate wells.
-
If screening for inhibitors, add the inhibitor compounds at this stage and pre-incubate with the enzyme for a specified time (e.g., 15-30 minutes) at the assay temperature.
-
-
Initiate the Reaction: Add 25 µL of the substrate working solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed (e.g., 37°C) fluorescence microplate reader. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes, using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
Data Analysis
-
Generate AMC Standard Curve: Prepare serial dilutions of the AMC standard stock solution in assay buffer. Measure the fluorescence of each dilution. Plot the fluorescence intensity (RFU) against the AMC concentration (µM) to generate a standard curve. The slope of this curve will be used to convert the rate of change in RFU/min to µmol of AMC/min.
-
Calculate Initial Velocity (V₀): For each urokinase concentration and sample, plot the fluorescence intensity (RFU) against time (minutes). The initial linear portion of this curve represents the initial velocity (V₀) of the reaction. Calculate the slope of this linear portion (ΔRFU/Δt).
-
Determine Urokinase Activity: Convert the V₀ from RFU/min to µmol/min using the slope from the AMC standard curve. Urokinase activity can be expressed in various units, such as units/mL, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.
-
Kinetic Parameter Determination: To determine the Km and Vmax, perform the assay with a fixed concentration of urokinase and varying concentrations of the Z-Gly-Gly-Arg-AMC substrate. Plot the initial velocity (V₀) against the substrate concentration and fit the data to the Michaelis-Menten equation.
Cross-Reactivity and Limitations
It is important to note that Z-Gly-Gly-Arg-AMC is not entirely specific for urokinase and can also be cleaved by other trypsin-like serine proteases, such as plasmin, thrombin, and tissue-type plasminogen activator (tPA).[1][4] Therefore, when assaying complex biological samples, it is crucial to use specific inhibitors or immunodepletion methods to ensure that the measured activity is solely attributable to urokinase. For inhibitor screening, compounds should also be tested against other relevant proteases to assess their selectivity.
Conclusion
The this compound-based fluorogenic assay is a robust, sensitive, and continuous method for the determination of urokinase activity. This technical guide provides a comprehensive framework for researchers to implement this assay in their studies of urokinase function and for the screening of potential therapeutic agents. Adherence to the detailed protocols and careful consideration of the assay's limitations will ensure the generation of accurate and reproducible data.
References
- 1. Direct fluorescent assay of urokinase and plasminogen activators of normal and malignant cells: kinetics and inhibitor profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Buy Z-Gly-Gly-Arg-AMC HCl (EVT-353775) | 102601-58-1 [evitachem.com]
Methodological & Application
Application Notes and Protocols for the Z-Gly-Gly-Arg-AMC Acetate Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Z-Gly-Gly-Arg-AMC acetate is a sensitive fluorogenic substrate utilized for the kinetic analysis of several serine proteases. Its core peptide sequence, Gly-Gly-Arg, is recognized and cleaved by enzymes such as thrombin, urokinase, trypsin, and tissue-type plasminogen activator (tPA)[1]. Upon enzymatic cleavage at the C-terminal side of the arginine residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released. The increase in fluorescence intensity, measured over time, is directly proportional to the enzyme's activity. This assay is widely employed in drug discovery for screening potential enzyme inhibitors and in biochemical research to study enzyme kinetics and function[2].
The cleavage of the substrate and subsequent release of the fluorescent AMC group allows for real-time monitoring of enzymatic activity. The excitation wavelength for AMC is in the range of 360-390 nm, with an emission wavelength of 440-480 nm[3][4][5][6]. This fluorometric assay is noted for its sensitivity, rapidity, and linearity across a wide range of enzyme concentrations[7][8].
Principle of the Assay
The fundamental principle of the this compound assay lies in the enzymatic hydrolysis of the amide bond between the arginine residue of the peptide and the AMC fluorophore. In its substrate-bound form, the AMC molecule's fluorescence is quenched. Upon cleavage by a target protease, the unconjugated AMC is liberated, resulting in a significant increase in fluorescence. This change in fluorescence can be continuously monitored using a fluorescence plate reader or spectrofluorometer.
Key Applications
-
Enzyme Activity Measurement: Quantifying the activity of proteases like thrombin, urokinase, trypsin, and tPA in purified samples or biological fluids[2].
-
Drug Discovery: High-throughput screening of small molecule libraries to identify potential inhibitors of specific proteases[2][9].
-
Enzyme Kinetics: Determining key kinetic parameters such as the Michaelis constant (Km) and catalytic rate constant (kcat) to characterize enzyme-substrate interactions.
-
Thrombin Generation Assays: Specifically used to measure thrombin generation in platelet-rich plasma (PRP) and platelet-poor plasma (PPP)[4][5][6][10][11][12].
Quantitative Data Summary
The following table summarizes the key optical properties and reported kinetic parameters for the interaction of various proteases with Z-Gly-Gly-Arg-AMC or similar substrates. Researchers should note that kinetic parameters can vary based on experimental conditions such as buffer composition, pH, and temperature.
| Parameter | Value | Enzyme Target(s) | Reference |
| Excitation Wavelength | 360-390 nm | Thrombin, Urokinase, Trypsin, tPA | [3][4][5][6][13] |
| Emission Wavelength | 440-480 nm | Thrombin, Urokinase, Trypsin, tPA | [3][4][5][6][13] |
| Km (Trypsin) | ~5.99 µM (for a similar Boc-Gln-Ala-Arg-MCA substrate) | Trypsin | [14] |
| Km (Urokinase) | 47.7 µM (for Glu-plasminogen activation) | Urokinase | [15] |
| Km (tPA) | 65 µM (for Glu-plasminogen activation in purified system) | tPA | [16] |
| Km (tPA with fibrin) | 0.16 µM (for Glu-plasminogen activation) | tPA | [16] |
Signaling Pathways
The enzymes targeted by the Z-Gly-Gly-Arg-AMC substrate are key players in fundamental physiological processes, namely the coagulation cascade and the fibrinolytic system.
Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot to prevent blood loss upon vascular injury. It is traditionally divided into the intrinsic, extrinsic, and common pathways, all of which converge on the activation of thrombin[3]. Thrombin then converts soluble fibrinogen into insoluble fibrin strands that form the clot[3][4].
References
- 1. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]
- 2. Buy Z-Gly-Gly-Arg-AMC HCl (EVT-353775) | 102601-58-1 [evitachem.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Coagulation - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Direct fluorescent assay of urokinase and plasminogen activators of normal and malignant cells: kinetics and inhibitor profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct fluorescent assay of urokinase and plasminogen activators of normal and malignant cells: kinetics and inhibitor profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening, Synthesis and Biochemical Characterization of SARS-CoV-2 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fibrinolysis and the control of blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adooq.com [adooq.com]
- 12. selleckchem.com [selleckchem.com]
- 13. The Fibrinolytic System: Mysteries and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jasco-global.com [jasco-global.com]
- 15. researchgate.net [researchgate.net]
- 16. Kinetics of the activation of plasminogen by human tissue plasminogen activator. Role of fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Z-Gly-Gly-Arg-AMC Acetate: A Versatile Fluorogenic Substrate for Trypsin-like Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Z-Gly-Gly-Arg-AMC acetate, a sensitive fluorogenic substrate for the measurement of activity of several trypsin-like serine proteases, including thrombin, urokinase (uPA), tissue-type plasminogen activator (tPA), and trypsin. This document offers guidance on determining enzyme kinetics, screening for inhibitors, and understanding the signaling pathways in which these enzymes are involved.
Substrate Overview
This compound is a synthetic peptide substrate containing the cleavage sequence Gly-Gly-Arg. The C-terminus is conjugated to 7-amino-4-methylcoumarin (AMC), a fluorescent reporter. In its intact form, the substrate is weakly fluorescent. Upon enzymatic cleavage at the C-terminal side of the arginine residue by a target protease, the highly fluorescent AMC molecule is released. The rate of AMC liberation, measured by an increase in fluorescence, is directly proportional to the enzyme's activity.
Key Properties:
| Property | Value |
| Full Name | Nα-Benzyloxycarbonyl-glycyl-glycyl-L-arginine 7-amido-4-methylcoumarin acetate |
| Abbreviation | Z-GGR-AMC |
| Molecular Formula | C₂₈H₃₃N₇O₇ · C₂H₄O₂ |
| Molecular Weight | 639.66 g/mol |
| Excitation Wavelength | 360-390 nm[1] |
| Emission Wavelength | 460-480 nm[1] |
Enzyme Specificity and Working Concentrations
Z-Gly-Gly-Arg-AMC is primarily recognized as a substrate for thrombin but is also effectively cleaved by other proteases with similar substrate specificity.[2][3][4][5] The optimal working concentration of the substrate will vary depending on the enzyme being assayed and the specific experimental goals. For routine enzyme activity measurements and inhibitor screening, a substrate concentration close to or slightly above the Michaelis-Menten constant (Kₘ) is generally recommended. For precise kinetic studies, a range of concentrations bracketing the Kₘ value should be used.
| Enzyme | Typical Working Concentration Range |
| Thrombin | 10 - 50 µM[1][6] |
| Urokinase (uPA) | 10 - 100 µM |
| Tissue Plasminogen Activator (tPA) | 10 - 100 µM |
| Trypsin | 10 - 100 µM |
Preparation of Reagents
Stock Solution Preparation
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the desired working concentration in the appropriate assay buffer.
| Parameter | Recommendation |
| Solvent | DMSO or sterile deionized water[1] |
| Stock Concentration | 10 mM[1] |
| Storage | Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[1] |
Assay Buffers
The optimal buffer composition will depend on the specific enzyme being studied. Below are recommended starting buffer conditions. It is advisable to optimize the pH and ionic strength for your particular experimental setup.
| Enzyme | Recommended Buffer |
| Thrombin | 50 mM Tris-HCl, 150 mM NaCl, 2.5 mM CaCl₂, pH 8.0 |
| Urokinase (uPA) | 50 mM Tris-HCl, 38 mM NaCl, pH 8.8[3][7] |
| Tissue Plasminogen Activator (tPA) | 50 mM Tris-HCl, 100 mM NaCl, pH 8.0 |
| Trypsin | 67 mM Sodium Phosphate, pH 7.6[2] |
Experimental Protocols
General Enzyme Activity Assay
This protocol provides a general framework for measuring the activity of a purified enzyme or an enzyme in a biological sample.
Materials:
-
This compound stock solution
-
Enzyme preparation (purified or in a biological sample)
-
Appropriate assay buffer
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Prepare Working Solutions:
-
Dilute the Z-Gly-Gly-Arg-AMC stock solution to the desired final working concentration in the assay buffer. Prepare enough for all wells.
-
Dilute the enzyme preparation to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.
-
-
Assay Setup:
-
Pipette the diluted enzyme solution into the wells of the 96-well plate.
-
Include appropriate controls:
-
Blank: Assay buffer without enzyme.
-
Negative Control: A sample known not to contain the enzyme of interest.
-
Positive Control: A known concentration of the purified enzyme.
-
-
-
Initiate the Reaction:
-
Add the Z-Gly-Gly-Arg-AMC working solution to all wells to initiate the enzymatic reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all other readings.
-
Plot the fluorescence intensity versus time for each sample.
-
The initial velocity (V₀) of the reaction is the slope of the linear portion of the curve. Enzyme activity can be expressed as the change in fluorescence units per unit of time.
-
Caption: Workflow for a general enzyme activity assay.
Determination of Michaelis-Menten Constant (Kₘ) and Maximum Velocity (Vₘₐₓ)
This protocol describes how to determine the kinetic parameters Kₘ and Vₘₐₓ for an enzyme with Z-Gly-Gly-Arg-AMC.
Materials:
-
Same as the general enzyme activity assay.
Procedure:
-
Prepare a Range of Substrate Concentrations:
-
Prepare serial dilutions of the Z-Gly-Gly-Arg-AMC stock solution in assay buffer to create a range of final concentrations. A typical range might be from 0.1 × Kₘ to 10 × Kₘ (if Kₘ is unknown, start with a broad range, e.g., 1 µM to 200 µM).
-
-
Enzyme Concentration:
-
Use a fixed, low concentration of the enzyme that ensures the reaction rate remains linear for the duration of the measurement, even at the highest substrate concentrations.
-
-
Assay Setup and Measurement:
-
Follow the general enzyme activity assay protocol (Section 4.1), using the different substrate concentrations.
-
-
Data Analysis:
-
Determine the initial velocity (V₀) for each substrate concentration.
-
Plot V₀ versus the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values.
-
Michaelis-Menten Equation: V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
-
Caption: Workflow for determining Kₘ and Vₘₐₓ.
Inhibitor Screening Assay
This protocol is designed for screening potential inhibitors of a target protease.
Materials:
-
Same as the general enzyme activity assay.
-
Putative inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Prepare Solutions:
-
Prepare the Z-Gly-Gly-Arg-AMC working solution at a concentration of approximately Kₘ or 2 × Kₘ.
-
Prepare the enzyme solution at a concentration that gives a robust and linear signal.
-
Prepare serial dilutions of the inhibitor compounds.
-
-
Assay Setup:
-
Add the inhibitor dilutions to the wells of the 96-well plate.
-
Include appropriate controls:
-
No-Inhibitor Control: Enzyme and substrate without any inhibitor (represents 100% activity).
-
Solvent Control: Enzyme, substrate, and the same concentration of solvent (e.g., DMSO) used to dissolve the inhibitors.
-
Blank: Assay buffer and substrate without enzyme.
-
-
-
Pre-incubation:
-
Add the enzyme solution to the wells containing the inhibitors and controls.
-
Pre-incubate the plate for a specific period (e.g., 15-30 minutes) at the desired temperature to allow for inhibitor binding.
-
-
Initiate and Measure:
-
Initiate the reaction by adding the Z-Gly-Gly-Arg-AMC working solution.
-
Measure the fluorescence kinetically as described in the general assay protocol.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
% Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
-
-
Plot the % inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for an inhibitor screening assay.
Signaling Pathways
The proteases targeted by Z-Gly-Gly-Arg-AMC are involved in critical physiological and pathological signaling pathways. Understanding these pathways is essential for drug development and basic research.
Thrombin Signaling Pathway
Thrombin is a key enzyme in the coagulation cascade and also a potent activator of cellular signaling through Protease-Activated Receptors (PARs).
Caption: Simplified thrombin signaling pathway.
Urokinase (uPA) Signaling Pathway
uPA plays a crucial role in fibrinolysis, cell migration, and tissue remodeling by activating plasminogen and initiating intracellular signaling cascades through its receptor, uPAR.
Caption: Simplified urokinase (uPA) signaling pathway.
Tissue-type Plasminogen Activator (tPA) Signaling Pathway
tPA is a key enzyme in fibrinolysis and also modulates neuronal function and cell signaling in various tissues, often through interactions with receptors like LRP1.
Caption: Simplified tPA signaling pathway in neurons.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trypsin Assay Procedure (EC 3.4.21.4) [sigmaaldrich.com]
- 3. Urokinase - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 4. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]
- 5. Buy Z-Gly-Gly-Arg-AMC HCl (EVT-353775) | 102601-58-1 [evitachem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. coachrom.com [coachrom.com]
Application Note: High-Throughput Thrombin Generation Assay Using Z-Gly-Gly-Arg-AMC Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction The thrombin generation assay (TGA) is a global hemostasis assay that provides a comprehensive assessment of the overall coagulation potential of a plasma sample.[1][2][3] Unlike traditional endpoint clotting tests like prothrombin time (PT) or activated partial thromboplastin time (aPTT), the TGA monitors the entire process of thrombin formation and inhibition.[1] This provides a more detailed picture of hemostatic balance and is sensitive to both hypo- and hypercoagulable states.[2][3]
Z-Gly-Gly-Arg-AMC acetate is a highly specific, synthetic fluorogenic substrate for thrombin.[4][5][6][7][8][9] The principle of the assay is based on the enzymatic cleavage of this substrate by generated thrombin. This cleavage releases the fluorescent molecule 7-Amino-4-methylcoumarin (AMC), which emits a strong fluorescent signal.[1][10] The rate of fluorescence increase is directly proportional to the concentration of active thrombin in the sample, allowing for real-time quantification of thrombin generation.[2] This method is central to the Calibrated Automated Thrombogram (CAT) technique and is widely used for research and clinical investigation.[11][12][13]
Principle of the Assay
The core of the assay is the thrombin-mediated hydrolysis of the Z-Gly-Gly-Arg-AMC peptide. The carboxybenzyl (Z) group protects the N-terminus. Thrombin recognizes and cleaves the peptide at the arginine residue, liberating the AMC fluorophore. The fluorescence of the released AMC is monitored over time to generate a "thrombogram," or thrombin generation curve.
Caption: Mechanism of fluorogenic substrate cleavage by thrombin.
Materials and Reagents
A summary of necessary materials and reagents is provided below. Concentrations and specific components may vary based on the commercial kit or in-house protocol used.
| Reagent/Material | Typical Specification | Storage/Preparation Notes |
| This compound | Purity >98% | Store lyophilized powder at -20°C, protected from light.[14][15] Prepare fresh working solutions daily as solutions are unstable.[5] |
| Platelet-Poor Plasma (PPP) | Prepared from 3.2% citrated blood | Prepare by double centrifugation (e.g., 15 min at 1500 x g) to remove platelets. Store aliquots at -80°C. |
| Tissue Factor (TF) | Recombinant, 1-5 pM final concentration | Store according to manufacturer's instructions. Often combined with phospholipids as a trigger reagent.[10][11] |
| Phospholipids | Synthetic vesicles (PS/PC/PE) | Usually supplied with the TF trigger. Critical for mimicking the platelet surface. |
| Calcium Chloride (CaCl₂) | 1 M stock solution | Store at room temperature. Final assay concentration is typically ~16.7 mM.[10][11] |
| Assay Buffer | HEPES or Tris-buffered saline, pH 7.4 | Buffer may contain BSA or other stabilizers.[4] Store at 2-8°C. |
| Thrombin Calibrator | Thrombin-α2-macroglobulin complex | Used to convert fluorescence units to nM thrombin. Store at -80°C.[11][16] |
| Microplate | 96-well, black, flat-bottom | Black plates are essential to minimize light scatter and background fluorescence. |
| Fluorescence Plate Reader | Capable of bottom reading at 37°C | Required filters: Excitation ~390 nm, Emission ~460 nm.[1] |
Experimental Protocol
This protocol provides a general framework for performing a thrombin generation assay in a 96-well plate format using PPP.
Experimental Workflow
The overall workflow involves preparing reagents and plasma, setting up the reaction plate, initiating the assay with the substrate/calcium mixture, and measuring the resulting fluorescence over time.
Caption: General workflow for the thrombin generation assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Thaw frozen PPP and thrombin calibrator on ice or at 37°C immediately before use. Keep on ice after thawing.
-
Prepare the this compound working solution. For example, if a final concentration of 416 µM is desired in a 120 µL reaction volume, prepare a 6X solution (2.5 mM) to be added in 20 µL.[11] This is typically combined with CaCl₂.
-
Prepare the trigger solution (TF and phospholipids) according to the manufacturer's specifications.
-
Pre-warm all reagents, assay buffer, and the plate reader to 37°C.
-
-
Assay Plate Setup (per well):
-
Add 80 µL of PPP to each well.
-
For test wells , add 20 µL of assay buffer.
-
For calibrator wells , add 20 µL of thrombin calibrator. Each plasma sample requires its own calibrator well.[11]
-
Add 20 µL of the trigger solution to all wells.
-
-
Initiation and Measurement:
-
Initiate the reaction by dispensing 20 µL of the combined substrate/CaCl₂ solution into each well. This is the final step and timing is critical.
-
Immediately place the plate into the pre-warmed fluorescence reader.
-
Begin kinetic reading of fluorescence (Excitation: 390 nm, Emission: 460 nm) at 37°C. Readings are typically taken every 20-30 seconds for 60-90 minutes.
-
Data Analysis and Interpretation
The raw fluorescence data is converted into a thrombin generation curve (thrombogram) using software that applies a calibration factor and corrects for substrate consumption and potential artifacts.[12][17]
Coagulation Cascade Context
Thrombin generation is the central event in the coagulation cascade. The assay is initiated by Tissue Factor, which triggers the extrinsic pathway, leading to a burst of thrombin production via the common pathway.
Caption: Simplified overview of the coagulation cascade.
Thrombogram Parameters
The resulting thrombogram provides several key parameters that describe the coagulation potential.
| Parameter | Definition | Clinical/Research Significance |
| Lag Time (min) | The time from reaction initiation until the start of thrombin generation (clotting time).[2][11] | A prolonged lag time can indicate a deficiency in procoagulant factors or the presence of inhibitors (hypocoagulability).[2] |
| ETP (nM*min) | Endogenous Thrombin Potential: The total area under the curve (AUC).[2][11] | Represents the total enzymatic work thrombin can perform. Reduced ETP suggests hypocoagulability; increased ETP suggests hypercoagulability.[2] |
| Peak Thrombin (nM) | The maximum concentration of thrombin achieved.[1][11] | Reflects the balance between pro- and anti-coagulant pathways at the height of the reaction. |
| Time to Peak (min) | The time taken to reach the peak thrombin concentration.[11] | Provides information about the rate and dynamics of thrombin generation. |
| Velocity Index (nM/min) | The maximum slope of the ascending part of the curve.[1] | Indicates the maximum rate of thrombin propagation. |
Quantitative Data Summary
The following table summarizes typical experimental conditions for fluorogenic thrombin generation assays as reported in the literature.
| Parameter | Thrombinoscope (CAT)[10][11] | Technothrombin TGA[10][16] |
| Plasma Volume | 80 µL (67% of total) | 40 µL (40% of total) |
| Total Assay Volume | 120 µL | 100 µL |
| TF Final Concentration | 1 pM or 5 pM | Varies by reagent |
| Substrate (Z-GGR-AMC) | 416 µM (0.42 mM) | 500 µM (0.5 mM) |
| CaCl₂ Final Concentration | 16.7 mM | 1.5 mM |
| Calibration Method | Thrombin-α2M complex in plasma | Dilutions of human thrombin |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | Autofluorescent compounds in plasma (e.g., bilirubin, hemoglobin from hemolysis).[16] | Use software with background correction. Ensure plasma is not icteric or hemolyzed. |
| Low or No Signal | Reagent degradation (substrate, TF); incorrect instrument settings; missing component (e.g., CaCl₂). | Prepare substrate fresh.[5] Verify reagent stability and storage. Confirm plate reader filters and temperature. |
| High Well-to-Well Variability | Pipetting errors; temperature gradients across the plate; bubbles in wells. | Use calibrated pipettes and reverse pipetting for viscous liquids. Ensure uniform plate heating. Centrifuge plate briefly to remove bubbles. |
| Underestimation of ETP/Peak | Inner Filter Effect (IFE): High concentrations of generated AMC absorb excitation/emission light.[17] | Use validated software with IFE correction algorithms. Do not use plasma samples that are excessively hypercoagulable beyond the assay's linear range. |
| Overestimation of ETP/Peak | Substrate Depletion: In highly procoagulant samples, the substrate may be consumed before the reaction ends.[17] | Software algorithms can correct for this to an extent. If depletion is severe, results may be flagged as unreliable. Normalizing to a reference plasma can also help.[17] |
References
- 1. Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thrombin generation assays for global evaluation of the hemostatic system: perspectives and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | CAS#:2070009-61-7 | Chemsrc [chemsrc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. abmole.com [abmole.com]
- 10. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thrombin generation assay (CAT) [protocols.io]
- 12. Calibrated automated thrombogram II: removing barriers for thrombin generation measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buy Z-Gly-Gly-Arg-AMC HCl (EVT-353775) | 102601-58-1 [evitachem.com]
- 14. adooq.com [adooq.com]
- 15. This compound | 2070009-61-7 [sigmaaldrich.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Sources of bias and limitations of thrombinography: inner filter effect and substrate depletion at the edge of failure algorithm - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calibrated Automated Thrombogram (CAT) Assay Using Z-Gly-Gly-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Calibrated Automated Thrombogram (CAT) assay is a global hemostasis test that measures the dynamics of thrombin generation in platelet-poor or platelet-rich plasma. This assay provides a more comprehensive assessment of the coagulation system's potential than traditional clotting time-based tests. By utilizing the fluorogenic substrate Z-Gly-Gly-Arg-AMC, the CAT assay allows for the continuous monitoring of thrombin activity, offering insights into both hypo- and hypercoagulable states. These application notes provide a detailed protocol for performing the CAT assay, interpreting the results, and troubleshooting common issues.
Principle of the Assay
The CAT assay quantifies the generation of thrombin over time in a plasma sample after the initiation of coagulation. The assay relies on the cleavage of the fluorogenic substrate, Z-Gly-Gly-Arg-AMC, by the newly generated thrombin. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), and the resulting fluorescent signal is directly proportional to the amount of active thrombin present. The thrombin generation curve, or thrombogram, is constructed by plotting thrombin concentration against time. From this curve, several key parameters are derived to characterize the coagulation profile of the sample.
Key Parameters of the Thrombogram
The analysis of the thrombogram yields several crucial parameters that provide a detailed picture of thrombin generation:
-
Lag Time (min): The time from the initiation of the reaction until the start of thrombin generation. This parameter reflects the initiation phase of coagulation.
-
Endogenous Thrombin Potential (ETP, nM*min): The total amount of thrombin generated over time, calculated as the area under the thrombin generation curve. ETP represents the overall capacity of the plasma to generate thrombin.
-
Peak Height (nM): The maximum concentration of thrombin reached during the assay. This parameter reflects the rate and intensity of thrombin generation.
-
Time to Peak (min): The time taken to reach the peak thrombin concentration.
Data Presentation
The following tables summarize typical quantitative data for CAT assay parameters in various clinical contexts. These values should be considered indicative, as results can vary between laboratories and reagent lots.
Table 1: Typical CAT Parameters in Normal Human Plasma
| Parameter | Mean Value | Standard Deviation |
| Lag Time (min) | 3.5 | 0.8 |
| ETP (nM*min) | 1650 | 350 |
| Peak Height (nM) | 320 | 80 |
| Time to Peak (min) | 6.5 | 1.5 |
Table 2: Comparison of CAT Parameters in Hemophilia A
| Condition | Lag Time (min) | ETP (nM*min) | Peak Height (nM) | Time to Peak (min) |
| Normal Plasma | 3.5 | 1650 | 320 | 6.5 |
| Mild Hemophilia A | 5.0 | 1100 | 150 | 9.0 |
| Severe Hemophilia A | >10 | <400 | <50 | >15 |
Table 3: Effect of Anticoagulants on CAT Parameters
| Anticoagulant | Lag Time | ETP | Peak Height | Time to Peak |
| Unfractionated Heparin | Increased | Decreased | Decreased | Increased |
| Low Molecular Weight Heparin | Slightly Increased | Decreased | Decreased | Increased |
| Direct Thrombin Inhibitors | Markedly Increased | Markedly Decreased | Markedly Decreased | Markedly Increased |
| Direct Factor Xa Inhibitors | Increased | Decreased | Decreased | Increased |
Experimental Protocols
Materials and Reagents
-
Fluorometer with a 390 nm excitation filter and a 460 nm emission filter, capable of maintaining a constant temperature of 37°C.[1][2]
-
96-well microplates (black, flat-bottom recommended for fluorescence assays).
-
Platelet-Poor Plasma (PPP): Prepared by double centrifugation of citrated whole blood.
-
Z-Gly-Gly-Arg-AMC substrate solution (e.g., 2.5 mM stock solution).
-
Thrombin Calibrator: A preparation of a known concentration of thrombin-α2-macroglobulin complex.
-
Trigger Solution: A mixture of recombinant tissue factor (rTF) and phospholipids. The concentration of rTF will determine the initiation pathway (e.g., low pM for intrinsic pathway activation, higher pM for extrinsic pathway).
-
FluCa Buffer: A buffer containing calcium chloride (e.g., 100 mM) and a stabilizing agent like BSA.
-
Assay Buffer (e.g., HEPES-buffered saline with BSA).
Reagent Preparation
-
Z-Gly-Gly-Arg-AMC Working Solution: Prepare a fresh working solution of the fluorogenic substrate by diluting the stock solution in FluCa buffer to the desired final concentration (e.g., 417 µM). Protect from light.[3]
-
Trigger Solution: Reconstitute and dilute the rTF and phospholipids in assay buffer to the desired final concentration. The optimal concentration should be determined empirically for the specific application.
-
Thrombin Calibrator: Reconstitute the calibrator according to the manufacturer's instructions to obtain a known concentration of active thrombin.
Assay Procedure
-
Plate Setup: Design the plate layout to include wells for plasma samples, calibrator, and a blank (buffer only). It is recommended to run all samples and calibrators in duplicate or triplicate.
-
Pre-warming: Pre-warm the microplate, all reagents, and plasma samples to 37°C.
-
Sample Addition:
-
Initiation of Coagulation:
-
To the sample wells, add 20 µL of the pre-warmed Trigger Solution.
-
To the calibrator wells, add 20 µL of the pre-warmed Thrombin Calibrator.
-
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow for the initiation of the coagulation cascade.
-
Start of Measurement:
-
Data Acquisition: Measure the fluorescence intensity at 390 nm (excitation) and 460 nm (emission) every 20-30 seconds for a total of 60-90 minutes.[1][2]
Data Analysis
-
First Derivative: Calculate the first derivative of the fluorescence signal over time for each well. This represents the rate of substrate cleavage and is proportional to the thrombin concentration.
-
Calibration: Use the signal from the calibrator well (with a known thrombin concentration) to convert the fluorescence units of the sample wells into thrombin concentration (nM).
-
Thrombogram Generation: Plot the calculated thrombin concentration against time to generate the thrombogram for each sample.
-
Parameter Calculation: From the thrombogram, calculate the key parameters: Lag Time, ETP (area under the curve), Peak Height, and Time to Peak using appropriate software (e.g., Thrombinoscope software).
Mandatory Visualizations
Caption: The Coagulation Cascade leading to Thrombin Generation.
Caption: Experimental Workflow for the CAT Assay.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very low thrombin generation | - Inactive reagents (substrate, trigger, or calibrator).- Incorrect reagent concentrations.- Instrument malfunction (incorrect filter settings, lamp issue).- Plasma sample contains a potent inhibitor. | - Check reagent expiration dates and storage conditions. Prepare fresh reagents.- Verify all dilutions and calculations.- Confirm instrument settings and perform a system check.- If possible, test a control plasma with known normal coagulation. |
| High variability between replicates | - Pipetting errors.- Inconsistent mixing.- Temperature fluctuations in the plate.- Bubbles in wells. | - Use calibrated pipettes and ensure proper technique. Prepare a master mix for reagents.- Gently mix the plate after reagent addition.- Ensure the plate reader maintains a stable 37°C.- Inspect wells for bubbles before starting the measurement. |
| Lag time is too short or too long | - Inappropriate trigger concentration (too high or too low).- Pre-activation of the plasma sample during preparation.- Temperature is not at 37°C. | - Optimize the concentration of the trigger solution.- Ensure proper blood collection and plasma preparation techniques to minimize activation.- Verify the temperature of the plate reader. |
| Fluorescence signal is too high or saturates quickly | - Substrate concentration is too high.- Very high thrombin generation in the sample (hypercoagulable state). | - Reduce the final concentration of the Z-Gly-Gly-Arg-AMC substrate.- Dilute the plasma sample in buffer and re-run the assay. |
References
Application Notes and Protocols for Z-Gly-Gly-Arg-AMC Acetate in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Gly-Arg-AMC (Z-GGR-AMC) acetate is a highly sensitive fluorogenic substrate for a variety of trypsin-like serine proteases. Its primary application in clinical and research settings is the measurement of thrombin generation in platelet-poor plasma (PPP) and platelet-rich plasma (PRP), often utilized in the Calibrated Automated Thrombogram (CAT) assay.[1][2][3][4][5][6][7] Beyond thrombin, this substrate is also cleaved by other proteases such as urokinase and trypsin, making it a versatile tool for studying enzyme kinetics and inhibitor screening in complex biological matrices like plasma.[8][9]
The principle of the assay is based on the enzymatic cleavage of the amide bond between arginine and 7-amino-4-methylcoumarin (AMC). Upon cleavage, the highly fluorescent AMC molecule is released, and the resulting increase in fluorescence intensity is directly proportional to the enzyme's activity. The fluorescence is typically measured with excitation wavelengths in the range of 360-390 nm and emission wavelengths between 460-480 nm.[10]
These application notes provide detailed protocols for the use of Z-Gly-Gly-Arg-AMC acetate in plasma samples, focusing on the determination of thrombin generation and general trypsin-like protease activity.
Data Presentation
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₃₀H₃₇N₇O₉ | [6] |
| Molecular Weight | 639.66 g/mol | [3] |
| Excitation Wavelength (Ex) | 360 - 390 nm | [10] |
| Emission Wavelength (Em) | 460 - 480 nm | [10] |
| Purity | ≥95% by HPLC | [11] |
Table 2: Recommended Reagent Concentrations for Thrombin Generation Assay (CAT) in Plasma
| Reagent | Final Concentration | Typical Range | Reference |
| Z-Gly-Gly-Arg-AMC | 416 - 500 µM | 400 - 500 µM | [6][12] |
| CaCl₂ | 16.7 mM | 1.5 - 16.7 mM | [6][12] |
| Tissue Factor (TF) | 1 - 5 pM | 1 - 30 pM | [6] |
| Phospholipids | 4 µM | 4 - 24 µM | [12] |
Table 3: Typical Thrombin Generation Parameters in Healthy Human Plasma (CAT Assay)
| Parameter | Value (Low TF) | Value (High TF) | Unit | Reference |
| Lag Time | 3.0 - 10.3 | 1.4 - 3.7 | min | [13] |
| Peak Thrombin | 103.2 - 397.7 | 256.4 - 479.0 | nM | [13] |
| Endogenous Thrombin Potential (ETP) | 1134.6 - 2517.9 | 1413.6 - 2658.0 | nM·min | [13] |
| Time to Peak | 5.6 - 16.0 | 3.4 - 6.7 | min | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Assay buffer (e.g., Tris-buffered saline with 0.1% BSA)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution (10 mM):
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of powder in high-quality DMSO or water.[1][10] For example, to prepare 1 mL of a 10 mM stock solution (MW: 639.66), dissolve 6.397 mg of the substrate in 1 mL of solvent.
-
Vortex thoroughly until the substrate is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.[1][4] The stock solution is stable for up to 6 months at -80°C and 1 month at -20°C.[4]
-
-
Working Solution:
-
On the day of the experiment, prepare a fresh working solution by diluting the stock solution to the desired final concentration in the assay buffer.
-
The optimal final concentration of the substrate may need to be determined empirically but typically ranges from 50 µM for general protease assays to approximately 420 µM for thrombin generation assays.[10][6]
-
Protect the working solution from light.
-
Protocol 2: General Trypsin-like Protease Activity Assay in Plasma
This protocol provides a general method for measuring total trypsin-like protease activity in a plasma sample.
Materials:
-
Platelet-poor plasma (PPP) sample
-
Z-Gly-Gly-Arg-AMC working solution
-
Assay buffer (e.g., 10 mM Tris-Cl, pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% w/v BSA)[10]
-
96-well black microplate
-
Fluorescence plate reader with temperature control
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice or at room temperature.
-
Centrifuge the plasma sample at 2,500 x g for 10 minutes to remove any precipitates.
-
Dilute the plasma sample in assay buffer if necessary. The optimal dilution factor should be determined empirically.
-
-
Assay Setup:
-
Pipette 50 µL of the diluted plasma sample into the wells of a 96-well black microplate.
-
Include appropriate controls:
-
Blank: 50 µL of assay buffer without plasma.
-
Positive Control: A known concentration of a relevant protease (e.g., trypsin).
-
Inhibitor Control (optional): Plasma pre-incubated with a broad-spectrum serine protease inhibitor.
-
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 50 µL of the pre-warmed Z-Gly-Gly-Arg-AMC working solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-3 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence readings of the blank from all other readings.
-
Determine the rate of substrate hydrolysis (V₀) from the linear portion of the fluorescence versus time curve.
-
The protease activity is proportional to V₀.
-
Protocol 3: Thrombin Generation Assay (Calibrated Automated Thrombogram - CAT) in Platelet-Poor Plasma
This protocol is based on the widely used CAT method for assessing the overall coagulation potential of a plasma sample.
Materials:
-
Platelet-poor plasma (PPP) sample
-
Thrombin Calibrator (a fixed concentration of α2-macroglobulin-thrombin complex)
-
Trigger solution (containing tissue factor and phospholipids)
-
FluCa solution (containing Z-Gly-Gly-Arg-AMC and CaCl₂)
-
96-well black microplate
-
Fluorescence plate reader with temperature control and dedicated software for thrombin generation analysis
Procedure:
-
Assay Setup:
-
Pipette 80 µL of the PPP sample into two separate wells for each sample to be tested: one for the thrombin generation measurement and one for calibration.
-
To the "thrombin generation" well, add 20 µL of the trigger solution.
-
To the "calibrator" well, add 20 µL of the thrombin calibrator.
-
-
Reaction Initiation and Measurement:
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reactions by dispensing 20 µL of the pre-warmed FluCa solution into all wells.
-
Immediately place the plate in the fluorescence plate reader.
-
Measure the fluorescence intensity over time (typically 60 minutes) at 37°C, with excitation at ~390 nm and emission at ~460 nm.
-
-
Data Analysis:
-
The dedicated software uses the signal from the calibrator well to convert the fluorescence signal from the sample well into the concentration of active thrombin (nM) over time.
-
The primary parameters derived from the resulting thrombin generation curve are lag time, peak thrombin, endogenous thrombin potential (ETP), and time to peak.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. The plasma hemostatic proteome: thrombin generation in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]
- 9. Z-Gly-Gly-Arg-AMC · HCl | CymitQuimica [cymitquimica.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Urokinase Substrate III, Fluorogenic - Calbiochem | 672159 [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. Performance and reference intervals of thrombin generation test: results from the Brazilian longitudinal study of adult health (ELSA-Brasil). A cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
Z-Gly-Gly-Arg-AMC acetate storage and stability
Application Notes: Z-Gly-Gly-Arg-AMC Acetate
For Researchers, Scientists, and Drug Development Professionals
Product Description
This compound is a sensitive fluorogenic substrate used for assaying the activity of a variety of serine proteases. It is particularly well-suited for measuring the activity of enzymes such as thrombin, urokinase, trypsin, and tissue-type plasminogen activator[1][2][3][4]. The substrate consists of the tripeptide Gly-Gly-Arg conjugated to 7-amino-4-methylcoumarin (AMC), with a benzyloxycarbonyl (Z) group protecting the N-terminus[5]. Enzymatic cleavage of the bond between arginine and AMC releases the highly fluorescent AMC moiety, which can be monitored in real-time to determine enzyme kinetics. The increase in fluorescence intensity is directly proportional to the enzymatic activity[5].
Storage and Stability
Proper storage and handling are critical to maintain the integrity and performance of this compound. The compound is supplied as a lyophilized powder and should be handled with care to prevent degradation.
2.1 Lyophilized Powder The solid form of the substrate is stable for extended periods when stored under the correct conditions. To ensure maximum shelf-life, the lyophilized powder should be stored in a dark, desiccated environment.
2.2 Reconstituted Solutions Once reconstituted, the substrate is less stable and susceptible to degradation. Stock solutions should be prepared in an appropriate solvent, such as DMSO. To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use volumes before freezing[1][6][7]. Working solutions should be prepared fresh from the stock solution for each experiment[1][8].
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C | Up to 36 months[6][8] | Keep desiccated and protected from light[6]. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[6][7] | Aliquot to avoid repeated freeze-thaw cycles[1][6]. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[7] | Aliquot to avoid repeated freeze-thaw cycles[1]. Store in the dark[1]. |
| Working Solution (in Buffer) | Room Temperature / 4°C | Use immediately[1] | Solutions are unstable; prepare fresh before use[1][8]. |
Protocols
Preparation of Stock and Working Solutions
Materials:
-
This compound (lyophilized powder)
-
Anhydrous DMSO
-
Assay Buffer (e.g., 10 mM Tris-Cl, pH 7.4, 150 mM NaCl, 0.1% BSA)[1]
-
Sterile, low-protein binding microcentrifuge tubes
Procedure:
-
Equilibration: Allow the vial of lyophilized powder to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution: Prepare a stock solution, typically at 10 mM, by dissolving the powder in anhydrous DMSO[1]. Briefly vortex to ensure the peptide is fully dissolved. If solubility is an issue, the tube may be warmed to 37°C and sonicated briefly[7].
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile, low-protein binding tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light[1][7].
-
Working Solution Preparation: On the day of the experiment, thaw one aliquot of the stock solution. Dilute the stock solution to the desired final concentration (e.g., 10-50 µM) using the appropriate assay buffer[1]. The working solution should be prepared fresh and used immediately[1].
General Protease Activity Assay Protocol
This protocol provides a general framework for measuring protease activity using a 96-well or 384-well plate format. Optimization may be required depending on the specific enzyme and experimental conditions.
Materials:
-
Enzyme of interest (e.g., Thrombin)
-
Test compounds (inhibitors or activators)
-
This compound working solution
-
Assay Buffer
-
Black, flat-bottom 96-well or 384-well microplate
-
Fluorescence plate reader
Procedure:
-
Assay Plate Preparation: Add assay buffer and the test compound (or vehicle control) to the wells of the microplate.
-
Enzyme Addition: Add the enzyme to each well to initiate the reaction. The final volume should be kept consistent across all wells.
-
Pre-incubation: If screening for inhibitors, pre-incubate the enzyme with the test compounds for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C)[1].
-
Reaction Initiation: Add the this compound working solution to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence reader and measure the fluorescence intensity at regular intervals (e.g., every 3 minutes for 30 minutes)[1].
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Compare the rates of reaction in the presence of test compounds to the vehicle control to determine their effect on enzyme activity.
Visualizations
Caption: Enzymatic cleavage of Z-GGR-AMC releases fluorescent AMC.
Caption: Workflow for handling and use of Z-GGR-AMC acetate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]
- 3. Bachem Z-Gly-Gly-Arg-AMC · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. shop.bachem.com [shop.bachem.com]
- 5. Buy Z-Gly-Gly-Arg-AMC HCl (EVT-353775) | 102601-58-1 [evitachem.com]
- 6. adooq.com [adooq.com]
- 7. glpbio.com [glpbio.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Z-Gly-Gly-Arg-AMC Acetate in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Gly-Arg-AMC is a highly sensitive fluorogenic substrate utilized for the detection and quantification of serine protease activity. Its primary applications are in assays for enzymes such as thrombin, urokinase, trypsin, and tissue-type plasminogen activator.[1][2] The substrate consists of a tripeptide sequence (Gly-Gly-Arg) recognized by these proteases, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its uncleaved state, the substrate is non-fluorescent. Upon enzymatic cleavage at the C-terminal side of the arginine residue, the highly fluorescent AMC is released. The rate of fluorescence increase is directly proportional to the enzyme's activity, providing a robust method for enzyme kinetics studies and inhibitor screening.[1]
While the topic specifies an acetate buffer, extensive review of established protocols indicates that Tris-HCl and Phosphate-Buffered Saline (PBS) are the predominantly used buffer systems for assays involving Z-Gly-Gly-Arg-AMC. This is likely due to the optimal pH range for the target proteases, which is typically between 7.4 and 8.5. This document will provide detailed protocols using the more common Tris-HCl buffer system and offer general guidance for buffer selection.
Biochemical Properties and Handling
Proper handling and storage of Z-Gly-Gly-Arg-AMC are crucial for maintaining its integrity and ensuring reproducible experimental results.
| Property | Value | Source |
| Molecular Formula | C28H33N7O7 | [3] |
| Molecular Weight | 579.6 g/mol | [3] |
| Excitation Wavelength | 360-390 nm | [4][5] |
| Emission Wavelength | 440-480 nm | [4][5] |
| Appearance | White to off-white solid | [6] |
| Solubility | Soluble in Water and DMSO | [3] |
Stock Solution Preparation and Storage:
It is recommended to prepare a stock solution of Z-Gly-Gly-Arg-AMC at a concentration of 10 mM.[4][7]
-
Solvent: The substrate is soluble in both water and DMSO.[3] For applications sensitive to DMSO, sterile, purified water is the preferred solvent.
-
Procedure: To prepare a 10 mM stock solution, dissolve the appropriate amount of the substrate in the chosen solvent. Gentle warming to 37°C and sonication can aid in dissolution.[3]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] Store the aliquots at -20°C or -80°C, protected from light.[4][7] Stock solutions are stable for up to one month at -20°C and up to six months at -80°C.[3]
Enzymatic Reaction and Experimental Workflow
The enzymatic assay using Z-Gly-Gly-Arg-AMC follows a straightforward principle. The protease of interest cleaves the substrate, releasing the fluorescent AMC molecule, which can be detected using a fluorescence plate reader or spectrofluorometer.
A typical experimental workflow for an enzyme inhibition assay is outlined below. This can be adapted for enzyme activity measurements by replacing the inhibitor with a control buffer.
Experimental Protocols
The following protocols provide a starting point for using Z-Gly-Gly-Arg-AMC in enzyme assays. Optimization of substrate and enzyme concentrations may be necessary depending on the specific experimental conditions.
Thrombin Inhibition Assay
This protocol is adapted from a standard method for screening thrombin inhibitors.[4][7]
Materials:
-
Z-Gly-Gly-Arg-AMC
-
Human Thrombin
-
Test compounds (potential inhibitors)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Buffer and Reagent Composition:
| Component | Stock Concentration | Final Concentration |
| Tris-Cl, pH 7.4 | 1 M | 10 mM |
| NaCl | 5 M | 150 mM |
| MgCl2 | 1 M | 10 mM |
| CaCl2 | 1 M | 1 mM |
| BSA | 10% (w/v) | 0.1% (w/v) |
| Triton-X100 | 10% (v/v) | 0.01% (v/v) |
| DMSO | 100% | 1% (v/v) |
| Z-Gly-Gly-Arg-AMC | 10 mM | 50 µM |
| Human Thrombin | Variable | Assay-dependent |
Protocol:
-
Reagent Preparation: Prepare the assay buffer containing Tris-Cl, NaCl, MgCl2, CaCl2, BSA, and Triton-X100. Prepare a working solution of Z-Gly-Gly-Arg-AMC by diluting the 10 mM stock solution in the assay buffer. Prepare dilutions of the test compounds and human thrombin in the assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the test compounds or vehicle control (e.g., DMSO).
-
Enzyme Addition: Add the diluted human thrombin solution to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at 25°C to allow the test compounds to interact with the enzyme.[4][7]
-
Initiate Reaction: Add the Z-Gly-Gly-Arg-AMC working solution to all wells to a final concentration of 50 µM to start the enzymatic reaction.[4][7]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader set to 25°C. Measure the fluorescence intensity kinetically for 30 minutes, with readings every 3 minutes. Use an excitation wavelength of 360 nm and an emission wavelength of 465 nm.[4][7]
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve). Calculate the percent inhibition for each test compound concentration relative to the vehicle control.
General Protocol for Urokinase and Trypsin Activity Assays
This general protocol can be adapted for measuring the activity of urokinase and trypsin.[1][2]
Materials:
-
Z-Gly-Gly-Arg-AMC
-
Urokinase or Trypsin
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Protocol:
-
Reagent Preparation: Prepare the assay buffer. Prepare a working solution of Z-Gly-Gly-Arg-AMC by diluting the 10 mM stock in the assay buffer. The optimal concentration should be determined experimentally but is often in the range of 10-100 µM. Prepare serial dilutions of the enzyme (urokinase or trypsin) in the assay buffer.
-
Assay Plate Setup: Add the assay buffer to all wells of a 96-well plate. Add the enzyme dilutions to their respective wells.
-
Initiate Reaction: Add the Z-Gly-Gly-Arg-AMC working solution to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin kinetic measurements in a fluorescence plate reader at a constant temperature (e.g., 37°C). Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[2]
-
Data Analysis: Calculate the reaction velocity from the linear portion of the fluorescence signal over time. Plot the reaction velocity against the enzyme concentration to determine the relationship between enzyme concentration and activity.
Kinetic Parameters
Conclusion
Z-Gly-Gly-Arg-AMC is a versatile and sensitive fluorogenic substrate for the continuous monitoring of serine protease activity. The provided protocols, primarily utilizing a Tris-HCl buffer system, offer a robust starting point for enzyme activity and inhibition studies. Careful handling, appropriate buffer selection, and optimization of assay conditions are essential for obtaining accurate and reproducible data in drug discovery and biochemical research.
References
- 1. Buy Z-Gly-Gly-Arg-AMC HCl (EVT-353775) | 102601-58-1 [evitachem.com]
- 2. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urokinase Substrate III, Fluorogenic - Calbiochem | 672159 [merckmillipore.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. shop.bachem.com [shop.bachem.com]
Measuring Protease Activity with Z-Gly-Gly-Arg-AMC Acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic substrate Z-Gly-Gly-Arg-AMC (Benzyloxycarbonyl-Glycyl-Glycyl-Arginine-7-amino-4-methylcoumarin) is a sensitive and specific tool for measuring the activity of a variety of proteases with trypsin-like specificity. These proteases preferentially cleave peptide bonds C-terminal to arginine residues. Upon enzymatic cleavage of the Arginine-AMC bond, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The rate of AMC liberation, measured by its fluorescence, is directly proportional to the protease activity. This document provides detailed protocols for using Z-Gly-Gly-Arg-AMC to determine protease activity and to screen for protease inhibitors.
Principle of the Assay:
The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate Z-Gly-Gly-Arg-AMC, which results in the release of the fluorescent product, 7-amino-4-methylcoumarin (AMC). The increase in fluorescence intensity over time is monitored using a fluorescence plate reader or spectrofluorometer.
Proteases Assayed
Z-Gly-Gly-Arg-AMC is a versatile substrate suitable for assaying a range of proteases, including but not limited to:
-
Thrombin
-
Trypsin
-
Urokinase (uPA)
-
Tissue-type plasminogen activator (tPA)
-
Proteasomes (trypsin-like activity)
-
Plasma Kallikrein
-
Factor XIa
Quantitative Data Summary
The following tables summarize key quantitative data for the use of Z-Gly-Gly-Arg-AMC acetate in protease activity assays.
Table 1: Physical and Spectroscopic Properties
| Parameter | Value | Reference |
| Molecular Formula | C₂₈H₃₄ClN₇O₇ | [1] |
| Molecular Weight | 616.07 g/mol | [1] |
| Excitation Wavelength (Ex) | 360-390 nm | [2][3] |
| Emission Wavelength (Em) | 460-480 nm | [2][3] |
Table 2: Kinetic Parameters of Proteases with Z-Gly-Gly-Arg-AMC
| Enzyme | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| Thrombin | 168 | Not Specified | Not Specified | [4] |
| Trypsin | 25 | 180 | 7.2 x 10⁶ | |
| Urokinase (uPA) | 200 | Not Specified | Not Specified |
Note: Kinetic parameters can vary depending on assay conditions (pH, temperature, buffer composition). The values presented are indicative.
Experimental Protocols
Protocol 1: General Protease Activity Assay
This protocol describes a method for determining the activity of a purified protease or a protease in a biological sample.
1. Materials and Reagents
-
This compound substrate
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: 10 mM Tris-Cl (pH 7.4), 150 mM NaCl, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% (w/v) BSA, 0.01% (v/v) Triton-X100.[4] Note: Optimal buffer composition may vary depending on the protease.
-
Purified protease or biological sample (e.g., cell lysate, plasma)
-
7-amino-4-methylcoumarin (AMC) standard
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorescence microplate reader
2. Reagent Preparation
-
Z-Gly-Gly-Arg-AMC Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO. For example, for 1 mg of substrate (MW = 616.07 g/mol ), add 162.3 µL of DMSO. Store aliquots at -20°C or -80°C, protected from light.[2][5] Avoid repeated freeze-thaw cycles.
-
Working Substrate Solution (e.g., 50 µM): Dilute the 10 mM stock solution in Assay Buffer. Prepare this solution fresh and protect it from light.[6]
-
Enzyme Solution: Dilute the protease to the desired concentration in cold Assay Buffer. The optimal concentration should be determined empirically but should result in a linear rate of fluorescence increase over the desired time course.
-
AMC Standard Stock Solution (1 mM): Dissolve 1.75 mg of AMC (MW = 175.19 g/mol ) in 10 mL of DMSO. Store at -20°C, protected from light.[7]
-
AMC Standard Curve: Prepare a series of dilutions of the AMC standard stock solution in Assay Buffer to generate a standard curve (e.g., 0, 1, 2.5, 5, 7.5, 10 µM).[3]
3. Assay Procedure
-
Prepare AMC Standard Curve: In separate wells of the 96-well plate, add 100 µL of each AMC standard dilution in duplicate.
-
Set up Reactions:
-
Sample Wells: Add 50 µL of Assay Buffer and 25 µL of the enzyme solution to each well.
-
Blank (No Enzyme) Wells: Add 75 µL of Assay Buffer to each well.
-
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Initiate Reaction: Add 25 µL of the working substrate solution to all wells (sample and blank) to initiate the reaction. The final volume in each well will be 100 µL.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity (Ex/Em = 360/465 nm) kinetically over a period of 30-60 minutes, with readings taken every 1-3 minutes.[6]
4. Data Analysis
-
Plot AMC Standard Curve: Subtract the fluorescence of the 0 µM AMC blank from all AMC standard readings. Plot the background-subtracted fluorescence values against the AMC concentration (µM). Perform a linear regression to obtain the slope (RFU/µM).
-
Determine Reaction Rate: For each enzyme reaction, subtract the fluorescence of the no-enzyme blank at each time point. Plot the background-subtracted fluorescence (RFU) against time (minutes). The slope of the linear portion of this curve represents the reaction rate (V_o) in RFU/min.
-
Calculate Protease Activity:
-
Convert the reaction rate from RFU/min to µmol/min using the slope from the AMC standard curve: Rate (µmol/min) = V_o (RFU/min) / Slope (RFU/µM)
-
Calculate the specific activity of the enzyme: Specific Activity (µmol/min/mg) = Rate (µmol/min) / amount of enzyme in the well (mg)
-
Protocol 2: Protease Inhibitor Screening Assay
This protocol is designed to screen for potential inhibitors of a specific protease.
1. Materials and Reagents
-
All materials from Protocol 1
-
Putative inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
2. Assay Procedure
-
Set up Reactions: In the wells of a 96-well plate, add:
-
25 µL of the enzyme solution.
-
25 µL of the inhibitor solution at various concentrations (or a single concentration for primary screening). For control wells (no inhibition), add 25 µL of the inhibitor solvent (e.g., DMSO).
-
-
Pre-incubation: Incubate the enzyme and inhibitor mixture at the assay temperature for 15 minutes.[6]
-
Initiate Reaction: Add 50 µL of the working substrate solution to all wells. The final volume will be 100 µL.
-
Measure Fluorescence: Measure the fluorescence kinetically as described in Protocol 1.
3. Data Analysis
-
Calculate Percentage Inhibition:
-
Determine the reaction rate (V_i) for each inhibitor concentration as described in Protocol 1.
-
The reaction rate in the absence of an inhibitor is V_o.
-
Percentage Inhibition = [(V_o - V_i) / V_o] x 100
-
-
Determine IC₅₀:
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).[4]
-
-
Calculate K_i (Inhibitory Constant):
-
If the mechanism of inhibition is competitive, the K_i can be calculated using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [S]/K_m) where [S] is the substrate concentration and K_m is the Michaelis-Menten constant of the substrate for the enzyme.[4]
-
Visualizations
Caption: Workflow for a general protease activity assay.
Caption: Workflow for a protease inhibitor screening assay.
Caption: Principle of the fluorogenic protease assay.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. static.igem.org [static.igem.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protocol for the detection of proteolytic activity in female Aedes aegypti mosquito midgut extracts using fluorogenic AMC protease substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Z-Gly-Gly-Arg-AMC Acetate in Platelet-Rich Plasma Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the fluorogenic substrate, Z-Gly-Gly-Arg-AMC acetate, for the measurement of thrombin generation in platelet-rich plasma (PRP) assays. This document includes detailed experimental protocols, data presentation tables, and visualizations of the relevant signaling pathways and workflows.
Introduction
This compound is a sensitive and specific fluorogenic substrate for thrombin.[1][2][3][4][5][6] Upon cleavage by thrombin, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, resulting in a measurable increase in fluorescence intensity. This property makes it an invaluable tool for real-time monitoring of thrombin generation in biological samples such as platelet-rich plasma (PRP), providing insights into coagulation dynamics and platelet activation. Thrombin is the most potent platelet agonist, playing a central role in hemostasis and thrombosis.[7][8] It activates platelets primarily through the Protease-Activated Receptors PAR1 and PAR4.[4][7][8]
Data Presentation
The following tables summarize key quantitative data for the use of this compound in PRP assays.
Table 1: Spectroscopic Properties of Z-Gly-Gly-Arg-AMC and its Cleavage Product AMC
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| Z-Gly-Gly-Arg-AMC | ~360-390 | ~440-480 |
| 7-Amino-4-methylcoumarin (AMC) | ~360-380 | ~440-460 |
Note: Optimal excitation and emission wavelengths may vary slightly depending on the specific instrumentation and buffer conditions.[1][3]
Table 2: Recommended Reagent Concentrations for Thrombin Generation Assays in PRP
| Reagent | Typical Final Concentration | Purpose |
| This compound | 50 µM - 833 µM | Fluorogenic substrate for thrombin |
| Tissue Factor (TF) | 1 pM - 5 pM | Initiator of the extrinsic coagulation cascade |
| CaCl₂ | 1.5 mM - 16.7 mM | Essential cofactor for coagulation factors |
| Platelet Count | 150 x 10⁹/L | Standardized platelet concentration for consistency |
Note: The optimal concentration of each reagent may need to be determined empirically for specific experimental conditions.[2][9][10]
Table 3: Thrombin Concentrations in Platelet-Rich Plasma
| Condition | Mean Thrombin Concentration (nM) | Inter-individual Variability (CV%) |
| L-PRP (Leukocyte-Rich PRP) | 8.63 | 43.0 |
| Serum | 8.13 | 35.07 |
| T-PRP (Thrombin-activated PRP) | 7.56 | 58.24 |
Data adapted from a study evaluating thrombin levels in different preparations. It is important to note the high coefficient of variation (CV%) between individuals.[9]
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
-
Blood Collection: Draw whole blood into tubes containing an anticoagulant (e.g., 3.2% or 3.8% sodium citrate) at a 9:1 blood-to-anticoagulant ratio.
-
First Centrifugation: Centrifuge the whole blood at a low speed (e.g., 100-200 x g) for 10-15 minutes at room temperature to separate the PRP from red blood cells and the buffy coat.
-
PRP Collection: Carefully aspirate the upper platelet-rich plasma layer and transfer it to a new sterile tube.
-
Platelet Count Adjustment: Perform a platelet count and adjust the concentration to the desired level (e.g., 150 x 10⁹/L) using platelet-poor plasma (PPP) obtained from a second, high-speed centrifugation of the remaining blood sample.[9]
Protocol 2: Thrombin Generation Assay in PRP
This protocol is a general guideline and may require optimization for specific applications.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO or water). Store aliquots at -20°C.
-
Prepare a working solution of this compound in assay buffer to the desired final concentration. Protect from light.
-
Prepare a solution of Tissue Factor (TF) and CaCl₂ in assay buffer.
-
Assay Buffer Example: 10 mM Tris-Cl (pH 7.4), 150 mM NaCl, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% w/v BSA.[1][3]
-
-
Assay Procedure (96-well plate format):
-
Add 80 µL of the prepared PRP to each well of a black, clear-bottom 96-well plate.
-
Add 20 µL of the TF solution to initiate the coagulation cascade.
-
Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the reaction by adding 20 µL of the this compound/CaCl₂ solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-3 minutes. Use an excitation wavelength of ~390 nm and an emission wavelength of ~460 nm.[2][11]
-
-
Data Analysis:
-
The rate of increase in fluorescence is proportional to the thrombin activity.
-
The raw fluorescence data can be converted to thrombin concentration by using a thrombin calibrator.
-
Key parameters to be derived from the thrombin generation curve (thrombogram) include:
-
Lag Time: Time to the start of thrombin generation.
-
Endogenous Thrombin Potential (ETP): The total amount of thrombin generated over time (area under the curve).
-
Peak Thrombin: The maximum concentration of thrombin reached.
-
Time to Peak: The time taken to reach the peak thrombin concentration.
-
-
Visualizations
Thrombin-Mediated Platelet Activation Signaling Pathway
Caption: Thrombin signaling cascade in platelets.
Experimental Workflow for Thrombin Generation Assay in PRP
References
- 1. Protease-Activated Receptor (PAR) 1 and PAR4 Differentially Regulate Factor V Expression from Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thrombin-induced platelet PAR4 activation: role of glycoprotein Ib and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro study of the role of thrombin in platelet rich plasma (PRP) preparation: utility for gel formation and impact in growth factors release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Thrombin generation assay (CAT) [protocols.io]
Troubleshooting & Optimization
Z-Gly-Gly-Arg-AMC Acetate Assay Technical Support Center
Welcome to the technical support center for the Z-Gly-Gly-Arg-AMC acetate assay. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues.
Troubleshooting Guide
This guide addresses specific problems that may arise during the this compound assay, providing potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Substrate auto-hydrolysis: The Z-Gly-Gly-Arg-AMC substrate may undergo spontaneous hydrolysis over time, releasing the fluorescent AMC molecule. | - Prepare fresh substrate working solution for each experiment.[1] - Avoid prolonged storage of the substrate in aqueous buffers. - Protect the substrate from light to minimize degradation.[1] |
| 2. Contaminated reagents: Buffers or other assay components may be contaminated with fluorescent substances or proteases. | - Use high-purity reagents and water. - Filter-sterilize buffers.[1] - Run a "buffer blank" control (all components except the enzyme) to check for contamination. | |
| 3. Intrinsic fluorescence of uncleaved substrate: The intact Z-Gly-Gly-Arg-AMC substrate exhibits some intrinsic fluorescence.[2] | - Subtract the fluorescence of a "no-enzyme" control from all experimental readings.[3] - Optimize excitation and emission wavelengths. Using an emission wavelength above 430 nm can help reduce interference from the uncleaved substrate.[2] | |
| Low Signal or No Activity | 1. Inactive enzyme: The protease may have lost its activity due to improper storage or handling. | - Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions. - Aliquot the enzyme to avoid repeated freeze-thaw cycles. - Test the enzyme activity with a known positive control. |
| 2. Suboptimal assay conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme's activity. | - Optimize the assay buffer composition, including pH and ionic strength. A common buffer is Tris-HCl with NaCl, MgCl2, and CaCl2.[1][4] - Perform the assay at the enzyme's optimal temperature, typically 25°C or 37°C.[1] | |
| 3. Incorrect substrate concentration: The substrate concentration may be too low for the enzyme to act upon effectively. | - Determine the optimal substrate concentration by running a substrate titration experiment. The final concentration often ranges from 10 µM to 50 µM.[1][4] | |
| 4. Presence of inhibitors: The sample or reagents may contain inhibitors of the protease. | - If testing biological samples, consider potential endogenous inhibitors. - Ensure reagents are free from contaminating inhibitors. | |
| High Assay Variability (Poor Reproducibility) | 1. Pipetting errors: Inaccurate or inconsistent pipetting can lead to significant variability between wells. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to add to the wells to minimize pipetting steps. |
| 2. Inconsistent incubation times: Variations in the timing of reagent addition and fluorescence reading can affect the results. | - Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents to multiple wells. - Ensure that the kinetic readings are taken at consistent intervals.[1] | |
| 3. Temperature fluctuations: Inconsistent temperature across the microplate can lead to variations in enzyme activity. | - Pre-incubate the plate and reagents at the desired assay temperature. - Use a plate reader with temperature control. | |
| 4. Substrate degradation: Inconsistent degradation of the substrate across the plate can lead to variability. | - Prepare the substrate solution immediately before use and protect it from light.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended excitation and emission wavelengths for the Z-Gly-Gly-Arg-AMC assay?
A1: The optimal excitation wavelength is in the range of 360-390 nm, and the emission wavelength is typically between 440-480 nm.[1][5][6] It is advisable to determine the optimal wavelengths for your specific plate reader and filter sets.
Q2: How should I prepare and store the this compound substrate?
A2: The lyophilized substrate should be stored at -20°C, desiccated, and protected from light; in this form, it can be stable for up to 36 months.[7] For stock solutions, dissolve the substrate in a suitable solvent like water or DMSO to a concentration of around 10 mM.[1] Aliquot the stock solution and store it at -20°C or -80°C for up to one month or six months, respectively.[8][9][10] Avoid repeated freeze-thaw cycles.[1][7][8] The working solution should be prepared fresh for each experiment by diluting the stock solution in the assay buffer.[1]
Q3: What concentration of Z-Gly-Gly-Arg-AMC should I use in my assay?
A3: The optimal substrate concentration depends on the specific enzyme and assay conditions. A common starting point is a final concentration of 50 µM.[1][4] It is recommended to perform a substrate titration to determine the Michaelis-Menten constant (Km) for your enzyme, which will inform the ideal substrate concentration to use. For a related substrate, Z-Gly-Pro-Arg-AMC, the Km for thrombin was found to be 21.7 µM.[11]
Q4: What are the key components of a typical assay buffer?
A4: A commonly used buffer for thrombin activity assays includes 10 mM Tris-Cl (pH 7.4), 150 mM NaCl, 10 mM MgCl2, 1 mM CaCl2, 0.1% w/v BSA, and 0.01% v/v Triton-X100.[1][4] The specific components and their concentrations should be optimized for the protease being studied.
Q5: How can I be sure that the signal I am measuring is from my enzyme of interest?
A5: To ensure specificity, run parallel experiments with a known inhibitor of your target protease. A significant reduction in the fluorescence signal in the presence of the inhibitor indicates that the activity is specific to your enzyme. Additionally, Z-Gly-Gly-Arg-AMC is a substrate for several proteases, including thrombin, urokinase, and trypsin, so consider the potential for off-target activity in complex biological samples.[5][12]
Experimental Protocols
Standard Enzyme Activity Assay
This protocol provides a general procedure for measuring protease activity using the Z-Gly-Gly-Arg-AMC substrate.
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., 10 mM Tris-Cl, pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM CaCl2, 0.1% w/v BSA, 0.01% v/v Triton-X100) and warm it to the desired assay temperature (e.g., 25°C).[1]
-
Prepare a 10 mM stock solution of this compound in water or DMSO.[1]
-
Dilute the enzyme to the desired concentration in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add your enzyme solution and any test compounds (e.g., inhibitors).[1]
-
Include appropriate controls:
-
No-enzyme control: Assay buffer without the enzyme to measure background fluorescence.
-
Positive control: Enzyme with a known activator or without any inhibitor.
-
Negative control: Enzyme with a known inhibitor.
-
-
Pre-incubate the plate at the assay temperature for a set period (e.g., 15 minutes).[1]
-
Prepare the substrate working solution by diluting the stock solution in the pre-warmed assay buffer to the desired final concentration (e.g., 50 µM).[1]
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition:
Visualizations
Caption: A flowchart of the Z-Gly-Gly-Arg-AMC assay experimental workflow.
Caption: The enzymatic reaction showing the cleavage of the substrate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]
- 6. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. glpbio.com [glpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. Bachem Z-Gly-Gly-Arg-AMC · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
Troubleshooting Z-Gly-Gly-Arg-AMC acetate fluorescence quenching
Welcome to the technical support center for Z-Gly-Gly-Arg-AMC acetate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with this fluorogenic substrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a fluorogenic substrate used to measure the activity of several proteases. It is particularly known as a substrate for thrombin, but can also be used for assays involving urokinase, trypsin, and tissue-type plasminogen activator.[1][2][3] The substrate consists of a peptide sequence (Z-Gly-Gly-Arg) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). When an active enzyme cleaves the peptide bond between Arginine (Arg) and AMC, the free AMC fluoresces, which can be measured to determine enzyme activity.[3]
Q2: What are the optimal excitation and emission wavelengths for Z-Gly-Gly-Arg-AMC?
A2: The optimal excitation wavelength for the cleaved AMC fluorophore is in the range of 360-390 nm, and the emission wavelength is typically between 440-480 nm.[1][4] It is always recommended to confirm the optimal wavelengths for your specific instrument and buffer conditions.
Q3: How should I store and handle this compound?
A3: Proper storage is crucial for the stability of the substrate. Lyophilized powder should be stored at -20°C or -80°C, protected from light and moisture.[4][5] Stock solutions, typically prepared in DMSO or DMF, should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4][5][6] It is recommended to use stock solutions within one month when stored at -20°C.[5] Working solutions are generally unstable and should be prepared fresh for each experiment.[4][7]
Q4: Why is the fluorescence of the intact Z-Gly-Gly-Arg-AMC substrate low?
A4: The low fluorescence of the intact substrate is due to a phenomenon called static quenching. When the AMC molecule is covalently attached to the peptide, its electronic structure is altered, which suppresses its ability to fluoresce.[8] Enzymatic cleavage releases the free AMC, restoring its native electronic configuration and leading to a significant increase in fluorescence.[8]
Troubleshooting Guide
This guide addresses common problems you might encounter when using this compound in your assays.
Problem 1: No or Very Low Fluorescence Signal
If you are not observing an increase in fluorescence upon adding your enzyme, consider the following potential causes and solutions.
Troubleshooting Workflow for Low/No Signal
References
- 1. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]
- 2. glpbio.com [glpbio.com]
- 3. Buy Z-Gly-Gly-Arg-AMC HCl (EVT-353775) | 102601-58-1 [evitachem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
How to correct for hemolysis in Z-Gly-Gly-Arg-AMC assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers correct for hemolysis in the Z-Gly-Gly-Arg-AMC assay.
Frequently Asked Questions (FAQs)
Q1: What is the Z-Gly-Gly-Arg-AMC assay?
The Z-Gly-Gly-Arg-AMC assay is a fluorometric method used to measure the activity of certain proteases, such as thrombin. The substrate, Z-Gly-Gly-Arg-AMC, is non-fluorescent until it is cleaved by the target protease. This cleavage releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected by measuring the fluorescence intensity at an excitation wavelength of approximately 360-380 nm and an emission wavelength of around 440-460 nm. The rate of increase in fluorescence is directly proportional to the enzyme's activity.
Q2: What is hemolysis and how does it interfere with the assay?
Hemolysis is the rupture of red blood cells (erythrocytes), which leads to the release of their intracellular contents, most notably hemoglobin, into the surrounding fluid (e.g., plasma or serum). Hemoglobin can significantly interfere with fluorescence-based assays like the Z-Gly-Gly-Arg-AMC assay through two primary mechanisms:
-
Inner Filter Effect (IFE): Hemoglobin has a strong absorbance peak (the Soret band) around 415 nm, which is close to both the excitation and emission wavelengths of AMC.[1][2] This absorption of light by hemoglobin reduces the amount of excitation light reaching the AMC and also absorbs the emitted fluorescence, leading to an underestimation of the true fluorescence signal.[3]
-
Fluorescence Quenching: Hemoglobin can directly interact with the excited AMC molecule, causing it to return to its ground state without emitting a photon.[4][5][6] This process, known as quenching, also results in a lower measured fluorescence intensity.
Q3: How can I tell if my samples are hemolyzed?
Hemolysis can often be visually identified by a pink to red color in the plasma or serum after centrifugation. The intensity of the color correlates with the concentration of free hemoglobin. For a more quantitative assessment, the degree of hemolysis can be measured spectrophotometrically by reading the absorbance of the sample at around 414 nm or by using automated hematology analyzers that provide a hemolysis index.[1]
Q4: Can I prevent hemolysis?
While it's not always possible to completely prevent hemolysis, proper sample collection and handling techniques can significantly reduce its occurrence. Best practices include:
-
Using an appropriate needle size for venipuncture.
-
Avoiding excessive suction during blood collection.
-
Gently inverting tubes for mixing, rather than vigorous shaking.
-
Promptly separating plasma or serum from blood cells after collection.
-
Avoiding freeze-thaw cycles of whole blood.
Troubleshooting Guide
This guide will help you identify and correct for hemolysis in your Z-Gly-Gly-Arg-AMC assay.
Logical Workflow for Troubleshooting Hemolysis
The following diagram outlines the steps to take when you suspect hemolysis is affecting your assay results.
Caption: A flowchart outlining the process for identifying, quantifying, and correcting for hemolysis in the Z-Gly-Gly-Arg-AMC assay.
Quantitative Impact of Hemolysis
The presence of hemoglobin can significantly reduce the observed fluorescence signal. The following table provides an example of the expected signal reduction at various hemoglobin concentrations.
| Hemoglobin Concentration (mg/dL) | Approximate Absorbance at 415 nm (1 cm path length) | Percent Reduction in AMC Fluorescence (Approx.) |
| 0 | 0.00 | 0% |
| 25 | 0.15 | 15-20% |
| 50 | 0.30 | 30-40% |
| 100 | 0.60 | 50-65% |
| 200 | 1.20 | >75% |
Note: These values are illustrative and the actual impact may vary depending on the specific experimental conditions (e.g., microplate type, well volume, and reader optics).
Experimental Protocol: Correction for Hemolysis Using an AMC Standard Curve
This protocol describes a method to create a correction factor based on the fluorescence of the reaction product (AMC) in the presence of varying concentrations of hemolysate.
Materials
-
Free AMC (7-amino-4-methylcoumarin) standard
-
Assay buffer
-
Hemolyzed sample pool (or a dilution series of whole blood lysate)
-
Non-hemolyzed sample pool (for blank)
-
96-well black microplate
-
Fluorescence microplate reader
Methodology
Part 1: Preparation of Hemolysate and AMC Standards
-
Prepare a Hemolysate Stock:
-
Create a pool of severely hemolyzed plasma/serum from discarded samples, or prepare a hemolysate by subjecting a whole blood sample to a freeze-thaw cycle.
-
Centrifuge the hemolysate at 2000 x g for 10 minutes to pellet any remaining cell debris.
-
Determine the hemoglobin concentration of the supernatant (hemolysate stock) using a spectrophotometer at 415 nm or a commercial hemoglobin assay kit.
-
-
Prepare an AMC Stock Solution:
-
Dissolve AMC powder in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Further dilute the AMC stock solution in assay buffer to a working concentration that is representative of the upper range of your expected assay signal (e.g., 50 µM).
-
Part 2: Generating the Correction Curve
-
Set up the Microplate:
-
In a 96-well black microplate, create a serial dilution of your hemolysate stock using the assay buffer. This will generate a range of hemoglobin concentrations.
-
To each well containing the hemolysate dilution, add a fixed amount of the AMC working solution.
-
Include control wells with AMC in assay buffer without any hemolysate (0% hemolysis).
-
Include blank wells with the hemolysate dilutions in assay buffer without AMC.
Example Plate Layout:
-
| 1 | 2 | 3 | 4 | 5 | 6 | |
| A | 100 µL Buffer + 10 µL AMC | 100 µL Hemo. Dil. 1 + 10 µL AMC | 100 µL Hemo. Dil. 2 + 10 µL AMC | ... | ... | Blank (Buffer) |
| B | 100 µL Buffer + 10 µL AMC | 100 µL Hemo. Dil. 1 + 10 µL AMC | 100 µL Hemo. Dil. 2 + 10 µL AMC | ... | ... | Blank (Hemo. Dil. 1) |
| C | ... | ... | ... | ... | ... | Blank (Hemo. Dil. 2) |
-
Measure Fluorescence and Absorbance:
-
Read the absorbance of the plate at 415 nm to determine the relative hemoglobin concentration in each well.
-
Read the fluorescence of the plate using the appropriate excitation and emission wavelengths for AMC (e.g., Ex: 380 nm, Em: 460 nm).
-
Part 3: Calculating the Correction Factor
-
Process the Data:
-
For each hemoglobin concentration, subtract the fluorescence of the corresponding blank well (hemolysate without AMC) from the fluorescence of the well containing AMC.
-
Calculate the Correction Factor (CF) for each hemoglobin concentration using the following formula:
CF = (Fluorescence of AMC without hemolysate) / (Fluorescence of AMC with hemolysate)
-
-
Create a Correction Curve:
-
Plot the calculated Correction Factor (y-axis) against the absorbance at 415 nm (x-axis).
-
Fit a regression line (usually linear or polynomial) to the data. The equation of this line will allow you to calculate a specific correction factor for any given absorbance reading from your experimental samples.
-
Applying the Correction to Your Assay Data
-
For each of your experimental samples, measure both the fluorescence from the Z-Gly-Gly-Arg-AMC assay and the absorbance at 415 nm.
-
Use the absorbance value and the equation from your correction curve to calculate the specific correction factor for that sample.
-
Multiply the raw fluorescence reading of your sample by its calculated correction factor to obtain the corrected fluorescence value.
Corrected Fluorescence = Raw Fluorescence x CF
By following this guide, researchers can effectively identify, quantify, and correct for the interference caused by hemolysis, leading to more accurate and reliable results in their Z-Gly-Gly-Arg-AMC assays.
References
- 1. researchgate.net [researchgate.net]
- 2. static.horiba.com [static.horiba.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Spectral filtering modulation method for estimation of hemoglobin concentration and oxygenation based on a single fluorescence emission spectrum in tissue phantoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inner-filter effect correction — eem_inner_filter_effect • eemR [pmassicotte.github.io]
Technical Support Center: Z-Gly-Gly-Arg-AMC Acetate
Welcome to the technical support center for Z-Gly-Gly-Arg-AMC acetate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of this fluorogenic substrate. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful preparation and use in your assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The most common and recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). Water can also be used, although the achievable concentration is typically lower.
Q2: I am seeing precipitation when I dilute my stock solution into an aqueous buffer. What can I do?
A2: Precipitation upon dilution is a common issue. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of the substrate in your assay buffer may be too high. Try reducing the concentration.
-
Optimize buffer conditions: The pH and ionic strength of your buffer can influence solubility. Ensure your buffer components are compatible with the substrate.
-
Incorporate a co-solvent: For certain applications, especially for in vivo studies, using a co-solvent system can improve solubility. A combination of DMSO, PEG300, and Tween-80 in saline has been reported to yield clear solutions.
-
Prepare fresh dilutions: It is recommended to prepare the working solution immediately before use and to avoid storing diluted solutions.[1][2]
Q3: How should I store the this compound stock solution?
A3: Stock solutions in DMSO should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][3] Avoid repeated freeze-thaw cycles.[1][4] It is also crucial to protect the solutions from light.[1][5]
Q4: Does the quality of DMSO affect the solubility?
A4: Yes, the quality of DMSO is critical. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly decrease the solubility of this compound. It is highly recommended to use newly opened or anhydrous DMSO for preparing stock solutions.[1][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder is difficult to dissolve | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume. Use ultrasonication and gentle warming (up to 60°C for DMSO) to aid dissolution.[1] |
| Stock solution appears cloudy or has particulates | Incomplete dissolution or presence of impurities. | Filter the solution through a 0.22 µm syringe filter. If using water as the solvent, filtration is recommended before use.[1] |
| Inconsistent assay results | Degradation of the substrate due to improper storage or handling. | Prepare fresh working solutions for each experiment.[2] Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1][4] |
| Low fluorescence signal | The substrate concentration in the final assay is too low or the substrate has degraded. | Optimize the working concentration of the substrate for your specific assay.[1] Always prepare fresh dilutions from a properly stored stock solution. |
Quantitative Solubility Data
The solubility of this compound can vary slightly between suppliers and based on the specific salt form. The following table summarizes reported solubility data.
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 100 | 156.33 | Requires sonication and warming to 60°C.[1] |
| DMSO | 80 | - | At 25°C.[5] |
| Water | 40 | - | At 25°C.[5] |
| Water | 20 | 31.27 | Requires sonication.[1] |
Note: The molecular weight of this compound is 639.66 g/mol . Molar equivalents are calculated based on this molecular weight.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Preparation: Use a new, unopened vial of anhydrous DMSO.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 100 mg/mL solution, add 1 mL of DMSO to 100 mg of the substrate).
-
Solubilization: Tightly cap the vial and vortex briefly. For complete dissolution, use an ultrasonic bath and gently warm the solution to 60°C.[1] Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C for up to 6 months.[1][3]
Protocol 2: Preparation of an Aqueous Working Solution
-
Stock Solution: Thaw an aliquot of the this compound stock solution in DMSO.
-
Dilution: Based on your experimental needs, calculate the volume of stock solution required. It is recommended to dilute the stock solution into your assay buffer (e.g., PBS) immediately before use.[1]
-
Mixing: Add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing. This can help prevent localized high concentrations that may lead to precipitation.
-
Final Concentration: Ensure the final concentration of DMSO in your assay is low and does not interfere with your experimental system.
Visualized Workflows
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Decision tree for selecting the appropriate solvent for this compound.
References
Technical Support Center: Z-Gly-Gly-Arg-AMC Acetate Activity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the fluorogenic substrate Z-Gly-Gly-Arg-AMC acetate.
Understanding the Role of pH in this compound Assays
The enzymatic cleavage of Z-Gly-Gly-Arg-AMC (Z-GGR-AMC) acetate is highly dependent on the pH of the reaction buffer. This substrate is commonly used to measure the activity of several serine proteases, including thrombin, urokinase, and trypsin. Each of these enzymes exhibits optimal activity within a specific pH range.[1] Deviations from the optimal pH can significantly impact enzyme structure and function, leading to reduced substrate cleavage and inaccurate activity measurements.[2][3]
Enzyme pH Optima
The activity of enzymes that cleave Z-GGR-AMC is characterized by a bell-shaped curve in relation to pH. Extremely high or low pH values can cause irreversible denaturation of the enzyme, resulting in a complete loss of activity.[4] The optimal pH for the primary enzymes that cleave Z-GGR-AMC is generally in the neutral to slightly alkaline range.
| Enzyme | Optimal pH Range |
| Thrombin | ~ 8.3 |
| Urokinase | 8.5 - 9.0[5] |
| Trypsin | 7.0 - 9.0[6] |
Note: The exact optimal pH can vary slightly depending on buffer composition, ionic strength, and temperature.
The following table provides an illustrative representation of the relative activity of these enzymes at different pH values.
| pH | Estimated Relative Activity of Thrombin (%) | Estimated Relative Activity of Urokinase (%) | Estimated Relative Activity of Trypsin (%) |
| 5.0 | < 10 | < 10 | < 20 |
| 6.0 | ~ 40 | ~ 30 | ~ 50 |
| 7.0 | ~ 75 | ~ 60 | ~ 90 |
| 7.4 | ~ 90 | ~ 75 | ~ 95 |
| 8.0 | ~ 98 | ~ 90 | ~ 100 |
| 8.5 | ~ 100 | ~ 100 | ~ 98 |
| 9.0 | ~ 90 | ~ 95 | ~ 90 |
| 10.0 | ~ 50 | ~ 60 | ~ 70 |
Disclaimer: These values are estimations based on typical enzyme pH-activity profiles and are intended for illustrative purposes. Actual results may vary based on specific experimental conditions.
Experimental Protocols
General Assay Protocol for Z-Gly-Gly-Arg-AMC Cleavage
This protocol provides a general framework for measuring enzyme activity using Z-GGR-AMC. Specific parameters should be optimized for each enzyme and experimental setup.
Materials:
-
This compound substrate
-
Purified enzyme (e.g., thrombin, urokinase, or trypsin)
-
Assay Buffer (e.g., Tris-HCl, HEPES) at the desired pH
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.
Procedure:
-
Prepare a stock solution of this compound. Dissolve the substrate in a suitable solvent like DMSO or water to a concentration of 1-10 mM.[7] Store aliquots at -20°C or below, protected from light.[8]
-
Prepare the working substrate solution. Dilute the stock solution in the assay buffer to the final desired concentration. This should be determined based on the Km of the enzyme.
-
Prepare the enzyme solution. Dilute the enzyme in the assay buffer to the desired concentration. Keep the enzyme on ice.
-
Set up the reaction. In a 96-well black microplate, add the enzyme solution to each well.
-
Initiate the reaction. Add the working substrate solution to each well to start the reaction.
-
Measure fluorescence. Immediately begin kinetic measurements using a fluorescence plate reader at the appropriate excitation and emission wavelengths. Record the fluorescence intensity over time.
-
Calculate enzyme activity. The rate of increase in fluorescence is proportional to the enzyme activity.
Experimental Workflow Diagram
Troubleshooting Guides
Low or No Enzyme Activity
| Potential Cause | Troubleshooting Step |
| Incorrect Buffer pH | Verify the pH of your assay buffer using a calibrated pH meter. Ensure the pH is within the optimal range for your enzyme of interest.[4] |
| Enzyme Denaturation | Avoid subjecting the enzyme to extreme pH values or temperatures. Prepare fresh enzyme dilutions for each experiment. |
| Substrate Degradation | Z-GGR-AMC is light-sensitive.[7] Store stock solutions protected from light and prepare working solutions fresh before use. Solutions are generally unstable.[8] |
| Incorrect Wavelengths | Confirm that the excitation and emission wavelengths on the plate reader are set correctly for the AMC fluorophore (Ex: ~360-380 nm, Em: ~440-460 nm). |
| Presence of Inhibitors | Ensure that your sample or buffer does not contain any known inhibitors of the enzyme being tested. |
High Background Fluorescence
| Potential Cause | Troubleshooting Step |
| Substrate Autohydrolysis | While generally stable, prolonged incubation at non-optimal pH or high temperatures can lead to substrate breakdown. Run a control well with only the substrate and buffer to measure background fluorescence. |
| Contaminated Reagents | Use high-purity water and reagents to prepare buffers. Filter-sterilize buffers if necessary. |
| Sample Interference | Components in your sample (e.g., cell lysates, plasma) may be intrinsically fluorescent. Run a control with your sample and buffer (without the substrate) to determine its background fluorescence. |
Inconsistent Results
| Potential Cause | Troubleshooting Step |
| pH Drift During Assay | Buffering capacity may be insufficient, especially in prolonged assays. Ensure your buffer concentration is adequate to maintain a stable pH. For assays with plasma, escape of CO2 can increase the pH and alter results.[9] |
| Temperature Fluctuations | Ensure the plate reader's temperature control is stable and set to the optimal temperature for the enzyme. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for thrombin activity with Z-Gly-Gly-Arg-AMC?
A1: The optimal pH for thrombin activity is around 8.3. Activity decreases significantly at more acidic or alkaline pH values.
Q2: Can I use a universal buffer for all enzymes that cleave Z-Gly-Gly-Arg-AMC?
A2: While a buffer like Tris-HCl at pH 8.0 might provide reasonable activity for thrombin, urokinase, and trypsin, it is highly recommended to optimize the pH for each specific enzyme to ensure maximal activity and accurate results.
Q3: My plasma samples are old. Can this affect the assay?
A3: Yes, lengthy storage of plasma, especially if not in completely filled and sealed tubes, can lead to an increase in pH due to the escape of CO2. This alkaline shift can significantly lower thrombin generation measurements.[9]
Q4: How does temperature affect the pH of my buffer?
A4: The pH of some buffers, particularly Tris-based buffers, is temperature-dependent. For example, the pH of a Tris buffer will decrease as the temperature increases. It is crucial to measure and adjust the pH of your buffer at the temperature at which you will be performing the assay.
Q5: What should I do if I suspect my sample is interfering with the fluorescence reading?
A5: You should run a series of control experiments. This includes a "no-enzyme" control (substrate and buffer), a "no-substrate" control (enzyme, buffer, and your sample), and a "buffer-only" control. These will help you identify the source of any background or interfering fluorescence.
Q6: Can the Z-Gly-Gly-Arg-AMC substrate itself affect the pH of the reaction?
A6: In its acetate or hydrochloride salt form, at the concentrations typically used in enzyme assays, the substrate is unlikely to significantly alter the pH of a well-buffered solution. However, it is always good practice to use a buffer with sufficient buffering capacity.
Signaling Pathway Diagrams
Thrombin Signaling Pathway
Thrombin mediates its effects primarily through the activation of Protease-Activated Receptors (PARs).[10] Thrombin cleaves the N-terminal domain of PARs, unmasking a new N-terminus that acts as a tethered ligand, leading to receptor activation and downstream signaling through G-proteins.[11]
Urokinase Signaling Pathway
Urokinase (uPA) binds to its receptor (uPAR), which is a glycosylphosphatidylinositol (GPI)-anchored protein.[12] This binding initiates a signaling cascade that often involves interactions with other transmembrane proteins like integrins, leading to the activation of downstream pathways that regulate cell migration, adhesion, and proliferation.[13][14]
References
- 1. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]
- 2. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 3. How does pH affect enzyme activity? | AAT Bioquest [aatbio.com]
- 4. quora.com [quora.com]
- 5. Studies on the properties of immobilized urokinase: effects of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optima of Trypsin-Catalyzed Hydrolysis and Its Inhibition Determined by SDS-PAGE [scirp.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The effect of pH on thrombin generation-An unrecognized potential source of variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]
- 11. Thrombin receptor - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 14. mdpi.com [mdpi.com]
Z-Gly-Gly-Arg-AMC acetate degradation and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with the fluorogenic substrate Z-Gly-Gly-Arg-AMC acetate.
Troubleshooting Guides
This section addresses common issues encountered during experimental workflows involving this compound, providing systematic approaches to identify and resolve them.
Issue 1: High Background Fluorescence in "No Enzyme" Control Wells
High background fluorescence in the absence of the target enzyme indicates premature cleavage of the this compound substrate.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminating Proteases in Sample/Reagents | 1. Prepare fresh assay buffer and other reagent solutions using high-purity water. 2. Add a broad-spectrum protease inhibitor cocktail to the assay buffer.[1][2] 3. If using complex biological samples (e.g., cell lysates, plasma), consider a sample purification step to remove endogenous proteases. | Reduction in background fluorescence to near baseline levels. |
| Photodegradation of the Substrate | 1. Prepare and handle the substrate solution in a dark or light-protected environment.[3] 2. Use opaque microplates for the assay. 3. Minimize the exposure of the substrate stock solution and working solutions to light. | A significant decrease in background fluorescence. |
| Substrate Instability in Solution | 1. Prepare the this compound working solution immediately before use.[4] 2. Avoid prolonged storage of the substrate in aqueous buffers, especially at room temperature. | Lower and more stable baseline fluorescence readings. |
Logical Troubleshooting Workflow for High Background Fluorescence
Caption: A step-by-step workflow for troubleshooting high background fluorescence.
Issue 2: Inconsistent or Non-Reproducible Results
Variability between replicate wells or experiments can stem from several factors related to substrate handling and experimental setup.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Pipetting | 1. Ensure pipettes are properly calibrated. 2. Use reverse pipetting for viscous solutions. 3. Pre-wet pipette tips before aspirating the substrate solution. | Improved consistency and lower coefficient of variation (CV) between replicate wells. |
| Temperature Fluctuations | 1. Pre-incubate all reagents and the microplate at the desired reaction temperature. 2. Use a plate reader with temperature control. | More consistent reaction rates and reproducible results across experiments. |
| Repeated Freeze-Thaw Cycles of Substrate Stock | 1. Aliquot the this compound stock solution into single-use volumes upon receipt.[3][5] 2. Avoid using a stock solution that has been frozen and thawed multiple times.[6] | Consistent substrate performance and reliable experimental outcomes. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A: The lyophilized powder should be stored at -20°C or -80°C, desiccated, and protected from light.[3][7] Stock solutions, typically prepared in DMSO or water, should be aliquoted into single-use volumes and stored at -20°C or -80°C in the dark.[3][5] It is recommended to use stock solutions stored at -20°C within one month and those at -80°C within six months.[3]
Q2: Can I prepare a large volume of the working solution in advance?
A: It is strongly recommended to prepare the working solution fresh for each experiment.[4] this compound is unstable in aqueous solutions, and storing it in buffer for extended periods can lead to spontaneous hydrolysis and increased background fluorescence.
Q3: My biological sample has high endogenous protease activity. How can I prevent substrate degradation?
A: The most effective method is to add a broad-spectrum protease inhibitor cocktail to your sample and assay buffer.[2] Since Z-Gly-Gly-Arg-AMC is a substrate for serine proteases like thrombin and trypsin, ensure your cocktail contains effective inhibitors for this class of enzymes, such as AEBSF or aprotinin.[8][9]
Illustrative Efficacy of Serine Protease Inhibitors
| Inhibitor | Target Protease Class | Mechanism | Typical Working Concentration | Notes |
| AEBSF | Serine Proteases | Irreversible | 0.1 - 1.0 mM | Water-soluble and effective at neutral pH. |
| Aprotinin | Serine Proteases | Reversible | 1 - 2 µg/mL | A peptide inhibitor that forms a stable complex with the protease. |
| Leupeptin | Serine and Cysteine Proteases | Reversible | 10 - 100 µM | A broad-spectrum inhibitor. |
| PMSF | Serine Proteases | Irreversible | 0.1 - 1.0 mM | Short half-life in aqueous solutions; must be added fresh. |
This table provides illustrative data based on common laboratory practices.
Q4: What are the primary degradation pathways for this compound?
A: The primary degradation pathways are:
-
Enzymatic Cleavage: Hydrolysis of the amide bond between Arginine and AMC by proteases.
-
Photodegradation: The coumarin fluorophore is light-sensitive and can be irreversibly damaged upon prolonged exposure to light.[10]
-
Hydrolysis in Solution: Spontaneous hydrolysis of the peptide bonds or the amide linkage to AMC can occur in aqueous solutions, a process that can be accelerated by non-optimal pH and temperature.
Degradation Pathway of Z-Gly-Gly-Arg-AMC
Caption: Enzymatic cleavage of Z-Gly-Gly-Arg-AMC by a protease.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution
This protocol provides a method to evaluate the rate of spontaneous degradation of the substrate in a given buffer.
Materials:
-
This compound
-
DMSO (or appropriate solvent for stock solution)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Opaque 96-well microplate
-
Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final working concentration of 50 µM in the assay buffer.
-
Immediately dispense 100 µL of the working solution into multiple wells of the opaque 96-well plate.
-
Measure the fluorescence intensity at time zero (T=0).
-
Incubate the plate at the desired temperature (e.g., 4°C, room temperature, 37°C), protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for 4 hours).
-
Plot the fluorescence intensity against time to determine the rate of spontaneous hydrolysis.
Illustrative Substrate Stability Data
| Condition | Incubation Time (hours) | % Increase in Background Fluorescence (Hypothetical) |
| 4°C, in dark | 4 | < 5% |
| Room Temp, in dark | 4 | 10-15% |
| 37°C, in dark | 4 | 25-35% |
| Room Temp, ambient light | 4 | > 40% |
This table presents hypothetical data to illustrate the expected trends in substrate stability.
Protocol 2: Evaluating the Efficacy of a Protease Inhibitor Cocktail
This protocol helps determine if a protease inhibitor cocktail can effectively prevent substrate degradation in a biological sample.
Materials:
-
This compound working solution (50 µM)
-
Biological sample (e.g., cell lysate)
-
Protease inhibitor cocktail
-
Assay Buffer
-
Opaque 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare three sets of reactions in triplicate in the opaque 96-well plate:
-
Negative Control: 90 µL Assay Buffer + 10 µL Z-Gly-Gly-Arg-AMC working solution.
-
Sample without Inhibitor: 80 µL Assay Buffer + 10 µL Biological Sample + 10 µL Z-Gly-Gly-Arg-AMC working solution.
-
Sample with Inhibitor: 80 µL Assay Buffer (pre-mixed with protease inhibitor cocktail at recommended concentration) + 10 µL Biological Sample + 10 µL Z-Gly-Gly-Arg-AMC working solution.
-
-
Incubate the plate at the experimental temperature for a set period (e.g., 60 minutes).
-
Measure the fluorescence intensity of all wells.
-
Compare the fluorescence in the "Sample without Inhibitor" and "Sample with Inhibitor" wells to the negative control. A significant reduction in fluorescence in the presence of the inhibitor cocktail indicates its effectiveness.
Experimental Workflow for Inhibitor Efficacy Testing
Caption: A workflow for testing the effectiveness of a protease inhibitor cocktail.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. glpbio.com [glpbio.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications [mdpi.com]
- 10. caymanchem.com [caymanchem.com]
Validation & Comparative
A Researcher's Guide to Thrombin Calibrators for the Z-Gly-Gly-Arg-AMC Assay
For researchers, scientists, and drug development professionals engaged in the precise measurement of thrombin activity, the Z-Gly-Gly-Arg-AMC fluorogenic assay is a cornerstone of enzymatic analysis. The accuracy of this assay is fundamentally dependent on the quality and characterization of the thrombin calibrator used. This guide provides an objective comparison of commercially available thrombin calibrators, supported by experimental data and detailed protocols to aid in the selection of the most appropriate calibrator for your research needs.
The Z-Gly-Gly-Arg-AMC Assay: A Primer
The Z-Gly-Gly-Arg-AMC assay is a highly sensitive method for determining thrombin activity. The underlying principle involves the enzymatic cleavage of the synthetic substrate, Z-Gly-Gly-Arg-AMC, by thrombin. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified by measuring the fluorescence intensity at an excitation wavelength of approximately 360-390 nm and an emission wavelength of 460-480 nm. The rate of AMC release is directly proportional to the thrombin activity in the sample.
Comparative Analysis of Thrombin Calibrators
The choice of a thrombin calibrator is critical for ensuring the accuracy and reproducibility of experimental results. Calibrators are typically derived from various sources, each with its own set of performance characteristics. The following table summarizes the key features of common thrombin calibrator types.
| Feature | Plasma-Derived Human Thrombin | Recombinant Human Thrombin | Bovine Thrombin | Thrombin-α2-Macroglobulin Complex |
| Source | Pooled human plasma | Recombinant expression systems (e.g., CHO cells) | Bovine plasma | Human plasma or recombinant sources |
| Purity | High, but may contain trace plasma proteins | Very high, free of human plasma contaminants | High, but may contain bovine plasma protein contaminants | High |
| Specific Activity | Typically ≥2,000 NIH units/mg protein | High, comparable to plasma-derived | High, often >1,800 NIH units/mg[1] | Activity is standardized for the complex |
| Immunogenicity | Potential for transmission of blood-borne pathogens (rigorously screened) | Low, but non-human glycosylation patterns may be a factor | Potential for immunogenic reactions in human systems[2] | Low |
| Lot-to-Lot Consistency | Can be variable due to plasma source heterogeneity | Generally high due to controlled manufacturing | Can be variable | Generally high |
| Stability | Good when lyophilized and stored properly | Good, often supplied in a stabilized formulation | Good when lyophilized and stored properly | High stability as thrombin is protected within the complex |
| Regulatory Acceptance | Well-established, used in many commercial diagnostic kits | Gaining acceptance, often preferred for research to avoid plasma-derived risks | Historically used, but concerns about immunogenicity have limited its use in some applications | Used in specific commercial assays like the Calibrated Automated Thrombogram (CAT)[3] |
Experimental Protocols
Z-Gly-Gly-Arg-AMC Thrombin Activity Assay Protocol
This protocol provides a general framework for performing a thrombin activity assay using the Z-Gly-Gly-Arg-AMC substrate. Optimization may be required depending on the specific experimental conditions and reagents.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 2.5 mM CaCl₂, 0.1% PEG-8000, pH 8.0.
-
Thrombin Calibrator Stock Solution: Reconstitute the lyophilized thrombin calibrator in the assay buffer to a known concentration (e.g., 1 µM). Prepare a series of dilutions to generate a standard curve.
-
Substrate Solution: Prepare a 1 mM stock solution of Z-Gly-Gly-Arg-AMC in DMSO. Dilute to the final working concentration (e.g., 100 µM) in the assay buffer immediately before use.
-
Sample Preparation: Dilute the unknown samples to an appropriate concentration range within the linear range of the standard curve.
-
-
Assay Procedure:
-
Pipette 50 µL of each thrombin standard and unknown sample into the wells of a black, flat-bottom 96-well plate.
-
Add 50 µL of the substrate solution to each well to initiate the reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm).
-
Monitor the fluorescence intensity kinetically over a defined period (e.g., 30 minutes) with readings taken at regular intervals (e.g., every minute).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Construct a standard curve by plotting the V₀ of the thrombin standards against their known concentrations.
-
Determine the thrombin activity of the unknown samples by interpolating their V₀ values from the standard curve.
-
Thrombin Calibrator Performance Evaluation Protocol
To ensure the quality of your chosen thrombin calibrator, it is recommended to perform an internal validation.
-
Specific Activity Determination:
-
Prepare a series of dilutions of the thrombin calibrator.
-
Perform the Z-Gly-Gly-Arg-AMC assay as described above.
-
Simultaneously, determine the protein concentration of the calibrator stock solution using a standard protein quantification method (e.g., BCA assay).
-
Calculate the specific activity in units per milligram of protein.
-
-
Stability Assessment:
-
Reconstitute the lyophilized calibrator and store aliquots at different temperatures (e.g., 4°C, -20°C, -80°C) for various durations.
-
At each time point, perform the thrombin activity assay and compare the results to a freshly prepared standard to determine the percentage of activity retained.
-
-
Lot-to-Lot Consistency Evaluation:
-
Obtain at least three different lots of the same thrombin calibrator.
-
Prepare stock solutions of each lot and perform the thrombin activity assay in parallel.
-
Compare the standard curves and calculated activities to assess the variability between lots. The International Council for Standardization in Haematology provides guidance on new lot verification, suggesting that a new lot calibrator should recover within ±10% of the stated value when tested as a sample[4].
-
Visualizing Key Processes
To further clarify the experimental concepts, the following diagrams illustrate the enzymatic reaction and the calibration workflow.
Caption: Enzymatic cleavage of Z-Gly-Gly-Arg-AMC by thrombin.
Caption: Workflow for thrombin activity measurement using a calibrator.
Conclusion
The selection of a thrombin calibrator for the Z-Gly-Gly-Arg-AMC assay requires careful consideration of factors such as the source, purity, specific activity, and lot-to-lot consistency. While plasma-derived human thrombin has been a traditional standard, recombinant human thrombin offers advantages in terms of purity and reduced risk of contamination. For specialized applications like the Calibrated Automated Thrombogram, the thrombin-α2-macroglobulin complex provides a stable and reliable calibration standard[3]. Researchers are encouraged to perform in-house validation of their chosen calibrator to ensure the highest quality data. By understanding the nuances of different calibrators and adhering to rigorous experimental protocols, scientists can achieve accurate and reproducible measurements of thrombin activity, advancing research in hemostasis, thrombosis, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of recombinant human thrombin and plasma-derived human alpha-thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. International Council for Standardization in Haematology Guidance for New Lot Verification of Coagulation Reagents, Calibrators, and Controls - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fluorogenic Thrombin Substrates: Z-Gly-Gly-Arg-AMC vs. Boc-Val-Pro-Arg-AMC
For researchers in hemostasis, thrombosis, and drug development, the selection of an appropriate fluorogenic substrate is paramount for the accurate assessment of thrombin activity. This guide provides a detailed comparison of two commonly utilized thrombin substrates, Z-Gly-Gly-Arg-AMC and Boc-Val-Pro-Arg-AMC, to facilitate informed experimental design.
This objective analysis delves into the kinetic parameters, optimal assay conditions, and underlying signaling pathways relevant to the use of these substrates in thrombin-centric research.
Performance Characteristics at a Glance
A summary of the key performance indicators for Z-Gly-Gly-Arg-AMC and Boc-Val-Pro-Arg-AMC is presented below. These values are essential for understanding the sensitivity and efficiency of each substrate in detecting thrombin activity.
| Parameter | Z-Gly-Gly-Arg-AMC | Boc-Val-Pro-Arg-AMC |
| Structure | Carbobenzoxy-Gly-Gly-Arg-7-amino-4-methylcoumarin | tert-Butoxycarbonyl-Val-Pro-Arg-7-amino-4-methylcoumarin |
| Km (Michaelis Constant) | Higher (lower affinity) | 21 µM[1][2][3] |
| kcat (Catalytic Rate) | Lower | 105 s⁻¹[1][3] |
| Catalytic Efficiency (kcat/Km) | Lower | Higher |
| Excitation Wavelength | ~350-390 nm[4][5] | ~341-360 nm[1][6] |
| Emission Wavelength | ~450-480 nm[4][5] | ~430-470 nm[1][6] |
Note: Kinetic parameters for Z-Gly-Gly-Arg-AMC are generally reported as having a higher Km and lower kcat compared to unprotected tripeptide-AMC substrates.[4] The presence of the N-terminal carbobenzoxy ('Z') group can lead to a slower rate of hydrolysis.[4]
Delving into the Details: A Comparative Analysis
Z-Gly-Gly-Arg-AMC is a widely adopted fluorogenic substrate for assessing thrombin generation in both platelet-rich and platelet-poor plasma.[5][7] Its utility is well-established in various commercial thrombin generation assays.[4] The carboxybenzyl protecting group on the N-terminus of the peptide contributes to its specificity.[4] However, this modification can also result in a less efficient catalytic conversion by thrombin compared to substrates with a free amine terminus.[4]
Boc-Val-Pro-Arg-AMC , on the other hand, is recognized as a highly sensitive fluorogenic substrate for alpha-thrombin.[1][3] Its lower Km value of 21 µM indicates a higher binding affinity for thrombin's active site, and a kcat of 105 s⁻¹ demonstrates a rapid turnover rate.[1][3] This translates to a higher catalytic efficiency, making it suitable for detecting lower concentrations of thrombin.
The Thrombin Signaling Cascade
Thrombin plays a central role in the coagulation cascade, ultimately leading to the conversion of fibrinogen to fibrin and the formation of a stable blood clot.[8] Its generation is the culmination of both the intrinsic and extrinsic pathways of coagulation. Beyond its procoagulant functions, thrombin also signals through Protease-Activated Receptors (PARs) on the surface of various cells, including platelets, to elicit a range of cellular responses.[9][10]
Caption: Thrombin's dual role in coagulation and cellular signaling.
Experimental Corner: Protocols for Thrombin Activity Assays
Accurate and reproducible data are the bedrock of scientific advancement. Below are detailed protocols for conducting thrombin activity assays using both Z-Gly-Gly-Arg-AMC and Boc-Val-Pro-Arg-AMC.
General Experimental Workflow
The fundamental workflow for a fluorogenic thrombin assay is outlined below. This can be adapted based on specific experimental needs.
Caption: A generalized workflow for a fluorogenic thrombin assay.
Protocol for Thrombin Assay using Z-Gly-Gly-Arg-AMC
This protocol is adapted from established methods for thrombin generation assays.[4][5][11]
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing 10 mM Tris-Cl (pH 7.4), 150 mM NaCl, 10 mM MgCl₂, and 1 mM CaCl₂.[5]
-
Substrate Stock Solution: Prepare a 10 mM stock solution of Z-Gly-Gly-Arg-AMC in DMSO.[5] Store aliquots at -20°C or -80°C in the dark.
-
Working Substrate Solution: Dilute the stock solution to the desired final concentration (e.g., 50 µM) in the assay buffer immediately before use.[5] Protect from light.
-
Thrombin Standard: Prepare a series of thrombin standards of known concentrations in the assay buffer.
-
-
Assay Procedure:
-
Add samples and thrombin standards to the wells of a 96-well plate.
-
Incubate the plate for a short period (e.g., 15 minutes) at the desired assay temperature (e.g., 25°C or 37°C).[5]
-
Initiate the reaction by adding the working substrate solution to each well.
-
Immediately begin measuring the fluorescence intensity using a fluorescence plate reader with excitation at ~360 nm and emission at ~465 nm.[5]
-
Record measurements kinetically over a period of 30-60 minutes.
-
Protocol for Thrombin Assay using Boc-Val-Pro-Arg-AMC
This protocol is based on manufacturer's recommendations and published studies.[1][6]
-
Reagent Preparation:
-
Assay Buffer: A suitable buffer such as HEPES buffer (e.g., 25 mM, pH 7.4) can be used.[6]
-
Substrate Stock Solution: Prepare a 5 to 10 mM stock solution of Boc-Val-Pro-Arg-AMC in DMSO.[1][6] Store aliquots at -20°C, protected from light.
-
Working Substrate Solution: Prepare the working solution fresh for each experiment by diluting the stock solution in the assay buffer.[6] Protect from light.
-
Thrombin Standard: Prepare a dilution series of alpha-thrombin standards in the assay buffer.
-
-
Assay Procedure:
-
Mix equal volumes of the thrombin standards or samples with a 2X concentration of the working substrate solution in the wells of a 96-well plate.[6]
-
Incubate the plate at room temperature for at least 1 hour.[6]
-
Monitor the increase in fluorescence using a microplate reader with excitation at ~360 nm and emission at ~470 nm.[6]
-
Conclusion
The choice between Z-Gly-Gly-Arg-AMC and Boc-Val-Pro-Arg-AMC will ultimately depend on the specific requirements of the experiment. For applications demanding high sensitivity and rapid detection of thrombin, the superior kinetic profile of Boc-Val-Pro-Arg-AMC makes it an excellent choice. Conversely, Z-Gly-Gly-Arg-AMC remains a reliable and widely validated substrate, particularly within the context of established thrombin generation assay platforms. Researchers are encouraged to consider the kinetic data and experimental protocols presented herein to select the most appropriate substrate for their research endeavors.
References
- 1. BOC-Val-Pro-Arg-AMC | AAT Bioquest [aatbio.com]
- 2. Boc-Val-Pro-Arg-AFC (Thrombin substrate, fluorogenic) (Echelon Product Code: 885-11 5MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 3. BOC-Val-Pro-Arg-AMC | AAT Bioquest | Biomol.de [biomol.com]
- 4. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. glpbio.com [glpbio.com]
- 8. Thrombin - Wikipedia [en.wikipedia.org]
- 9. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]
- 10. Thrombin - Proteopedia, life in 3D [proteopedia.org]
- 11. academic.oup.com [academic.oup.com]
A Head-to-Head Battle: Z-Gly-Gly-Arg-AMC vs. Chromogenic Substrates for Protease Activity Assays
For researchers, scientists, and drug development professionals navigating the landscape of protease activity assays, the choice of substrate is a critical decision point influencing experimental sensitivity, accuracy, and overall workflow. This guide provides an objective comparison of the fluorogenic substrate, Z-Gly-Gly-Arg-AMC, and traditional chromogenic substrates, supported by experimental data and detailed protocols to inform your selection process.
At the heart of many biological processes, proteases serve as critical regulators, and their dysregulation is often implicated in disease. Consequently, the accurate measurement of their activity is paramount. The two most common methods rely on synthetic substrates that, when cleaved by a protease, produce a detectable signal – either a colored or a fluorescent product. This guide delves into a direct comparison of a widely used fluorogenic substrate, Z-Gly-Gly-Arg-AMC (Z-GGR-AMC), and a representative chromogenic substrate, H-β-Ala-Gly-Arg-pNA, for the measurement of thrombin activity.
Quantitative Performance: A Tale of Two Signals
The fundamental difference between fluorogenic and chromogenic substrates lies in their signal output and inherent sensitivity. Fluorogenic substrates, upon enzymatic cleavage, release a fluorescent molecule, while chromogenic substrates release a colored molecule. This distinction has a profound impact on assay performance.
| Parameter | Z-Gly-Gly-Arg-AMC (Fluorogenic) | H-β-Ala-Gly-Arg-pNA (Chromogenic) | Enzyme |
| Signal Type | Fluorescence | Colorimetric (Absorbance) | N/A |
| Excitation (nm) | ~390 | N/A | N/A |
| Emission (nm) | ~460 | ~405 (for pNA) | N/A |
| Km (µM) | 85 | 110 | Thrombin |
| kcat (s⁻¹) | 1.86 | 2.1 | Thrombin |
| kcat/Km (M⁻¹s⁻¹) | 2.19 x 10⁴ | 1.91 x 10⁴ | Thrombin |
| Relative Sensitivity | High | Moderate to Low | N/A |
Table 1: Comparison of kinetic parameters and properties of Z-Gly-Gly-Arg-AMC and a chromogenic substrate for thrombin. Data compiled from a review of commercially available thrombin generation assays[1].
While the kinetic constants (Km and kcat) for thrombin acting on both Z-Gly-Gly-Arg-AMC and H-β-Ala-Gly-Arg-pNA are of a similar order of magnitude, the key differentiator is the detection method.[1] Fluorescence-based assays are inherently more sensitive than absorbance-based assays, allowing for the detection of lower enzyme concentrations and subtle changes in activity. The use of a fluorophore like 7-Amino-4-methylcoumarin (AMC) in Z-GGR-AMC results in a significant signal amplification upon cleavage, contributing to this heightened sensitivity.[1]
Experimental Protocols: A Step-by-Step Guide
To ensure reproducible and reliable results, adherence to well-defined experimental protocols is crucial. Below are detailed methodologies for performing protease activity assays using both Z-Gly-Gly-Arg-AMC and a generic pNA-based chromogenic substrate.
Protocol 1: Fluorogenic Protease Assay using Z-Gly-Gly-Arg-AMC
This protocol is adapted for a 96-well plate format and is suitable for measuring the activity of proteases such as thrombin.
Materials:
-
Z-Gly-Gly-Arg-AMC substrate
-
Protease of interest (e.g., Thrombin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve Z-Gly-Gly-Arg-AMC in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Dilute the stock solution in Assay Buffer to the desired final working concentration (e.g., 10-100 µM).
-
Prepare a dilution series of the protease in Assay Buffer.
-
-
Assay Setup:
-
Pipette 50 µL of Assay Buffer into each well of the microplate.
-
Add 25 µL of the protease dilution to the appropriate wells.
-
Include a negative control with 25 µL of Assay Buffer instead of the enzyme.
-
-
Initiate Reaction:
-
Add 25 µL of the Z-Gly-Gly-Arg-AMC working solution to each well to start the reaction.
-
-
Incubation and Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a defined period (e.g., 30-60 minutes). Use an excitation wavelength of ~390 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence per unit time) for each protease concentration.
-
Plot the reaction rate against the protease concentration to determine the enzyme activity.
-
Protocol 2: Chromogenic Protease Assay using a pNA-based Substrate
This protocol is designed for a 96-well plate format for measuring protease activity using a substrate that releases p-nitroaniline (pNA).
Materials:
-
Chromogenic substrate (e.g., H-β-Ala-Gly-Arg-pNA)
-
Protease of interest (e.g., Thrombin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well clear microplate
-
Absorbance microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the pNA-based chromogenic substrate in a suitable solvent to create a stock solution.
-
Dilute the stock solution in Assay Buffer to the desired final working concentration (e.g., 0.1-1 mM).
-
Prepare a dilution series of the protease in Assay Buffer.
-
-
Assay Setup:
-
Pipette 50 µL of Assay Buffer into each well of the microplate.
-
Add 25 µL of the protease dilution to the appropriate wells.
-
Include a negative control with 25 µL of Assay Buffer instead of the enzyme.
-
-
Initiate Reaction:
-
Add 25 µL of the chromogenic substrate working solution to each well to start the reaction.
-
-
Incubation and Measurement:
-
Place the plate in an absorbance microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 1-5 minutes) for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in absorbance at 405 nm per unit time) for each protease concentration.
-
Plot the reaction rate against the protease concentration to determine the enzyme activity.
-
Visualizing the Molecular Mechanisms
To better understand the context in which these substrates are utilized, it is helpful to visualize the relevant biological pathways and experimental workflows.
Caption: A generalized workflow for conducting a protease activity assay.
A key application for these substrates is in studying the coagulation cascade, where thrombin plays a pivotal role. Thrombin activates Protease-Activated Receptors (PARs), such as PAR-1, initiating intracellular signaling.
Caption: Simplified signaling cascade initiated by thrombin cleavage of PAR-1.
Another important protease system where these substrates find utility is the urokinase-plasminogen activator (uPA) system, which is crucial for fibrinolysis and cell migration.
Caption: The uPA system's role in activating plasmin for matrix degradation.
Conclusion: Making the Right Choice
The selection between Z-Gly-Gly-Arg-AMC and chromogenic substrates ultimately depends on the specific requirements of the experiment.
Choose Z-Gly-Gly-Arg-AMC (Fluorogenic) when:
-
High sensitivity is required to detect low levels of protease activity.
-
Conserving enzyme and substrate is a priority.
-
A continuous, real-time assay format is desired.
Choose Chromogenic Substrates when:
-
A simpler, more cost-effective assay is sufficient.
-
A fluorescence plate reader is not available.
-
The expected enzyme activity is relatively high.
By understanding the fundamental differences in their mechanism, performance, and procedural requirements, researchers can confidently select the optimal substrate to achieve their experimental goals and advance their research in the critical field of protease biology.
References
A Comparative Guide to Protease Substrates: Z-Gly-Gly-Arg-AMC vs. H-β-Ala-Gly-Arg-pNA
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate assessment of protease activity. This guide provides a detailed comparison of two common chromogenic and fluorogenic substrates, Z-Gly-Gly-Arg-AMC and H-β-Ala-Gly-Arg-pNA, used in the study of serine proteases such as thrombin, trypsin, and urokinase.
This comparison outlines the kinetic properties, optimal experimental conditions, and underlying signaling pathways of proteases that interact with these substrates, providing a comprehensive resource for assay development and data interpretation.
At a Glance: Key Differences
| Feature | Z-Gly-Gly-Arg-AMC | H-β-Ala-Gly-Arg-pNA |
| Detection Method | Fluorogenic | Chromogenic |
| Reporter Group | 7-Amino-4-methylcoumarin (AMC) | p-Nitroaniline (pNA) |
| Typical Enzymes | Thrombin, Trypsin, Urokinase | Thrombin |
| N-terminal group | Benzyloxycarbonyl (Z) | Free amine (H) with a β-Alanine |
Performance Comparison: Kinetic Parameters
The efficiency of an enzyme's catalysis on a given substrate is quantitatively described by the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate.
| Substrate | Enzyme | Km | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Z-Gly-Gly-Arg-AMC | Thrombin | Data not available | Data not available | Data not available |
| Trypsin | Data not available | Data not available | Data not available | |
| Urokinase | Data not available | Data not available | Data not available | |
| Z-Gly-Pro-Arg-AMC | Thrombin | 21.7 µM[1][2] | 18.6[1][2] | 8.57 x 10⁵ |
| H-β-Ala-Gly-Arg-pNA | Thrombin | 1.95 mM[3] | 1.91[3] | 9.79 x 10² |
| Trypsin | Data not available | Data not available | Data not available | |
| Urokinase | Data not available | Data not available | Data not available |
The available data indicates that thrombin has a significantly higher affinity (lower Km) and a much greater catalytic efficiency (kcat/Km) for the fluorogenic substrate Z-Gly-Pro-Arg-AMC compared to the chromogenic substrate H-β-Ala-Gly-Arg-pNA. The benzyloxycarbonyl (Z) protecting group on the N-terminus of Z-Gly-Gly-Arg-AMC may contribute to a better fit within the enzyme's active site.[4]
Experimental Protocols
Accurate and reproducible kinetic data is contingent on meticulously executed experimental protocols. Below are generalized methodologies for utilizing AMC-based fluorogenic and pNA-based chromogenic substrates.
Protocol for Protease Assay using Z-Gly-Gly-Arg-AMC (Fluorogenic)
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for instance, 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.
-
Substrate Stock Solution: Dissolve Z-Gly-Gly-Arg-AMC in DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Enzyme Solution: Prepare a stock solution of the protease (e.g., thrombin, trypsin, or urokinase) in assay buffer. The final concentration will depend on the enzyme's activity.
-
Standard Curve: Prepare a series of dilutions of free 7-amino-4-methylcoumarin (AMC) in the assay buffer to generate a standard curve.
-
-
Assay Procedure:
-
Pipette the assay buffer into the wells of a 96-well microplate.
-
Add the Z-Gly-Gly-Arg-AMC substrate to each well to achieve the desired final concentration.
-
To initiate the reaction, add the enzyme solution to the wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) with an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm.[5]
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time to determine the initial reaction velocity (rate of fluorescence increase).
-
Convert the rate of fluorescence increase to the rate of product formation using the AMC standard curve.
-
Calculate the enzyme activity, typically expressed in units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute.
-
Protocol for Protease Assay using H-β-Ala-Gly-Arg-pNA (Chromogenic)
-
Reagent Preparation:
-
Assay Buffer: A suitable buffer such as 50 mM Tris-HCl, 100 mM NaCl, pH 8.0 is recommended.
-
Substrate Stock Solution: Dissolve H-β-Ala-Gly-Arg-pNA in distilled water or a suitable buffer to make a stock solution (e.g., 10 mM).
-
Enzyme Solution: Prepare a stock solution of the protease in the assay buffer.
-
Standard Curve: Create a standard curve using known concentrations of p-nitroaniline (pNA) in the assay buffer.
-
-
Assay Procedure:
-
Add the assay buffer to the wells of a 96-well microplate.
-
Add the H-β-Ala-Gly-Arg-pNA substrate to each well to reach the desired final concentration.
-
Start the reaction by adding the enzyme solution to the wells.
-
Incubate the plate at a constant temperature (e.g., 37°C).
-
Measure the absorbance at 405 nm at regular time intervals using a microplate reader.[4]
-
-
Data Analysis:
-
Plot the absorbance at 405 nm against time to determine the initial reaction velocity.
-
Use the pNA standard curve and the Beer-Lambert law to convert the rate of absorbance change to the rate of pNA formation.
-
Calculate the enzyme activity in U/mg.
-
Signaling Pathways and Biological Context
The proteases that cleave these substrates are key players in various physiological and pathological signaling cascades.
Thrombin Signaling Pathway
Thrombin is a central enzyme in the coagulation cascade and also a potent signaling molecule that activates cells through Protease-Activated Receptors (PARs).
Caption: Thrombin signaling through PARs activates Gq, leading to PLC activation and downstream cellular responses.
Trypsin Signaling Pathway
Trypsin, primarily known for its digestive function, can also activate PARs, particularly PAR2, initiating inflammatory and other cellular responses.
Caption: Trypsin activates PAR2, which signals through G proteins to modulate effector enzymes and cellular responses.
Urokinase Signaling Pathway
Urokinase (uPA) and its receptor (uPAR) play a crucial role in fibrinolysis and cell migration. The binding of uPA to uPAR initiates a signaling cascade that does not involve G-proteins but rather relies on interactions with other transmembrane proteins like integrins.
Caption: The uPA/uPAR complex interacts with integrins to activate intracellular signaling pathways that promote cell migration.
Conclusion
The choice between Z-Gly-Gly-Arg-AMC and H-β-Ala-Gly-Arg-pNA depends on the specific experimental requirements. Z-Gly-Gly-Arg-AMC, as a fluorogenic substrate, generally offers higher sensitivity, making it suitable for assays with low enzyme concentrations. The available data on a similar substrate suggests it has a higher affinity and turnover rate for thrombin. H-β-Ala-Gly-Arg-pNA, a chromogenic substrate, is well-suited for assays where high sensitivity is not the primary concern and for high-throughput screening applications where cost and ease of use are important factors. A thorough understanding of their kinetic properties and the biological context of the target proteases is paramount for the design of robust and meaningful enzymatic assays.
References
A Comparative Guide to Alternative Fluorogenic Substrates for Thrombin
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorogenic substrate is critical for the accurate and sensitive detection of thrombin activity. This guide provides a detailed comparison of alternative substrates, supported by experimental data and protocols to aid in your research and development endeavors.
Thrombin, a serine protease, plays a pivotal role in the coagulation cascade, making it a key target for anticoagulant drug development and a crucial biomarker for various physiological and pathological processes. Fluorogenic substrates offer a sensitive and continuous method for monitoring thrombin activity in high-throughput screening and detailed kinetic studies. This guide compares the performance of several common and alternative fluorogenic substrates for thrombin.
Performance Comparison of Fluorogenic Thrombin Substrates
The efficiency of a fluorogenic substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a faster turnover rate. The catalytic efficiency is best represented by the kcat/Km ratio. The choice of fluorophore also dictates the substrate's spectral properties.
Below is a summary of key performance indicators for several alternative fluorogenic thrombin substrates.
| Substrate | Fluorophore | Excitation (nm) | Emission (nm) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| Boc-Val-Pro-Arg-AMC | AMC | 360-380 | 440-460 | 21 | 105 | 5.0 x 10⁶ | [1] |
| Z-Gly-Gly-Arg-AMC | AMC | 360-380 | 440-460 | 126 | 31.8 | 2.5 x 10⁵ | [2][3] |
| H-Gly-Gly-Arg-AMC | AMC | 360-380 | 440-460 | 756 | 95.4 | 1.3 x 10⁵ | [2][3] |
| Boc-Val-Pro-Arg-AFC | AFC | ~400 | ~505 | 21 | 109 | 5.2 x 10⁶ | |
| (Cbz-Arg-NH)₂-Rhodamine | Rhodamine | ~492 | ~520 | - | - | - | [4][5] |
Note: Kinetic parameters can vary depending on experimental conditions such as buffer composition, pH, and temperature. The data presented here is compiled from various sources and should be used as a comparative guide.
Signaling Pathway: Thrombin's Role in the Coagulation Cascade
Thrombin is the central effector enzyme in the coagulation cascade. It is responsible for the conversion of fibrinogen to fibrin, which forms the structural basis of a blood clot. Thrombin also amplifies its own production by activating upstream clotting factors. Understanding this pathway is crucial for interpreting data from thrombin activity assays.
Caption: Thrombin's central role in the coagulation cascade.
Experimental Protocols
Determining Kinetic Parameters (Km and kcat) of a Fluorogenic Thrombin Substrate
This protocol outlines the steps to determine the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for a given fluorogenic thrombin substrate.
Materials:
-
Purified human α-thrombin
-
Fluorogenic thrombin substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 2.5 mM CaCl₂, 0.1% PEG 8000, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in an appropriate solvent (e.g., DMSO).
-
Prepare a series of substrate dilutions in assay buffer to achieve a range of final concentrations (e.g., 0.1 to 10 times the expected Km).
-
Prepare a stock solution of thrombin in assay buffer. The final concentration in the assay should be in the low nanomolar range.
-
Add a fixed volume of each substrate dilution to the wells of the 96-well plate.
-
Initiate the reaction by adding a fixed volume of the thrombin solution to each well.
-
Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence intensity over time in kinetic mode. The excitation and emission wavelengths should be set according to the substrate's specifications.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration. This is typically done by converting the rate of change of fluorescence to the rate of product formation using a standard curve of the free fluorophore.
-
Plot the initial velocities (V₀) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Vmax and Km.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final concentration of the enzyme in the assay.
Caption: Workflow for determining enzyme kinetic parameters.
High-Throughput Screening of Thrombin Inhibitors
This protocol provides a general workflow for screening potential thrombin inhibitors using a fluorogenic substrate.
Materials:
-
Purified human α-thrombin
-
Fluorogenic thrombin substrate (e.g., Boc-Val-Pro-Arg-AMC)
-
Test compounds (potential inhibitors)
-
Positive control inhibitor (e.g., argatroban)
-
Assay buffer
-
384-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in assay buffer at a concentration close to its Km.
-
Prepare a solution of thrombin in assay buffer.
-
Dispense a small volume of the test compounds and controls (positive inhibitor and vehicle control) into the wells of the 384-well plate.
-
Add the thrombin solution to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Measure the fluorescence intensity over time in a kinetic or endpoint mode.
-
Calculate the percent inhibition for each test compound relative to the controls.
Caption: High-throughput screening workflow for thrombin inhibitors.
References
- 1. shop.bachem.com [shop.bachem.com]
- 2. Fluorogenic peptide-based substrates for monitoring thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Rhodamine-based compounds as fluorogenic substrates for serine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhodamine-based compounds as fluorogenic substrates for serine proteinases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorogenic Thrombin Substrates: Focus on Z-Gly-Gly-Arg-AMC
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorogenic substrate is critical for the accurate determination of thrombin kinetics. This guide provides a comparative analysis of the kinetic parameters of Z-Gly-Gly-Arg-AMC with alternative substrates, supported by experimental data and detailed protocols.
This document offers an objective comparison of Z-Gly-Gly-Arg-AMC (also known as Cbz-Gly-Gly-Arg-AMC) and other commonly used fluorogenic substrates for thrombin. The aim is to assist researchers in making informed decisions for their specific assay requirements, whether for routine screening or in-depth kinetic analysis.
Performance Comparison of Thrombin Substrates
The efficacy of a fluorogenic substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km value generally signifies a higher affinity. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time, when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
The following table summarizes the kinetic parameters of Z-Gly-Gly-Arg-AMC and several alternative fluorogenic substrates for human α-thrombin.
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| Z-Gly-Gly-Arg-AMC | 310 | 1 | 0.0032 |
| H-Gly-Gly-Arg-AMC | 1860 | 3 | 0.0016 |
| Z-Gly-Pro-Arg-AMC | 21.7 | 18.6 | 0.857 |
| Boc-Val-Pro-Arg-AMC | 21 | 105 | 5.0 |
Note: Kinetic parameters can vary depending on experimental conditions such as buffer composition, pH, and temperature.
From the data, it is evident that Z-Gly-Pro-Arg-AMC and Boc-Val-Pro-Arg-AMC exhibit significantly lower Km values and higher kcat values compared to Z-Gly-Gly-Arg-AMC, resulting in a much greater catalytic efficiency. This suggests that for assays requiring high sensitivity and rapid turnover, these alternatives may be more suitable. Conversely, the higher Km of Z-Gly-Gly-Arg-AMC and H-Gly-Gly-Arg-AMC might be advantageous in specific applications, such as thrombin generation assays where a slower, sustained reaction is desirable to monitor the entire course of thrombin production. The removal of the benzyloxycarbonyl (Z) protecting group in H-Gly-Gly-Arg-AMC leads to a notable increase in both Km and kcat compared to its 'Z'-protected counterpart[1].
Experimental Protocol for Determining Thrombin Kinetic Parameters
This section outlines a detailed methodology for the determination of thrombin kinetic parameters using a fluorogenic substrate like Z-Gly-Gly-Arg-AMC.
Materials:
-
Human α-thrombin (purified)
-
Fluorogenic substrate (e.g., Z-Gly-Gly-Arg-AMC)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 2.5 mM CaCl₂, 0.1% PEG-8000, pH 7.4
-
Substrate Solvent: Dimethyl sulfoxide (DMSO)
-
96-well black microplates, flat bottom
-
Fluorometric microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare a stock solution of human α-thrombin in the assay buffer. The exact concentration should be determined by active site titration.
-
Create a serial dilution of the substrate stock solution in the assay buffer to achieve a range of final concentrations (e.g., 0.1 to 5 times the expected Km).
-
-
Assay Setup:
-
Pipette the diluted substrate solutions into the wells of the 96-well microplate.
-
Add assay buffer to bring the volume in each well to the desired pre-initiation volume.
-
Equilibrate the plate at the desired reaction temperature (e.g., 37°C).
-
-
Enzyme Reaction and Measurement:
-
Initiate the enzymatic reaction by adding a fixed concentration of thrombin to each well.
-
Immediately place the microplate in the pre-warmed fluorometric reader.
-
Measure the increase in fluorescence intensity over time (kinetic mode). The readings should be taken at regular intervals (e.g., every 30 seconds) for a duration that ensures the initial linear phase of the reaction is captured.
-
-
Data Analysis:
-
Convert the rate of fluorescence increase (RFU/s) to the rate of product formation (moles/s) using a standard curve of the free fluorophore (e.g., 7-amino-4-methylcoumarin, AMC).
-
Plot the initial reaction velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final concentration of the enzyme in the assay.
-
Calculate the catalytic efficiency as kcat/Km.
-
Visualizing the Workflow and Reaction
The following diagrams illustrate the experimental workflow for determining kinetic parameters and the enzymatic reaction of thrombin with a fluorogenic substrate.
Caption: Experimental workflow for determining thrombin kinetic parameters.
Caption: Michaelis-Menten model of thrombin cleaving a fluorogenic substrate.
References
Comparative Analysis of Z-Gly-Gly-Arg-AMC Cross-Reactivity with Serine Proteases
For researchers, scientists, and drug development professionals, understanding the specificity of fluorogenic substrates is paramount for accurate enzymatic activity assessment and inhibitor screening. This guide provides a comparative analysis of the cross-reactivity of the synthetic substrate Z-Gly-Gly-Arg-AMC with several key serine proteases: thrombin, urokinase, trypsin, and tissue-type plasminogen activator (tPA).
The substrate Z-Gly-Gly-Arg-AMC is widely utilized for the fluorometric determination of protease activity. Its core peptide sequence, Gly-Gly-Arg, is recognized and cleaved by several trypsin-like serine proteases that exhibit a preference for cleaving after an arginine residue. Upon cleavage of the amide bond between arginine and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released, providing a direct measure of enzymatic activity. While this substrate is commonly associated with thrombin, its reactivity with other proteases necessitates a clear understanding of its specificity profile.
Quantitative Comparison of Protease Activity
For reference, kinetic data for the closely related substrate, Z-Gly-Pro-Arg-AMC , with thrombin has been reported[5][6]:
| Protease | Substrate | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |
| Thrombin | Z-Gly-Pro-Arg-AMC | 18.6 | 21.7 | 8.57 x 10⁵ |
This data provides a benchmark for the efficiency of thrombin with a similar peptide sequence. The presence of a proline residue in the P2 position, as in Z-Gly-Pro-Arg-AMC, is known to be a strong determinant of thrombin specificity. The substitution of proline with glycine in Z-Gly-Gly-Arg-AMC likely alters the kinetic profile, and researchers should be aware that the cross-reactivity with other proteases may be more pronounced.
Experimental Protocols
A generalized protocol for assessing protease activity using Z-Gly-Gly-Arg-AMC is provided below. This protocol can be adapted for inhibitor screening by pre-incubating the enzyme with the test compound before the addition of the substrate.
Materials
-
Z-Gly-Gly-Arg-AMC (hydrochloride or acetate salt)
-
Proteases: Thrombin, Urokinase, Trypsin, Tissue Plasminogen Activator (tPA)
-
Assay Buffer: e.g., 10 mM Tris-Cl (pH 7.4), 150 mM NaCl, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% w/v BSA, 0.01% v/v Triton-X100[7]
-
Dimethyl Sulfoxide (DMSO) for substrate stock solution
-
96-well or 384-well microplates (black, for fluorescence)
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-465 nm[1][8]
Procedure
-
Substrate Preparation: Prepare a stock solution of Z-Gly-Gly-Arg-AMC in DMSO (e.g., 10 mM). Further dilute the stock solution in assay buffer to the desired working concentration (e.g., 150 µM for a final assay concentration of 50 µM)[7].
-
Enzyme Preparation: Prepare working solutions of the different proteases in assay buffer at appropriate concentrations. The optimal enzyme concentration should be determined empirically to ensure a linear rate of substrate hydrolysis over the desired measurement period.
-
Assay Setup:
-
Add a defined volume of assay buffer to each well of the microplate.
-
For inhibitor screening, add the test compounds at various concentrations and pre-incubate with the enzyme for a specified time (e.g., 15 minutes at 25°C)[7].
-
Add the enzyme solution to the wells.
-
-
Initiation of Reaction: Add the Z-Gly-Gly-Arg-AMC working solution to each well to initiate the enzymatic reaction. The final substrate concentration is typically at or below the KM value to ensure the reaction rate is proportional to enzyme concentration. A common final concentration is 50 µM[7].
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes)[7]. The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
Signaling Pathways and Experimental Workflow
To provide context for the biological relevance of these proteases, diagrams of the thrombin and urokinase signaling pathways are presented below, along with a generalized experimental workflow for assessing protease activity.
Caption: Thrombin signaling pathway initiated by PAR activation.
Caption: Urokinase signaling via the uPAR complex.
Caption: Experimental workflow for a fluorometric protease assay.
Conclusion
Z-Gly-Gly-Arg-AMC serves as a useful fluorogenic substrate for a range of trypsin-like serine proteases. While it is frequently employed in thrombin assays, researchers must exercise caution due to its cross-reactivity with other proteases such as urokinase, trypsin, and tPA. For applications requiring high specificity, it is crucial to either use highly purified enzyme preparations or to employ more specific substrates if available. When screening for inhibitors, it is advisable to perform counter-screening against other proteases that are known to cleave this substrate to ensure the selectivity of the identified compounds. The lack of readily available, direct comparative kinetic data highlights a knowledge gap that warrants further investigation to enable more precise interpretation of results obtained with this substrate.
References
- 1. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. Z-Gly-Pro-Arg-AMC › PeptaNova [peptanova.de]
- 4. Bachem Z-Gly-Gly-Arg-AMC · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. glpbio.com [glpbio.com]
- 6. shop.bachem.com [shop.bachem.com]
- 7. rsc.org [rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Thrombin Generation Assays Utilizing Z-Gly-Gly-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of the thrombin generation assay (TGA) that employs the fluorogenic substrate Z-Gly-Gly-Arg-AMC. This method offers a detailed assessment of the overall function of the hemostatic system, providing a more complete picture of coagulation dynamics than traditional clotting tests.[1][2] The assay's ability to monitor the entire process of thrombin generation makes it a valuable tool in both research and clinical settings for evaluating bleeding and thrombotic risks.
Principle of the Assay
The thrombin generation assay using Z-Gly-Gly-Arg-AMC is based on the principle of measuring the real-time generation of thrombin in a plasma sample after the initiation of coagulation. Thrombin, a key enzyme in the coagulation cascade, cleaves the synthetic substrate Z-Gly-Gly-Arg-AMC. This cleavage releases the fluorophore 7-Amino-4-methylcoumarin (AMC), which emits a fluorescent signal upon excitation (typically at 390 nm), with the emission measured at approximately 460 nm.[3] The intensity of the fluorescence is directly proportional to the amount of thrombin generated over time.[2]
Comparison with Alternative Methods
The TGA with Z-Gly-Gly-Arg-AMC offers distinct advantages over traditional coagulation assays and assays using different substrates. Unlike prothrombin time (PT) or activated partial thromboplastin time (aPTT), which measure the time to clot formation, the TGA provides a continuous assessment of thrombin concentration, offering a more nuanced view of coagulation potential.
Compared to chromogenic substrates, such as those ending in para-nitroaniline (pNA), the fluorogenic Z-Gly-Gly-Arg-AMC substrate allows for a different detection method with distinct sensitivities.[3] While both chromogenic and fluorogenic assays can monitor the rate of thrombin generation, the choice of substrate can influence the kinetic parameters obtained.[3]
| Assay Type | Principle | Key Parameters | Advantages | Limitations |
| TGA with Z-Gly-Gly-Arg-AMC | Fluorogenic measurement of thrombin activity over time. | Lag Time, Time to Peak (ttP), Peak Height, Endogenous Thrombin Potential (ETP).[4] | Provides a comprehensive view of coagulation potential; sensitive to both pro- and anti-coagulant drivers.[2] | Requires specialized equipment (fluorometer); standardization across labs can be challenging.[2][5] |
| TGA with Chromogenic Substrate | Colorimetric measurement of thrombin activity. | Similar to fluorogenic TGA. | Can be run on standard spectrophotometers. | May have different sensitivity and kinetic profiles compared to fluorogenic assays.[3] |
| Prothrombin Time (PT) | Measures the time to fibrin clot formation via the extrinsic pathway. | Time (in seconds). | Widely available and standardized; rapid. | Insensitive to hypercoagulable states and some factor deficiencies. |
| Activated Partial Thromboplastin Time (aPTT) | Measures the time to fibrin clot formation via the intrinsic pathway. | Time (in seconds). | Standardized and widely used for monitoring heparin therapy. | Similar to PT, provides a single endpoint and can miss hypercoagulability. |
Experimental Data
The following table summarizes representative data from a study investigating thrombin generation in breast cancer patients compared to healthy controls, showcasing the assay's ability to detect hypercoagulable states. The results were obtained using a fully automated system with the Z-Gly-Gly-Arg-AMC substrate.
| Parameter | Breast Cancer Patients (n=522) | Healthy Controls (n=52) | p-value |
| Time to Peak (ttP) (min) | Shorter | Longer | < 0.001 |
| Endogenous Thrombin Potential (ETP) (nM.min) | Higher | Lower | < 0.001 |
| Peak Height (nM) | Higher | Lower | < 0.001 |
Adapted from a study on thrombin generation in breast cancer patients.[4] This data illustrates the significantly increased thrombin generation potential in the patient cohort.
Experimental Protocols
A detailed protocol for performing a thrombin generation assay using Z-Gly-Gly-Arg-AMC in platelet-poor plasma (PPP) is provided below.
Materials:
-
Platelet-poor plasma (PPP) sample
-
Fluorometer with temperature control at 37°C
-
96-well microplate (black, flat-bottom)
-
Coagulation activator (e.g., tissue factor and phospholipids)
-
Z-Gly-Gly-Arg-AMC fluorogenic substrate
-
Calcium chloride (CaCl2) solution
-
Thrombin calibrator
-
Assay buffer (e.g., HEPES buffered saline with BSA)
Procedure:
-
Sample Preparation: Prepare platelet-poor plasma by centrifuging citrated whole blood.[3] Samples should be stored at -80°C if not used immediately.
-
Reagent Preparation: Reconstitute and dilute all reagents (coagulation activator, substrate, CaCl2, and thrombin calibrator) to their working concentrations as per the manufacturer's instructions. Warm all reagents and samples to 37°C before use.
-
Assay Setup:
-
In a 96-well microplate, add the plasma sample to each well. For example, 80 µL of plasma.[6]
-
Add the coagulation activator to initiate the reaction. For instance, 20 µL of a solution containing tissue factor and phospholipids.[6]
-
To start the measurement, add the combined fluorogenic substrate and calcium chloride solution. For example, 20 µL of a solution to reach final concentrations of 0.42 mmol/L for the substrate and 16.7 mmol/L for CaCl2.[3][6]
-
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometer. Measure the fluorescence intensity over time (e.g., every 20 seconds for 60 minutes) at an excitation wavelength of ~390 nm and an emission wavelength of ~460 nm.
-
Data Analysis:
-
A thrombin calibrator is used to convert the fluorescence signal into thrombin concentration.
-
From the resulting thrombin generation curve, calculate the key parameters:
-
Lag Time: Time until the start of thrombin generation.
-
Time to Peak (ttP): Time to reach the maximum thrombin concentration.
-
Peak Height: The maximum thrombin concentration.
-
Endogenous Thrombin Potential (ETP): The area under the curve, representing the total amount of thrombin generated.
-
-
Visualizations
Coagulation Cascade Leading to Thrombin Generation
Caption: Simplified coagulation cascade showing the convergence of pathways to generate thrombin.
Experimental Workflow for Thrombin Generation Assay
Caption: Step-by-step workflow of the fluorogenic thrombin generation assay.
References
- 1. Comparative analysis of thrombin generation platforms for patients with coagulation factor deficiencies: A comprehensive assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thrombin generation assays for global evaluation of the hemostatic system: perspectives and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of the Role of Thrombin Generation Potential by a Fully Automated System in the Identification of Breast Cancer Patients at High Risk of Disease Recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Thrombin generation assays to personalize treatment in bleeding and thrombotic diseases [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
A Researcher's Guide to Z-Gly-Gly-Arg-AMC: A Comparative Analysis of Commercial Sources
For researchers in pharmacology, biochemistry, and drug development, the fluorogenic substrate Z-Gly-Gly-Arg-AMC is an indispensable tool for assaying the activity of trypsin-like serine proteases, most notably thrombin. The reliability and reproducibility of experimental data are directly contingent on the quality and consistency of this critical reagent. This guide provides a comprehensive comparison of Z-Gly-Gly-Arg-AMC from various suppliers, offering insights into key performance parameters and providing standardized protocols for its use.
Understanding the Substrate: Mechanism of Action
Z-Gly-Gly-Arg-AMC is a synthetic peptide composed of three amino acids (Glycine-Glycine-Arginine) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The N-terminus is protected by a benzyloxycarbonyl (Z) group. In its intact form, the substrate is non-fluorescent. However, upon enzymatic cleavage at the C-terminal side of the Arginine residue by a target protease, the highly fluorescent AMC molecule is released. The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity.
The excitation and emission wavelengths for the released AMC fluorophore are typically around 360-390 nm and 460-480 nm, respectively.
Figure 1. Enzymatic cleavage of Z-Gly-Gly-Arg-AMC and fluorescence generation.
Supplier Comparison
The selection of a supplier for Z-Gly-Gly-Arg-AMC should be based on a careful evaluation of several factors, primarily the purity of the compound and the availability of detailed quality control data. While many suppliers offer this product, the level of documentation and reported purity can vary.
| Supplier | Stated Purity | Available Formulations | Documentation Highlights |
| AdooQ Bioscience | >99% (HPLC) | Acetate salt | Purity claim is prominent on the product page.[1] |
| Bachem | Not specified | HCl salt | Often cited in academic literature.[2][3] |
| LifeTein | Not specified | Not specified | Provides basic product information.[4] |
| MedChemExpress | Not specified | Standard, TFA salt | Offers a sample protocol for thrombin inhibition.[5][6] |
| AbMole | ≥99.0% | Not specified | Provides a clear purity specification.[7] |
| EvitaChem | Not specified | HCl salt | Describes the synthesis process (SPPS).[8] |
| Echelon Biosciences | Not specified | Not specified | Mentions it is a substrate for multiple proteases.[9] |
| GlpBio | >98.00% | Standard, HCl salt | Provides a stated purity percentage.[10][11] |
Note: The stated purity is as advertised by the supplier on their respective websites. Researchers are strongly encouraged to request a lot-specific Certificate of Analysis (CoA) for detailed quantitative data.
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are essential. Below are detailed methodologies for purity determination and an enzyme activity assay.
Purity Analysis via High-Performance Liquid Chromatography (HPLC)
Objective: To verify the purity of Z-Gly-Gly-Arg-AMC from different suppliers.
Materials:
-
Z-Gly-Gly-Arg-AMC sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase C18 column
-
HPLC system with a UV detector
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of Z-Gly-Gly-Arg-AMC in HPLC-grade water.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm and 280 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
-
Data Analysis: Integrate the peak areas from the chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.
Thrombin Activity Assay
Objective: To determine the kinetic parameters (Km and Vmax) of thrombin using Z-Gly-Gly-Arg-AMC.
Materials:
-
Human α-thrombin
-
Z-Gly-Gly-Arg-AMC
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.1% PEG-8000, pH 8.0
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Substrate Preparation: Prepare a series of dilutions of Z-Gly-Gly-Arg-AMC in the assay buffer, ranging from 0 to 200 µM.
-
Enzyme Preparation: Prepare a working solution of human α-thrombin at 2 nM in the assay buffer.
-
Assay Procedure:
-
Add 50 µL of each substrate dilution to the wells of the 96-well plate.
-
Initiate the reaction by adding 50 µL of the thrombin working solution to each well.
-
Immediately place the plate in the fluorescence reader.
-
-
Data Acquisition: Measure the fluorescence intensity every minute for 30 minutes at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Figure 2. Experimental workflow for the thrombin activity assay.
Conclusion and Recommendations
The quality of Z-Gly-Gly-Arg-AMC can significantly impact experimental outcomes. While several suppliers offer this product with high stated purity, it is imperative for researchers to:
-
Request Lot-Specific Data: Always request a Certificate of Analysis with HPLC data to confirm the purity of the specific batch being purchased.
-
Perform In-House Validation: For critical applications, consider performing in-house HPLC analysis and enzyme kinetic studies to qualify a new supplier or batch.
-
Consider the Salt Form: The substrate is available in different salt forms (e.g., HCl, acetate), which may affect solubility and stability. Ensure consistency in the salt form used across experiments.
-
Review the Literature: When possible, select suppliers whose products have been cited in peer-reviewed publications for similar applications.
By taking these steps, researchers can ensure the quality and consistency of their Z-Gly-Gly-Arg-AMC, leading to more reliable and reproducible scientific findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thrombin generation assay [bio-protocol.org]
- 3. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Buy Z-Gly-Gly-Arg-AMC HCl (EVT-353775) | 102601-58-1 [evitachem.com]
- 6. benthamopen.com [benthamopen.com]
- 7. Bachem Z-Gly-Gly-Arg-AMC · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]
- 11. researchgate.net [researchgate.net]
Navigating Thrombin Generation Assays: A Comparative Guide to Calibrators
For researchers, scientists, and drug development professionals navigating the complexities of hemostasis, the accurate measurement of thrombin generation is paramount. At the heart of this crucial assay lies the calibrator, a cornerstone for reliable and reproducible results. This guide provides an in-depth comparison of the widely used Thrombin-α2-macroglobulin (T-α2M) complex calibrator with alternative methods, supported by experimental data and detailed protocols to inform your selection process.
The Thrombin-α2-macroglobulin (T-α2M) complex has long been a staple in thrombin generation assays, particularly within the Calibrated Automated Thrombogram (CAT) methodology.[1][2] This complex mimics the activity of thrombin in a stable form, allowing for the conversion of a fluorescent signal into a quantitative measure of thrombin concentration.[1][3] However, the landscape of thrombin calibration is evolving, with research questioning the absolute necessity of T-α2M correction and the emergence of alternative approaches.[4][5][6][7] This guide will dissect the nuances of these methods to provide a clear and objective comparison.
The Role of the Thrombin-α2-Macroglobulin (T-α2M) Complex
In thrombin generation assays, the activity of newly formed thrombin is monitored by the cleavage of a fluorogenic substrate. The rate of fluorescence increase is proportional to the amount of active thrombin. The T-α2M complex serves as an internal calibrator.[1] By adding a known amount of this complex to a parallel well, a calibration curve can be generated to account for variations in plasma color and inner filter effects, thus allowing for the conversion of relative fluorescence units (RFU) to nanomolar (nM) concentrations of thrombin.[1][3]
α2-macroglobulin is a large plasma protein that acts as a protease inhibitor.[8] It entraps thrombin, forming a complex where the thrombin is still able to cleave small substrates, like the fluorogenic substrate used in the assay, but is sterically hindered from acting on larger substrates like fibrinogen.[8][9] This property makes it an ideal calibrator as it provides a stable, known amount of thrombin-like activity.
Comparative Analysis of Calibration Methods
While the T-α2M complex is a cornerstone of the traditional CAT method (CAT-I), alternative calibration strategies have been developed to address certain limitations. The following table summarizes the key characteristics and performance of these methods.
| Calibration Method | Principle | Advantages | Disadvantages | Key Performance Findings |
| Thrombin-α2-Macroglobulin (T-α2M) Complex (Internal Calibration - CAT-I) | A known concentration of T-α2M complex is added to a parallel plasma sample to generate an internal calibration curve.[1][2] | Corrects for individual plasma sample characteristics like color and inner filter effect.[3] Widely established and validated method. | Can be inhibited by direct thrombin inhibitors (e.g., dabigatran), leading to inaccurate results.[1] Some studies suggest the correction may not always be necessary and that different calibration algorithms yield similar results.[4][5][6][7] | TPH values from internal linear and nonlinear calibration with or without T-α2M correction correlate well with external calibration.[4][6][7] Higher coefficients of variation (CVs) have been observed in certain plasma conditions.[4][6] |
| External Calibration | A calibration curve is generated using a series of known thrombin concentrations in a buffer system, separate from the plasma samples. | Not affected by substances in the plasma that may interfere with the calibrator. Simpler workflow for certain applications. | Does not account for individual plasma sample variations (e.g., color, quenching effects), which can introduce variability.[4] | Thrombin Peak Height (TPH) produced from internal linear calibration did not differ significantly from uncalibrated TG parameters in one study.[4][6] |
| Buffer-Based Calibration (CAT-II) | Thrombin activity for calibration is measured in a buffer system with a known concentration of free human thrombin. A separate correction for plasma color is made using a known amount of the fluorophore (AMC).[1][2] | Overcomes the issue of interference from direct thrombin inhibitors.[1] Provides comparable results to the CAT-I method in the absence of such inhibitors.[1] | A newer method that may have less extensive long-term validation compared to CAT-I. | High similarity between the results of CAT-I and CAT-II methods in control plasmas.[1] Successfully detects the effect of direct oral anticoagulants that interfere with CAT-I.[1] |
Experimental Protocols
Key Experiment: Thrombin Generation Assay using Calibrated Automated Thrombogram (CAT)
This protocol outlines the general steps for performing a thrombin generation assay using either the T-α2M calibrator (CAT-I) or the buffer-based calibration (CAT-II).
Materials:
-
Platelet-poor plasma (PPP)
-
Thrombin Calibrator (T-α2M complex for CAT-I) or AMC solution (for CAT-II)
-
Trigger reagent (e.g., tissue factor and phospholipids)
-
Fluorogenic substrate and calcium chloride solution (FluCa)
-
96-well microplate
-
Fluorometer
Procedure (CAT-I):
-
Dispense 80 µL of PPP into two wells of a 96-well plate.
-
To the first well (calibrator well), add 20 µL of the T-α2M calibrator.
-
To the second well (sample well), add 20 µL of the trigger reagent.
-
Incubate the plate at 37°C.
-
Initiate the reaction by adding 20 µL of the FluCa solution to both wells simultaneously.
-
Immediately place the plate in a pre-warmed (37°C) fluorometer.
-
Measure the fluorescence intensity over time (e.g., for 60 minutes) at excitation and emission wavelengths of ~390 nm and ~460 nm, respectively.
-
The software uses the signal from the calibrator well to convert the fluorescence signal from the sample well into nM thrombin.
Procedure (CAT-II):
-
Perform a one-time calibration in a buffer system by measuring the fluorescence derived from a known concentration of free thrombin and the fluorogenic substrate.
-
Dispense 80 µL of PPP into two wells of a 96-well plate.
-
To the first well (plasma color correction well), add 20 µL of a known concentration of AMC.
-
To the second well (sample well), add 20 µL of the trigger reagent.
-
Incubate the plate at 37°C.
-
Initiate the reaction in the sample well by adding 20 µL of the FluCa solution.
-
Immediately place the plate in a pre-warmed (37°C) fluorometer.
-
Measure the fluorescence intensity over time.
-
The software uses the buffer calibration data and the signal from the AMC well to correct for plasma color and calculate the thrombin concentration.
Visualizing the Concepts
To further clarify the workflows and interactions, the following diagrams illustrate the key processes.
Caption: Interaction of Thrombin with α2-Macroglobulin.
Caption: Comparison of CAT-I and CAT-II Experimental Workflows.
Conclusion
The choice of a calibrator for thrombin generation assays has significant implications for the accuracy and applicability of the results. The T-α2M complex remains a robust and widely used calibrator, particularly for studies where direct thrombin inhibitors are not a concern. However, for research and clinical development involving such inhibitors, the buffer-based calibration method offered by CAT-II presents a clear advantage.
Ultimately, the selection of a calibration method should be guided by the specific experimental context, the compounds being tested, and the desired balance between correcting for individual sample variability and avoiding potential interferences. This guide provides the foundational knowledge and comparative data to empower researchers to make informed decisions for their hemostasis research.
References
- 1. Calibrated automated thrombogram II: removing barriers for thrombin generation measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Analysis of Thrombin Calibration Algorithms and Correction for Thrombin-α2macroglobulin Activity [mdpi.com]
- 5. Comparative Analysis of Thrombin Calibration Algorithms and Correction for Thrombin-α2macroglobulin Activity [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Analysis of Thrombin Calibration Algorithms and Correction for Thrombin-α2macroglobulin Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of alpha-2-macroglobulin complexes by a new immuno-activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Z-Gly-Gly-Arg-AMC Acetate
For researchers, scientists, and drug development professionals utilizing Z-Gly-Gly-Arg-AMC acetate, a common fluorogenic substrate in thrombin activity assays, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step approach to the safe disposal of both unused this compound solid and aqueous waste solutions generated during experimental procedures.
Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific safety guidelines and the product's Safety Data Sheet (SDS). There is conflicting information regarding the hazardous nature of this compound, with some sources classifying it as non-hazardous, while others indicate it may be harmful if swallowed and can cause skin and eye irritation.[1] Therefore, a conservative approach to handling and disposal is recommended. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.
Disposal of Unused Solid this compound
Unused or expired solid this compound should be disposed of as chemical waste.
Step-by-Step Procedure:
-
Containerization: Ensure the solid waste is in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and any relevant hazard warnings.
-
Waste Stream Segregation: Dispose of the container in the designated solid chemical waste stream at your facility. Do not mix with general laboratory trash or other incompatible waste streams.
-
Record Keeping: Maintain accurate records of the disposed chemical, including the quantity and date of disposal, in accordance with your laboratory's inventory management and waste disposal policies.
Disposal of Aqueous Solutions Containing this compound
Aqueous solutions, such as those from enzyme assays, constitute the most common form of waste for this compound.
Step-by-Step Procedure:
-
Collection: Collect all aqueous waste containing this compound in a designated, leak-proof container. The container must be clearly labeled with the chemical name and approximate concentration.
-
pH Neutralization: If the experimental protocol involved the use of acidic or basic buffers, neutralize the waste solution to a pH between 6.0 and 8.0 before disposal.
-
Chemical Inactivation (Optional but Recommended): While not always mandatory, treating the waste solution with a suitable inactivating agent can further mitigate potential environmental impact. A common method is to add a 10% solution of sodium hypochlorite (bleach) to the waste container and let it sit for at least 30 minutes before disposal.
-
Disposal Route: Dispose of the collected aqueous waste through your institution's chemical waste management program. In some cases, and only with explicit permission from your environmental health and safety (EHS) department, dilute, neutralized, and inactivated solutions may be permissible for drain disposal. However, this is highly dependent on local regulations and the presence of other chemicals in the waste stream. Always confirm with your EHS department before disposing of any chemical waste down the drain.
Summary of Key Disposal Parameters
| Waste Type | Recommended Disposal Method | Key Considerations |
| Unused Solid | Solid Chemical Waste Stream | - Tightly sealed and clearly labeled container.- Segregate from other waste. |
| Aqueous Solutions | Liquid Chemical Waste Stream | - Collect in a labeled, leak-proof container.- Neutralize pH if necessary. |
| Contaminated Materials | Solid Chemical Waste or Biohazardous Waste (if applicable) | - Dispose of items like pipette tips and gloves in the appropriate waste stream. |
Experimental Protocol: Thrombin Activity Assay
The primary use of this compound is as a fluorogenic substrate to measure thrombin activity. A typical experimental workflow is as follows:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a working solution by diluting the stock solution in an appropriate assay buffer (e.g., Tris-HCl with 150 mM NaCl) to the desired final concentration (typically in the µM range).
-
Prepare a solution of thrombin in the assay buffer.
-
-
Assay Procedure:
-
Pipette the thrombin solution into the wells of a microplate.
-
Add any test compounds or inhibitors and incubate as required.
-
Initiate the reaction by adding the this compound working solution to each well.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the increase in fluorescence over time at an excitation wavelength of approximately 360-390 nm and an emission wavelength of 460-480 nm. The rate of fluorescence increase is proportional to the thrombin activity.
-
Disposal Workflow
Caption: Disposal decision workflow for this compound waste.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
